molecular formula C11H17NO B143236 (+)-N-Methylpseudoephedrine CAS No. 51018-28-1

(+)-N-Methylpseudoephedrine

Cat. No.: B143236
CAS No.: 51018-28-1
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-N-methylpseudoephedrine is a member of amphetamines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGSUUBYTWNDP-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021166
Record name (+)-N-Methylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51018-28-1
Record name Methylpseudoephedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51018-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpseudoephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051018281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-N-Methylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-N-Methylpseudoephedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLPSEUDOEPHEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8GZM6LZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylpseudoephedrine is a phenethylamine derivative and a structural analogue of ephedrine and pseudoephedrine.[1][2] It is a naturally occurring alkaloid found in plants of the Ephedra genus.[3][4] As a sympathomimetic amine, it exhibits stimulant properties and acts on adrenergic receptors, making it a compound of interest in medicinal chemistry and pharmacology.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methods, tailored for a scientific audience.

Chemical Structure and Properties

This compound, with the IUPAC name (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol, possesses a phenethylamine skeleton with a β-hydroxy-α-methylamine motif.[3][4] The stereochemistry is defined by the (1S,2S) configuration, which is crucial for its biological activity and physical properties.[3] The presence of a hydroxyl group, a tertiary amine, and a phenyl ring are key structural features.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₁H₁₇NO[1][2][4]
Molecular Weight 179.26 g/mol [1][2][4]
Appearance White crystalline powder[3]
Melting Point 29-31 °C[1]
Boiling Point 145 °C at 24 mmHg[1]
Density 1.009 g/cm³[1]
Refractive Index 1.53[1]
Solubility Soluble in water and organic solvents like ethanol[3]
XLogP3 1.7[4][5]
pKa (conjugate acid) ~9-10[3]

Synthesis

The primary route for the synthesis of this compound is through the N-methylation of its precursor, (+)-pseudoephedrine.[3]

Experimental Protocol: N-Methylation of (+)-Pseudoephedrine

Objective: To synthesize this compound via methylation of the secondary amine of (+)-pseudoephedrine.

Materials:

  • (+)-Pseudoephedrine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-pseudoephedrine in the chosen anhydrous solvent.

  • Addition of Base: Add an excess of a suitable base, such as potassium carbonate, to the solution. This will act as a proton scavenger.

  • Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the stirred suspension at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with a brine solution to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.

G cluster_synthesis Synthesis Workflow start Start: (+)-Pseudoephedrine dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_methylating Add Methylating Agent (e.g., CH₃I) add_base->add_methylating reaction Reaction (Stirring, Reflux) add_methylating->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification end_product End: this compound purification->end_product

Synthesis workflow for this compound.

Analytical Characterization

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation and quantification of this compound. The chemical shifts of the protons are influenced by their local electronic environment, providing a unique fingerprint of the molecule. A characteristic signal for this compound is the resonance of the methine proton (-CH(OH)-), which appears in a distinct region of the spectrum, allowing for its differentiation from related alkaloids.[3]

Experimental Protocol: ¹H-NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Frequency: 400 MHz

    • Solvent: Chloroform-d (CDCl₃)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: Calibrated 90° pulse

    • Spectral Width: 0-12 ppm

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the resulting spectrum for chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record the background spectrum (of the empty ATR crystal) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-N stretch of the amine.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation (Example using Electrospray Ionization - ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation)

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum, observing the protonated molecular ion [M+H]⁺ and any characteristic fragment ions.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Mechanism of Action: Adrenergic Agonism

This compound primarily acts as an agonist at adrenergic receptors.[3] Its sympathomimetic effects are largely attributed to its interaction with alpha-adrenergic receptors, leading to vasoconstriction.[3] This action is the basis for its use as a nasal decongestant. It may also exhibit stimulant effects on the central nervous system.[3]

Signaling Pathway of Alpha-1 Adrenergic Receptor Activation

The activation of alpha-1 adrenergic receptors by an agonist like this compound initiates a well-defined intracellular signaling cascade.

G cluster_pathway Alpha-1 Adrenergic Receptor Signaling Pathway agonist This compound (Agonist) receptor Alpha-1 Adrenergic Receptor (GPCR) agonist->receptor Binds to g_protein Gq Protein Activation (GDP -> GTP) receptor->g_protein Activates plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Cleaves ip3 IP₃ (Inositol trisphosphate) pip2->ip3 dag DAG (Diacylglycerol) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release er->ca_release ca_release->pkc Co-activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response Contributes to pkc->cellular_response Leads to

References

An In-depth Technical Guide to the Physical Properties of (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylpseudoephedrine, with the IUPAC name (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol, is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes.[1][2] It is the N-methylated derivative of pseudoephedrine and a diastereomer of N-methylephedrine.[2] Found naturally in plants of the Ephedra genus, this compound is of significant interest in medicinal chemistry and organic synthesis due to its stimulant properties and action on adrenergic receptors.[3] Its specific stereochemistry, the (1S,2S) configuration, is crucial in defining its distinct physical, chemical, and biological properties.[3]

This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key logical and biological pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are summarized below. These properties are fundamental for its handling, formulation, and analysis.

PropertyValue
Appearance White to off-white crystalline powder or solid.
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol [1]
Melting Point 29-31 °C[2]
Boiling Point 145 °C (at 24 mmHg)
Solubility Soluble in water and ethanol; slightly soluble in chloroform, ethyl acetate, and methanol; insoluble in non-polar solvents.
Density ~1.009 g/cm³
Specific Optical Rotation The dextrorotatory nature is indicated by the "(+)" prefix, but a specific experimental value was not found in the surveyed literature.[3]
Partition Coefficient (LogP) 1.7[1][4]
pKa (Predicted) 13.88 ± 0.20
Flash Point > 110 °C (> 230 °F)

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural elucidation and identification of this compound.

  • ¹H-NMR: In ¹H-NMR spectroscopy, the methine proton (-CH(OH)-) provides a characteristic signal. For methylpseudoephedrine, this signal appears as a doublet at approximately δ 4.19 ppm (J = 6.4 Hz), which is well-separated from the corresponding signals of its stereoisomers like methylephedrine (δ 4.96 ppm).

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound exhibits a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed at m/z 180. The base peak is typically observed at m/z 72, resulting from alpha-cleavage adjacent to the nitrogen atom. Other significant fragment ions can be observed at m/z 162, 147, 117, 105, and 77.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to its functional groups. These include a broad band for the O-H stretch of the hydroxyl group, C-H stretching for the alkyl and aromatic groups, and C-N stretching for the amine group.[1]

Stereochemical Relationships

The biological activity and physical properties of ephedrine alkaloids are highly dependent on their stereochemistry. This compound belongs to the threo diastereomeric family, distinguishing it from the erythro configuration of the ephedrine series.

G PSEUDO (1S,2S)-(+)-Pseudoephedrine N_METHYL_PSEUDO (1S,2S)-(+)-N-Methylpseudoephedrine PSEUDO->N_METHYL_PSEUDO N-Methylation EPHEDRINE (1R,2S)-(-)-Ephedrine PSEUDO->EPHEDRINE N_METHYL_EPHEDRINE (1R,2S)-N-Methylephedrine N_METHYL_PSEUDO->N_METHYL_EPHEDRINE Diastereomers EPHEDRINE->N_METHYL_EPHEDRINE N-Methylation

Caption: Stereochemical relationship of this compound.

Experimental Protocols

Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of a solid crystalline substance.

G start Start prep Sample Preparation: - Dry the crystalline sample. - Finely powder the sample. - Pack into a capillary tube (2-3 mm height). start->prep setup Apparatus Setup: - Place capillary in Mel-Temp apparatus. - Set starting temperature ~15-20°C below  the expected melting point. prep->setup heat_fast Rapid Heating: - Heat rapidly to ~10-15°C below  the expected melting point. setup->heat_fast heat_slow Slow Heating: - Reduce heating rate to 1-2°C per minute. heat_fast->heat_slow observe Observation: - Record T1: Temperature at which the  first liquid droplet appears. - Record T2: Temperature at which the  entire sample becomes liquid. heat_slow->observe result Result: Report the melting point as a range (T1 - T2). observe->result end End result->end

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is loaded into a glass capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or a Thiele tube with an oil bath).

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range from T1 to T2. A narrow range (e.g., 0.5-1.0°C) is indicative of a pure substance.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of a compound in various solvents.

G start Start weigh Weigh Sample: Accurately weigh a small amount of the compound (e.g., 10-20 mg). start->weigh add_solvent Solvent Addition: - Place sample in a test tube. - Add a measured volume of solvent  (e.g., 1 mL) in small portions. weigh->add_solvent mix Mixing: Agitate the mixture vigorously (e.g., vortex) for a set time (e.g., 1-2 min) at a controlled temperature. add_solvent->mix observe Observation: Visually inspect for undissolved solid. Is the solution clear? mix->observe decision Decision observe->decision soluble Classify as Soluble decision->soluble Yes insoluble Classify as Insoluble or Sparingly Soluble decision->insoluble No end End soluble->end insoluble->end

Caption: General Workflow for Solubility Testing.

Methodology:

  • Preparation: A predetermined mass of this compound (e.g., 20 mg) is placed into a clean test tube or vial.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol, chloroform) is added incrementally to the test tube.

  • Agitation: After each addition, the tube is sealed and vigorously agitated (e.g., using a vortex mixer) for a consistent period (e.g., 1-2 minutes) to facilitate dissolution. The temperature should be controlled and recorded.

  • Observation: The mixture is visually inspected against a contrasting background to determine if the solid has completely dissolved.

  • Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. Terms such as "soluble," "sparingly soluble," or "insoluble" are used. For quantitative analysis, the concentration of the resulting saturated solution can be determined using techniques like HPLC or UV-Vis spectroscopy.

Specific Rotation Determination

This protocol describes the use of a polarimeter to measure the specific rotation of an optically active compound in solution.

G start Start prepare_sol Prepare Solution: - Accurately weigh the compound. - Dissolve in a precise volume of solvent  (e.g., in a 10 mL volumetric flask). - Calculate concentration (c) in g/mL. start->prepare_sol calibrate Calibrate Polarimeter: - Fill polarimeter tube with pure solvent. - Zero the instrument. prepare_sol->calibrate load_sample Load Sample: - Rinse and fill the tube with the prepared solution. - Ensure no air bubbles are present. calibrate->load_sample measure Measure Rotation: - Place tube in the polarimeter. - Rotate the analyzer to find the point of  minimum/equal brightness. - Record the observed rotation (α_obs). load_sample->measure calculate Calculate Specific Rotation: [α] = α_obs / (l * c) where l = path length (dm) and c = concentration (g/mL). measure->calculate end End calculate->end

Caption: Workflow for Specific Rotation Measurement.

Methodology:

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) using a volumetric flask. The concentration (c) in g/mL is calculated.

  • Instrument Calibration: A polarimeter is turned on and allowed to stabilize. A polarimeter tube is filled with the pure solvent, and the instrument is calibrated to a zero reading.

  • Sample Measurement: The polarimeter tube is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are trapped. The tube is placed in the instrument.

  • Data Acquisition: The analyzer is rotated until the light intensity observed through the eyepiece is at a minimum or, in a half-shade polarimeter, until both halves of the field of view are equally illuminated. The observed angle of rotation (α_obs) is recorded.

  • Calculation: The specific rotation [α] is calculated using the Biot's law formula: [α] = α_obs / (l × c) , where 'l' is the path length of the polarimeter tube in decimeters (dm) and 'c' is the concentration of the solution in g/mL. The temperature and wavelength of light (typically the sodium D-line, 589 nm) must also be reported.

Biological Context: Adrenergic Receptor Signaling

This compound functions as an agonist at adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its sympathomimetic effects are mediated through the activation of downstream signaling cascades. The diagram below illustrates a generalized pathway for β-adrenergic receptor signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AGONIST This compound (Agonist) RECEPTOR β-Adrenergic Receptor (GPCR) AGONIST->RECEPTOR Binds G_PROTEIN Gs Protein RECEPTOR->G_PROTEIN Activates AC Adenylyl Cyclase G_PROTEIN->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_P p-CREB (Active) CREB->CREB_P GENE Target Gene (CRE) CREB_P->GENE Binds RESPONSE Transcription & Physiological Response GENE->RESPONSE

Caption: Canonical β-Adrenergic Receptor Signaling Pathway.

References

(+)-N-Methylpseudoephedrine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-N-Methylpseudoephedrine, a sympathomimetic amine found in plants of the Ephedra genus. This document details its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound, a derivative of pseudoephedrine, is a stimulant with applications in medicinal chemistry and organic synthesis.[1] Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValue
CAS Number 51018-28-1
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
IUPAC Name (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol
Melting Point 29 to 31 °C (84 to 88 °F; 302 to 304 K)
Appearance White crystalline powder
Solubility Soluble in water and organic solvents like ethanol

Pharmacological Profile

Mechanism of Action: The primary mechanism of action for this compound is its activity as an agonist at adrenergic receptors. It primarily stimulates alpha-adrenergic receptors, which leads to vasoconstriction. This action is the basis for its use as a decongestant. Like other sympathomimetic amines, it can also exert stimulant effects on the central nervous system.

Pharmacodynamics: When administered orally, the onset of action is typically within 30 minutes. The effects, such as nasal decongestion, can last for several hours, depending on the dosage and formulation.

Signaling Pathway: Alpha-1 Adrenergic Receptor Activation

This compound binding to alpha-1 adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade within vascular smooth muscle cells. This ultimately leads to vasoconstriction. The key steps in this pathway are illustrated below.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NMP This compound a1AR Alpha-1 Adrenergic Receptor (GPCR) NMP->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) PKC->Contraction Phosphorylates contractile proteins Ca_ER Ca²⁺ Stores IP3R->Ca_ER Opens channel Ca_cyto Increased Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Ca_cyto->Contraction Initiates

Caption: Alpha-1 adrenergic receptor signaling cascade leading to vasoconstriction.

Experimental Protocols

General Synthesis via N-Methylation of Pseudoephedrine

The synthesis of this compound can be achieved through the N-methylation of (+)-pseudoephedrine. This procedure involves the addition of a methyl group to the secondary amine of the pseudoephedrine molecule.

Materials:

  • (+)-Pseudoephedrine

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, ethanol)

Methodology:

  • Dissolve (+)-pseudoephedrine in an anhydrous solvent under an inert atmosphere.

  • Add a base to the solution to deprotonate the secondary amine.

  • Slowly add the methylating agent to the reaction mixture.

  • The reaction is typically conducted at room temperature or with gentle heating (up to 60°C), depending on the specific reagents used.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound using a suitable technique, such as column chromatography or recrystallization.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A general workflow for the quantitative analysis of this compound in a sample matrix can be performed using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reverse-phase column is commonly used for the separation of related compounds.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile.[2] The specific ratio and pH should be optimized for best separation.

  • Flow Rate: A typical flow rate is around 1 mL/min.[3]

  • Detection: UV detection at a wavelength of approximately 210 nm is suitable for these analytes.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 45°C, to ensure reproducible retention times.[3]

Sample Preparation and Analysis Workflow:

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent to a known volume. Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylpseudoephedrine, a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes, is a naturally occurring alkaloid found predominantly in plant species of the Ephedra genus. This technical guide provides a comprehensive overview of the botanical sources of this compound, detailing its co-occurrence with other ephedrine-type alkaloids. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and purification of this compound from its natural sources. Quantitative data on alkaloid content across various Ephedra species are presented in tabular format for comparative analysis. The biosynthetic pathway of ephedrine alkaloids, including the N-methylation step leading to this compound, is elucidated through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Ephedra, commonly known as Ma Huang in traditional Chinese medicine.[1][2][3] These plants are a rich source of various structurally related alkaloids, with the specific composition and concentration varying depending on the species, geographical location, and time of harvest.[4]

The principal ephedrine-type alkaloids co-occurring with this compound in Ephedra species include:

  • (-)-Ephedrine

  • (+)-Pseudoephedrine

  • (-)-N-Methylephedrine

  • (-)-Norephedrine

  • (+)-Norpseudoephedrine

Table 1: Quantitative Analysis of Ephedrine Alkaloids in Various Ephedra Species (% of dry weight)

Ephedra SpeciesTotal Alkaloids (% w/w)(-)-Ephedrine(+)-Pseudoephedrine(-)-N-MethylephedrineThis compound(-)-Norephedrine(+)-NorpseudoephedrineReference
Ephedra sinica1.594 ± 0.467MajorMajorPresentPresentPresentPresent[2]
Ephedra intermedia1.210 ± 0.372MajorMajorPresentPresentPresentPresent[2]
Ephedra equisetina~1.0 - 2.0MajorMajorPresentPresentPresentPresent[1][5]
Ephedra distachya~1.0 - 2.0MajorMajorPresentPresentPresentPresent[2]
Ephedra majorup to 7.19PresentPresentPresentPresentPresentPresent[6]
Ephedra foemineaup to 0.04PresentPresentPresentPresentPresentPresent[6]

Note: "Present" indicates the alkaloid was detected, but specific quantitative data for that compound was not provided in the cited source. The total alkaloid content can range from 1.0-2.0% of the dry weight of the plant material.[1][5]

Biosynthesis of this compound

The biosynthesis of ephedrine alkaloids in Ephedra species begins with the amino acid L-phenylalanine.[7] The pathway involves a series of enzymatic reactions, including deamination, side-chain shortening, and condensation with pyruvate to form the core phenylpropane skeleton.[7] Key intermediates in this pathway include 1-phenylpropane-1,2-dione and (S)-cathinone.[8] The final step in the formation of this compound is the N-methylation of its precursor, (+)-pseudoephedrine. This reaction is catalyzed by an N-methyltransferase enzyme, which has been identified in Ephedra sinica.[9][10] This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor.

Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid Benzaldehyde Benzaldehyde Cinnamic_Acid->Benzaldehyde Phenylpropane_dione 1-Phenylpropane-1,2-dione Benzaldehyde->Phenylpropane_dione Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Phenylpropane_dione S_Cathinone (S)-Cathinone Phenylpropane_dione->S_Cathinone Norpseudoephedrine (+)-Norpseudoephedrine S_Cathinone->Norpseudoephedrine Pseudoephedrine (+)-Pseudoephedrine Norpseudoephedrine->Pseudoephedrine N_Methylpseudoephedrine This compound Pseudoephedrine->N_Methylpseudoephedrine N-methylation N_Methyltransferase N-Methyltransferase Pseudoephedrine->N_Methyltransferase SAM SAM SAM->N_Methyltransferase SAH SAH N_Methyltransferase->N_Methylpseudoephedrine N_Methyltransferase->SAH

Figure 1. Biosynthetic pathway of this compound.

Isolation and Purification of this compound

The isolation of this compound from Ephedra plant material involves a multi-step process that includes extraction, acid-base partitioning, and chromatographic separation. The following is a detailed experimental protocol synthesized from established methodologies for the extraction and separation of ephedrine alkaloids.

Experimental Protocol: Extraction and Preliminary Purification

This protocol is based on a classic acid-base extraction method for alkaloids.

Materials and Reagents:

  • Dried and powdered Ephedra plant material (e.g., Ephedra sinica)

  • Ethanol (95%)

  • Ethyl ether

  • Sodium carbonate (Na₂CO₃) solution (10% w/v)

  • Hydrochloric acid (HCl) solution (5% v/v)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH indicator paper

  • Filter paper

Procedure:

  • Extraction:

    • Macerate 100 g of dried, powdered Ephedra plant material with a solution of 10% sodium carbonate.

    • The alkalinized plant material is then subjected to Soxhlet extraction or reflux with a 1:2 (v/v) mixture of ethanol and ethyl ether for 6-8 hours.[11] This liberates the free-base alkaloids.

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 5% hydrochloric acid. This converts the alkaloids into their water-soluble hydrochloride salts.

    • Transfer the acidic solution to a separatory funnel and wash with dichloromethane to remove non-basic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 10-11 with a 10% sodium hydroxide solution. This will precipitate the free-base alkaloids.

    • Extract the alkaline aqueous solution three times with dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain a crude mixture of ephedrine alkaloids.

Experimental Protocol: Chromatographic Separation

The separation of the individual alkaloids from the crude mixture is achieved using column chromatography.

Materials and Reagents:

  • Crude alkaloid mixture from the previous step

  • Silica gel (for column chromatography)

  • Chloroform

  • Methanol

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp (254 nm)

  • Ninhydrin spray reagent

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

    • Equilibrate the column by running chloroform through it until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid mixture in a minimal amount of chloroform.

    • Load the sample onto the top of the silica gel column.

    • Begin elution with pure chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol to the chloroform (e.g., 99:1, 98:2, 95:5 chloroform:methanol).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by spotting the fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1).

    • Visualize the spots under a UV lamp and by spraying with a ninhydrin solution followed by heating.

    • Combine the fractions containing the purified this compound based on the TLC analysis.

  • Final Purification:

    • Evaporate the solvent from the combined fractions to yield the isolated this compound.

    • The purity of the isolated compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

IsolationWorkflow Plant_Material Dried & Powdered Ephedra Extraction Solvent Extraction (Ethanol/Ether + Na2CO3) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Wash Acid-Base Extraction (HCl Wash) Crude_Extract->Acid_Wash Aqueous_Phase Aqueous Phase (Alkaloid Salts) Acid_Wash->Aqueous_Phase Basification Basification (NaOH) Aqueous_Phase->Basification Organic_Extraction Organic Extraction (Dichloromethane) Basification->Organic_Extraction Crude_Alkaloids Crude Alkaloid Mixture Organic_Extraction->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel, Chloroform/Methanol Gradient) Crude_Alkaloids->Column_Chromatography Fractions Fraction Collection & TLC Analysis Column_Chromatography->Fractions Purified_Product This compound Fractions->Purified_Product

Figure 2. Experimental workflow for the isolation of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and isolation of this compound. The primary botanical sources are various species of the Ephedra genus, where it is found alongside other ephedrine-type alkaloids. The biosynthetic pathway originates from L-phenylalanine and culminates in an N-methylation step. The provided experimental protocols for extraction and chromatographic separation offer a robust methodology for the isolation of this compound for research and development purposes. The quantitative data and diagrams presented herein are intended to facilitate a deeper understanding and practical application of this knowledge for scientists and professionals in the field.

References

Spectroscopic Profile of (+)-N-Methylpseudoephedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-N-Methylpseudoephedrine, a key derivative of pseudoephedrine found in various Ephedra species. The information presented herein is intended to assist in the identification, characterization, and analysis of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol[1]

  • Molecular Formula: C₁₁H₁₇NO[1]

  • Molecular Weight: 179.26 g/mol [1]

  • CAS Number: 51018-28-1[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30m5HAromatic protons
4.19d1HH-1 (CH-OH)
~2.70m1HH-2 (CH-N(CH₃)₂)
2.29s6HN(CH₃)₂
0.95d3HC-3 (CH-CH₃)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is compiled from typical values for related ephedrine alkaloids. The characteristic signal for the H-1 proton is well-separated in the region of δ 4.0–5.0 ppm, which allows for its distinction from other ephedrine alkaloids.

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ) ppmAssignment
~142Aromatic C (C-ipso)
~128Aromatic CH (C-ortho, C-meta)
~127Aromatic CH (C-para)
~77C-1 (CH-OH)
~68C-2 (CH-N(CH₃)₂)
~42N(CH₃)₂
~14C-3 (CH-CH₃)

Note: This is a predicted spectrum based on the analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500BroadO-H stretch (alcohol)
3000 - 3100MediumAromatic C-H stretch
2850 - 3000MediumAliphatic C-H stretch
1450 - 1600MediumAromatic C=C ring stretch
1050 - 1250StrongC-N stretch (amine)
1000 - 1100StrongC-O stretch (secondary alcohol)
690 - 770StrongAromatic C-H bend (monosubstituted)

Note: Data is based on typical IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the following key fragments.

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityProposed Fragment
179Low[M]⁺ (Molecular ion)
162Moderate[M - OH]⁺
147Moderate[M - CH₃OH]⁺
72High[CH(CH₃)N(CH₃)₂]⁺ (α-cleavage, characteristic fragment)
58High[CH₂=N(CH₃)₂]⁺ (rearrangement from α-cleavage)

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from related compounds. The most significant fragmentation pathway is the α-cleavage adjacent to the nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

    • A standard single-pulse experiment is used.

    • Typical acquisition parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, tuned to the appropriate frequency for the ¹³C nucleus (e.g., 75 MHz for a 300 MHz spectrometer).

    • A standard proton-decoupled pulse program is used to simplify the spectrum.

    • Typical acquisition parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

    • The resulting spectrum is phase-corrected and baseline-corrected.

    • The chemical shifts are referenced to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR-FTIR is a common and simple method for solid samples.

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply several tons of pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer (or clean ATR crystal).

    • Place the sample (ATR or KBr pellet) in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • The GC separates the sample from the solvent and any impurities. The oven temperature is programmed to ensure elution of the compound.

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

  • Ionization and Analysis:

    • Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak confirms the molecular weight of the compound.

    • The fragmentation pattern provides structural information and serves as a "fingerprint" for the molecule.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR ATR_Prep Solid Sample for ATR-IR Sample->ATR_Prep for IR MS GC-MS System Sample->MS Dissolution for GC-MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer ATR_Prep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation & Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Synthesis of (+)-N-Methylpseudoephedrine from Pseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (+)-N-Methylpseudoephedrine from its precursor, (+)-pseudoephedrine. The primary synthetic route detailed is the Eschweiler-Clarke reaction, a well-established and efficient method for the N-methylation of secondary amines. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound, a derivative of pseudoephedrine, is a tertiary amine with potential applications in various areas of chemical and pharmaceutical research. The methylation of the secondary amine in pseudoephedrine to a tertiary amine alters its physicochemical and pharmacological properties, making it a compound of interest for further investigation. The Eschweiler-Clarke reaction offers a reliable and straightforward method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent. This reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Pseudoephedrine and this compound

Property(+)-PseudoephedrineThis compound
Molecular Formula C₁₀H₁₅NOC₁₁H₁₇NO[1][2][3]
Molecular Weight 165.23 g/mol 179.26 g/mol [1][3]
Melting Point 119 °C[4]29-31 °C[1][5]
Boiling Point 135-138 °C @ 17 Torr[4]145 °C @ 24 mmHg[1][5]
Appearance Crystalline solidWhite crystalline powder[6]
Solubility -Soluble in water and organic solvents like ethanol; insoluble in non-polar solvents.[6]

Synthesis of this compound via Eschweiler-Clarke Reaction

The synthesis of this compound from pseudoephedrine is efficiently achieved through the Eschweiler-Clarke reaction. This reductive amination procedure involves the reaction of pseudoephedrine with formaldehyde to form an intermediate iminium ion, which is subsequently reduced by formic acid to yield the N-methylated product.

Reaction Pathway

The overall reaction is depicted below:

reaction_pathway Pseudoephedrine Pseudoephedrine Iminium_Ion Iminium Ion Intermediate Pseudoephedrine->Iminium_Ion + HCHO N_Methylpseudoephedrine This compound Iminium_Ion->N_Methylpseudoephedrine + HCOOH - CO2

Figure 1: Reaction pathway for the synthesis of this compound.
Experimental Protocol

This protocol is a representative procedure for the Eschweiler-Clarke methylation of a secondary amine and can be adapted for the synthesis of this compound.

Materials:

  • (+)-Pseudoephedrine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (85-98%)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (+)-pseudoephedrine (1.0 eq) in a minimal amount of a suitable solvent or use it neat if it is a liquid at the reaction temperature.

  • Reagent Addition: Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl to the mixture.

    • Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

    • Basify the aqueous phase to a pH of approximately 11 using a sodium hydroxide solution.

    • Extract the basified aqueous phase with DCM (3 x volumes).

  • Purification:

    • Combine the organic layers from the basic extraction.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification process.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Pseudoephedrine Formaldehyde Formic Acid Heating Heat to 80°C (18 hours) Reactants->Heating Acidification Acidify with HCl Extract with DCM Heating->Acidification Basification Basify Aqueous Layer (pH ~11) Acidification->Basification Extraction Extract with DCM Basification->Extraction Drying Dry with Na2SO4 Filter Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Figure 2: General experimental workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
IR Data not available in the search results.
Mass Spec (MS) Data not available in the search results.

Note: Detailed spectroscopic data for this compound was not available in the provided search results. It is recommended to acquire this data experimentally upon synthesis for full characterization.

Discussion

The Eschweiler-Clarke reaction is a robust and high-yielding method for the N-methylation of pseudoephedrine. The reaction proceeds under relatively mild conditions and avoids the use of hazardous alkylating agents like methyl iodide. The work-up procedure, involving a simple acid-base extraction, effectively separates the tertiary amine product from unreacted starting material and byproducts. Final purification by column chromatography should yield the product in high purity. For a complete characterization, it is imperative to obtain and analyze the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) of the synthesized compound and compare it with literature values if available, or to establish a reference for future work.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound from (+)-pseudoephedrine using the Eschweiler-Clarke reaction. The provided experimental protocol and workflow diagrams offer a clear and concise guide for researchers. While physicochemical data has been compiled, the acquisition of detailed spectroscopic data for the final product is a necessary step for complete analytical characterization. This synthesis provides a valuable route to a compound of interest for further studies in medicinal and organic chemistry.

References

The Biological Activity of (+)-N-Methylpseudoephedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylpseudoephedrine, a sympathomimetic amine found in plants of the Ephedra genus, is a structural analog of ephedrine and pseudoephedrine. While its primary use has been as a decongestant, its broader biological activities, particularly its interactions with adrenergic receptors, are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interactions with adrenergic receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is a phenethylamine derivative with stimulant properties.[1] Its mechanism of action is primarily attributed to its interaction with the adrenergic system, which plays a critical role in regulating a wide array of physiological processes, including cardiovascular function, respiratory control, and metabolic regulation. Adrenergic receptors are classified into two main types, α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃). The specific affinity and efficacy of a ligand for these receptor subtypes determine its overall pharmacological effect. This guide will delve into the specifics of this compound's engagement with these receptors.

Adrenergic Receptor Binding and Functional Activity

The biological effects of this compound are dictated by its binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) at various adrenergic receptor subtypes. While direct and comprehensive quantitative data for this compound is limited in publicly accessible literature, valuable insights can be drawn from studies on its stereoisomers and related compounds.

Alpha-Adrenergic Receptors

Studies on the isomers of N-methylephedrine suggest a potential antagonist role at α-adrenergic receptors. A key study investigating the pharmacological effects of ephedrine alkaloids on human α₁ and α₂-adrenergic receptor subtypes provides crucial data for N-methylephedrine, a stereoisomer of N-methylpseudoephedrine.

Table 1: Binding Affinities (Kᵢ) of N-Methylephedrine at Human Alpha-Adrenergic Receptor Subtypes

Receptor SubtypeLigandKᵢ (nM)
α₁A1R,2S-N-Methylephedrine1,800 ± 200
α₁B1R,2S-N-Methylephedrine2,500 ± 300
α₁D1R,2S-N-Methylephedrine3,200 ± 400
α₂A1R,2S-N-Methylephedrine1,200 ± 100
α₂B1R,2S-N-Methylephedrine1,500 ± 200
α₂C1R,2S-N-Methylephedrine900 ± 100

Data from Ma et al., 2007. It is important to note this data is for the 1R,2S-isomer (N-methylephedrine), not the 1S,2S-isomer (this compound).

The same study also demonstrated that N-methylephedrine acts as an antagonist at α₁ₐ, α₂ₐ, and α₂C receptors, inhibiting the agonist-induced functional response. This suggests that this compound may also exhibit antagonist properties at alpha-adrenergic receptors, a departure from the expected agonist activity for a sympathomimetic amine.

Beta-Adrenergic Receptors

Information regarding the interaction of this compound with β-adrenergic receptors is less definitive. One study suggested that d-methylephedrine, which corresponds to this compound, has low or no affinity for β₁-adrenoceptors.[2] This finding, if confirmed, would indicate a degree of selectivity in its adrenergic activity.

Further research is required to fully elucidate the binding affinities and functional effects of this compound across all β-adrenergic receptor subtypes.

Signaling Pathways

The interaction of this compound with adrenergic receptors would theoretically trigger downstream signaling cascades characteristic of these receptor families.

  • α₁-Adrenergic Receptors: These are Gq-coupled receptors. Agonist binding typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • α₂-Adrenergic Receptors: These are Gi-coupled receptors. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • β-Adrenergic Receptors: These are Gs-coupled receptors. Agonist binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

The following diagrams illustrate these canonical signaling pathways.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NMP This compound alpha1_R α1-Adrenergic Receptor NMP->alpha1_R Binds Gq Gq alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1: Canonical α1-Adrenergic Receptor Signaling Pathway.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NMP This compound alpha2_R α2-Adrenergic Receptor NMP->alpha2_R Binds Gi Gi alpha2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked Response Cellular Response cAMP->Response

Figure 2: Canonical α2-Adrenergic Receptor Signaling Pathway.

beta_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NMP This compound beta_R β-Adrenergic Receptor NMP->beta_R Binds Gs Gs beta_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Figure 3: Canonical β-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

To determine the precise biological activity of this compound, a series of in vitro pharmacological assays are necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for different adrenergic receptor subtypes.

Objective: To quantify the affinity of the test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., from HEK293 or CHO cells).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-Dihydroalprenolol for β).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess of a known high-affinity unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Prepare reaction mix: - Cell membranes - Radioligand - this compound start->prep incubate Incubate to reach equilibrium prep->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end

Figure 4: Radioligand Binding Assay Workflow.

Functional Assays

Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound at α₁-adrenergic receptors by measuring changes in intracellular calcium levels.

Materials:

  • Cells expressing the human α₁-adrenergic receptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • This compound.

  • A known α₁-adrenergic agonist (e.g., phenylephrine) for antagonist mode.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of this compound (for agonist mode) or a fixed concentration of a known agonist in the presence of varying concentrations of this compound (for antagonist mode).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Objective: To determine the functional activity of this compound at α₂ (inhibition of cAMP) and β (stimulation of cAMP) adrenergic receptors.

Materials:

  • Cells expressing the human adrenergic receptor subtype of interest.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • This compound.

  • Forskolin (to stimulate cAMP production for α₂ antagonist assays).

  • A known agonist for the respective receptor for antagonist mode.

  • Lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound. For α₂ assays, cells are often co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the cell lysates and plot it against the concentration of the test compound to determine the EC₅₀ (for β-agonists) or IC₅₀ (for α₂-agonists/antagonists).

Conclusion

The available evidence suggests a complex pharmacological profile for this compound. While it is generally classified as a sympathomimetic, data from its stereoisomer, N-methylephedrine, indicate potential antagonist activity at α-adrenergic receptors. Furthermore, preliminary findings suggest a low affinity for β₁-adrenergic receptors. To definitively characterize the biological activity of this compound, rigorous in vitro pharmacological studies, as outlined in this guide, are essential. Such studies will provide the quantitative data necessary to understand its receptor selectivity and functional effects, which is critical for assessing its therapeutic potential and safety profile. The methodologies and conceptual frameworks presented herein offer a robust starting point for researchers and drug development professionals to further investigate this intriguing compound.

References

Pharmacological Profile of (+)-N-Methylpseudoephedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylpseudoephedrine is a sympathomimetic amine and a derivative of pseudoephedrine, found naturally in species of the Ephedra plant. As a member of the phenethylamine class, its pharmacological effects are primarily attributed to its interaction with the adrenergic system. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor interaction, and pharmacokinetic properties. Due to a scarcity of direct quantitative data for this compound, this guide incorporates data from its parent compounds, ephedrine and pseudoephedrine, and their stereoisomers to provide a thorough and comparative analysis. This guide is intended for researchers and professionals in drug development seeking a detailed understanding of this compound.

Introduction

This compound, with the chemical name (1S,2S)-2-(Dimethylamino)-1-phenylpropan-1-ol, is a stimulant and an isomer of N-methylephedrine.[1] Its structure is closely related to other ephedra alkaloids, which have a history of use in traditional medicine and as components in modern pharmaceuticals, primarily as decongestants and bronchodilators.[2][3] The pharmacological actions of these compounds are complex, involving both direct effects on adrenergic receptors and indirect actions through the release of endogenous catecholamines.[2][4] Understanding the specific pharmacological profile of this compound is crucial for elucidating its therapeutic potential and safety profile.

Mechanism of Action

The primary mechanism of action of this compound, like other sympathomimetic amines, is believed to be mediated through the adrenergic system. This involves two main pathways:

  • Indirect Sympathomimetic Action: The predominant effect is the displacement of norepinephrine from presynaptic nerve terminals. This increase in synaptic norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors, resulting in a sympathomimetic response.[4]

  • Direct Adrenergic Receptor Interaction: While generally considered weaker than the indirect effects, ephedrine isomers have been shown to directly interact with adrenergic receptors.[2][3] The nature of this interaction (agonist or antagonist) and the potency can vary significantly between stereoisomers and receptor subtypes.[2][3]

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. Upon agonist binding, they activate distinct intracellular signaling cascades. The primary pathways are outlined below.

Adrenergic_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1, β2, β3) a1 α1-AR gq Gq a1->gq Agonist plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc response_a1 Physiological Response (e.g., Vasoconstriction) ca->response_a1 pkc->response_a1 a2 α2-AR gi Gi a2->gi Agonist ac_inhib Adenylyl Cyclase (AC) gi->ac_inhib inhibits camp_inhib ↓ cAMP ac_inhib->camp_inhib pka_inhib ↓ PKA camp_inhib->pka_inhib response_a2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) pka_inhib->response_a2 b β-AR gs Gs b->gs Agonist ac_stim Adenylyl Cyclase (AC) gs->ac_stim stimulates camp_stim ↑ cAMP ac_stim->camp_stim pka_stim ↑ PKA camp_stim->pka_stim response_b Physiological Response (e.g., Increased Heart Rate, Bronchodilation) pka_stim->response_b

Figure 1: Adrenergic Receptor Signaling Pathways

Receptor Binding Affinity

Table 1: Binding Affinities (Ki) of Ephedrine Isomers at Human α-Adrenergic Receptors

Compound Receptor Subtype Ki (μM)
(1R,2S)-(-)-Ephedrine α1A 14.8 ± 1.3
α1B 31.6 ± 1.6
α1D 12.3 ± 1.0
α2A 13.5 ± 0.9
α2B 18.6 ± 1.4
α2C 15.1 ± 1.1
(1S,2R)-(+)-Ephedrine α1A 23.4 ± 1.5
α1B 20.9 ± 1.1
α1D 19.5 ± 1.3
α2A 22.4 ± 1.2
α2B 29.5 ± 1.8
α2C 20.4 ± 1.4
(1R,2R)-(+)-Pseudoephedrine α1A 10.5 ± 0.8
α1B 25.7 ± 1.4
α1D 9.8 ± 0.7
α2A 10.2 ± 0.6
α2B 15.1 ± 1.0
α2C 11.5 ± 0.8
(1S,2S)-(-)-Pseudoephedrine α1A 30.2 ± 1.9
α1B 38.9 ± 2.1
α1D 25.1 ± 1.7
α2A 29.5 ± 1.6
α2B 36.3 ± 2.0
α2C 26.9 ± 1.8
(1R,2S)-N-Methylephedrine α1A > 100
α2A 62.1 ± 3.5
α2C 43.5 ± 2.7

Data adapted from Ma et al. (2007).[2]

Functional Activity

As with binding affinity, direct functional activity data for this compound is limited. Studies on ephedrine isomers at human β-adrenergic receptors indicate that they act as agonists, with varying potencies and efficacies depending on the stereoisomer and receptor subtype. The (1R,2S)-ephedrine isomer is generally the most potent at all three β-receptor subtypes.[3]

Table 2: Functional Activity (EC50) of Ephedrine Isomers at Human β-Adrenergic Receptors

Compound β1-AR EC50 (μM) β1-AR Max Response (%)* β2-AR EC50 (μM) β2-AR Max Response (%)* β3-AR EC50 (μM) β3-AR Max Response (%)*
(1R,2S)-(-)-Ephedrine 0.5 68 0.36 78 45 31
(1S,2R)-(+)-Ephedrine 72 66 106 22 >1000 -
(1R,2R)-(+)-Pseudoephedrine 1122 53 7 50 >1000 -
(1S,2S)-(-)-Pseudoephedrine 309 53 10 47 >1000 -

Maximal response relative to isoproterenol (100%). Data adapted from Vansal and Feller (1999).[3]

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not available. However, extensive data exists for its parent compound, pseudoephedrine, in various species. Pseudoephedrine is generally well-absorbed orally, with a volume of distribution indicating extensive tissue distribution.[6][7] Clearance rates and half-life vary across species.[6]

Table 3: Pharmacokinetic Parameters of Pseudoephedrine in Different Species

Species Route Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) t½ (h) Vd (L/kg) CL (mL/min/kg) Bioavailability (%)
Rat IV 10 - - - 1.5 3-5 78 -
Oral 30 - - - 1.5 - - 38
Dog IV 2 - - - 1.5 3-5 33 -
Oral 5 - - - 1.5 - - 58
Monkey IV 2 - - - 4.6 3-5 15 -
Oral 5 - - - 4.6 - - 78
Human Oral - 0.5-2 - - ~6 2.6-5.0 - ~100

Data for Rat, Dog, and Monkey adapted from Palamanda et al. (2010)[6]. Data for Human adapted from Kanfer et al. (1993)[7] and Wikipedia[4].

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for adrenergic receptors.

Radioligand_Binding_Assay_Workflow prep Membrane Preparation (from cells/tissue expressing target receptor) incubation Incubation - Receptor Membranes - Radioligand (e.g., [³H]-Prazosin for α1) - Test Compound (varying concentrations) prep->incubation filtration Rapid Filtration (separates bound from free radioligand) incubation->filtration washing Washing (removes non-specific binding) filtration->washing scintillation Scintillation Counting (quantifies bound radioactivity) washing->scintillation analysis Data Analysis - Generate competition curve - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analysis cAMP_Assay_Workflow cell_culture Cell Culture (cells expressing target receptor) stimulation Cell Stimulation - Add test compound (varying concentrations) - Incubate to allow cAMP production cell_culture->stimulation lysis Cell Lysis (releases intracellular cAMP) stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA, or other immunoassay) lysis->detection analysis Data Analysis - Generate dose-response curve - Calculate EC50 and Emax detection->analysis Pharmacokinetic_Study_Workflow dosing Compound Administration (e.g., IV and Oral routes) sampling Serial Blood Sampling (at predefined time points) dosing->sampling processing Plasma Preparation (centrifugation) sampling->processing bioanalysis Bioanalysis (LC-MS/MS to quantify drug concentration) processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental analysis to determine Cmax, Tmax, AUC, t½, CL, Vd) bioanalysis->pk_analysis

References

The Utility of (+)-N-Methylpseudoephedrine's Congener, (+)-Pseudoephedrine, as a Chiral Auxiliary Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While (+)-N-Methylpseudoephedrine is noted for its use in asymmetric synthesis, detailed literature and specific protocols regarding its application as a chiral auxiliary precursor are sparse. However, its close structural analog, (+)-pseudoephedrine, is a well-established and extensively documented chiral auxiliary. This guide provides a comprehensive technical overview of the application of (+)-pseudoephedrine as a versatile and practical chiral auxiliary in asymmetric synthesis, a methodology largely pioneered by Andrew G. Myers. This information serves as a robust resource for researchers interested in the broader class of pseudoephedrine-derived chiral auxiliaries.

Introduction to Pseudoephedrine as a Chiral Auxiliary

(+)-Pseudoephedrine is a naturally occurring, inexpensive, and readily available chiral amino alcohol. In asymmetric synthesis, it functions as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a chemical transformation to produce a specific stereoisomer.[1] The auxiliary is subsequently removed, having imparted its chirality to the product. The use of pseudoephedrine as a chiral auxiliary is particularly prominent in the diastereoselective alkylation of enolates, providing a reliable route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[2][3]

The key advantages of using (+)-pseudoephedrine as a chiral auxiliary include:

  • High Diastereoselectivity: It consistently affords high levels of stereocontrol in a variety of reactions.[4]

  • Accessibility of Both Enantiomers: Both (+)-(1S,2S)-pseudoephedrine and (-)-(1R,2R)-pseudoephedrine are commercially available, enabling the synthesis of either enantiomer of the target molecule.[3]

  • Crystalline Intermediates: The amide derivatives of pseudoephedrine and their alkylated products are often crystalline, which facilitates purification by recrystallization.[2][3]

  • Recoverability: The auxiliary can typically be recovered and reused after cleavage.[5]

A significant development in this area is the use of pseudoephenamine, an analog of pseudoephedrine, which offers comparable or even superior stereoselectivity, particularly in the formation of quaternary carbon centers, and is free from the regulatory restrictions associated with pseudoephedrine.[6]

The General Workflow

The application of (+)-pseudoephedrine as a chiral auxiliary in asymmetric alkylation follows a three-step sequence:

  • Amide Formation: The chiral auxiliary is coupled with a carboxylic acid or its derivative to form a tertiary amide.

  • Diastereoselective Alkylation: The α-proton of the amide is abstracted to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched compound.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start (+)-Pseudoephedrine + Carboxylic Acid Derivative amide Pseudoephedrine Amide start->amide Acylation enolate Chiral Lithium Enolate amide->enolate Deprotonation (LDA, LiCl) alkylated_amide Alkylated Pseudoephedrine Amide enolate->alkylated_amide Alkylation (R-X) product Enantiomerically Enriched Product (Carboxylic Acid, Alcohol, Ketone, etc.) alkylated_amide->product Cleavage recovered_auxiliary (+)-Pseudoephedrine (Recovered) alkylated_amide->recovered_auxiliary Cleavage

General workflow for asymmetric alkylation using (+)-pseudoephedrine.

Mechanism of Stereoinduction

The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to a well-defined, chelation-controlled transition state. Upon deprotonation with a lithium amide base like lithium diisopropylamide (LDA), a (Z)-enolate is formed. The lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine backbone, forming a rigid six-membered ring-like structure. The phenyl group of the auxiliary then effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.[2][4] The presence of lithium chloride is often crucial for achieving high yields and selectivities, as it is believed to promote the formation of a more reactive and well-defined enolate aggregate.[4][7]

G cluster_0 Stereochemical Rationale Pseudoephedrine\nAmide Pseudoephedrine Amide Chelated Lithium\n(Z)-Enolate Chelated Lithium (Z)-Enolate Pseudoephedrine\nAmide->Chelated Lithium\n(Z)-Enolate LDA, LiCl Diastereomerically\nEnriched Product Diastereomerically Enriched Product Chelated Lithium\n(Z)-Enolate->Diastereomerically\nEnriched Product Electrophile (R-X) approaches from less hindered face Blocked Face Steric hindrance from phenyl group Chelated Lithium\n(Z)-Enolate->Blocked Face

Chelation-controlled stereochemical model for alkylation.

Data Presentation

The following tables summarize quantitative data for the key steps in the application of (+)-pseudoephedrine as a chiral auxiliary.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides
EntryElectrophile (R-X)Diastereomeric Ratio (dr)Yield (%)
1Methyl Iodide>99:184
2Benzyl Bromide95:599
3Allyl Bromide97:392
4Ethyl Iodide (on α-methyl amide)9:1-
5Benzyl Bromide (on α-methyl amide)4:1-

Data compiled from multiple sources.[8]

Table 2: Cleavage of Alkylated Pseudoephedrine Amides
EntryCleavage MethodProduct TypeYield (%)
1Acidic Hydrolysis (9 N H₂SO₄, dioxane, 115 °C)Carboxylic Acid89-99
2Basic Hydrolysis (TBAH, t-BuOH/H₂O, 95 °C)Carboxylic Acid89-99
3Organolithium Addition (R'Li, THF)Ketone95-98
4Reduction (LiAlH(OEt)₃)Aldehyde30-60
5Reduction (LiBH₄, TMSCl)Primary Alcohol-

Data compiled from multiple sources.[8][9]

Experimental Protocols

Preparation of N-Acyl-(+)-Pseudoephedrine Amide

Materials:

  • (+)-Pseudoephedrine

  • Acid chloride or anhydride

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.[2]

  • Add triethylamine (1.5 eq).[2]

  • Slowly add the acid chloride (1.1 eq) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]

  • Quench the reaction with saturated aqueous NaHCO₃ solution.[2]

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • The crude product can be purified by recrystallization.[3]

Diastereoselective Alkylation

Materials:

  • N-Acyl-(+)-pseudoephedrine amide

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (R-X)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of LDA by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.[2]

  • In a separate flame-dried flask, dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.[2]

  • Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution.[2]

  • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.[2]

  • Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise.[2]

  • Stir at the appropriate temperature (typically 0 °C to room temperature) until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by flash chromatography or recrystallization.

Cleavage of the Chiral Auxiliary

Materials:

  • Alkylated pseudoephedrine amide

  • Dioxane

  • Aqueous sulfuric acid (e.g., 9 N)

Procedure:

  • Dissolve the alkylated amide in a 1:1 mixture of dioxane and 9 N aqueous H₂SO₄.[10]

  • Heat the mixture to reflux (approximately 115 °C) for 12-18 hours.[10]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[9]

  • Combine the organic extracts, dry, and concentrate to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated pseudoephedrine amide

  • Anhydrous THF

  • Organolithium reagent (e.g., R'Li)

Procedure:

  • Dissolve the alkylated amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.[9]

  • Add the organolithium reagent (3.0-5.0 eq) dropwise.[9]

  • Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours.[9]

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product, dry, and concentrate to yield the chiral ketone.

Materials:

  • Alkylated pseudoephedrine amide

  • Anhydrous THF

  • Lithium borohydride (LiBH₄)

  • Chlorotrimethylsilane (TMSCl)

Procedure:

  • To a solution of the alkylated amide (1.0 eq) in THF at 0 °C, add TMSCl (2.0 eq).[9]

  • Add a solution of LiBH₄ (2.0 eq) in THF.[9]

  • Stir the reaction at room temperature for 12-16 hours.[9]

  • Carefully quench the reaction and work up to isolate the chiral primary alcohol.

Conclusion

(+)-Pseudoephedrine has proven to be a highly effective and practical chiral auxiliary for asymmetric synthesis, particularly in the diastereoselective alkylation of amides. The methodology provides reliable access to a wide range of enantiomerically enriched compounds. While the direct application of this compound as a chiral auxiliary precursor is not well-documented in the scientific literature, the principles and protocols outlined in this guide for (+)-pseudoephedrine offer a comprehensive foundation for researchers working in stereoselective synthesis. For new applications, the exploration of pseudoephedrine analogs such as pseudoephenamine is also highly recommended due to their excellent performance and freedom from regulatory constraints.

References

Early research on (+)-N-Methylpseudoephedrine applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Research and Applications of (+)-N-Methylpseudoephedrine

Introduction

This compound is a sympathomimetic amine and a member of the amphetamine and phenethylamine classes of compounds.[1][2] It is a derivative of pseudoephedrine and an isomer of N-methylephedrine.[3] Naturally occurring in plants of the Ephedra genus, it is one of the ephedra alkaloids.[1][4] Early research on this compound has been foundational to its applications in medicine and organic chemistry.[1] Its primary uses have been as a decongestant in over-the-counter respiratory medications and as a vasopressor.[1] Additionally, its specific stereochemistry has made it a valuable tool in asymmetric synthesis.[1][3]

Pharmacology

Mechanism of Action

The pharmacological effects of this compound are primarily due to its activity as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like norepinephrine.[4] Its mechanism can be described as follows:

  • Adrenergic Receptor Agonism : It acts as an agonist at adrenergic receptors. Specifically, it stimulates alpha-adrenergic receptors, which leads to vasoconstriction.[1] This action is the basis for its use as a nasal decongestant, as it reduces swelling in the nasal passages.[1]

  • Indirect Sympathomimetic Action : Like other ephedra alkaloids, it has an indirect effect mediated by the release of norepinephrine from nerve terminals.[4] This displaced norepinephrine then acts on postsynaptic adrenergic receptors.

  • Central Nervous System (CNS) Stimulation : As a sympathomimetic that can cross the blood-brain barrier, it also has stimulant effects on the central nervous system, which can lead to increased alertness.[1][4]

Pharmacodynamics

The direct and indirect stimulation of adrenergic receptors by this compound results in a range of physiological effects:

  • Vasoconstriction : The agonism at alpha-adrenergic receptors causes the constriction of blood vessels, which can increase blood pressure.[5] This effect is utilized in its application as a vasopressor to treat hypotension.[6][7]

  • Bronchodilation : Stimulation of beta-adrenergic receptors in the lungs leads to the relaxation of bronchial smooth muscle.[4]

  • Cardiac Effects : It can increase cardiac contractility and cardiac output.[4] However, it generally does not increase the heart rate.[4]

Pharmacokinetics

While specific early pharmacokinetic data for this compound is limited, the properties of the closely related compound methylephedrine provide insight:

  • Absorption : Methylephedrine is rapidly absorbed after oral administration.[4]

  • Metabolism : Methylephedrine is metabolized to ephedrine and norephedrine.[4] A significant portion of the dose is excreted unchanged in the urine.[4]

  • Excretion : The elimination half-life is dependent on urinary pH, with alkaline urine decreasing the rate of elimination.[4][8]

Quantitative Data

The following tables summarize key quantitative data for this compound and the related compound pseudoephedrine.

Table 1: Physicochemical Properties

PropertyThis compoundPseudoephedrine
Chemical Formula C₁₁H₁₇NOC₁₀H₁₅NO
Molar Mass 179.263 g·mol⁻¹[3]165.23 g·mol⁻¹[9]
Melting Point 29 to 31 °C[3]118 to 119 °C
XLogP3 1.7[2]0.9[9]

Table 2: Pharmacokinetic Parameters of Related Compounds

ParameterValue (for Pseudoephedrine)
Bioavailability ~100%[5]
Protein Binding 21–29%[5]
Onset of Action 30 minutes[5]
Elimination Half-life 5.4 hours (urine pH dependent)[5]

Experimental Protocols

Synthesis of Pseudoephedrine from N-Methylamphetamine

This protocol, described by Blagg and Davies and adapted for pseudoephedrine, demonstrates a stereospecific conversion that is relevant to the synthesis of N-methylated derivatives.[10][11]

  • Purification of Starting Material : N-methylamphetamine is purified by precipitation from isopropanol with HCl, followed by deprotonation with sodium hydroxide and extraction into chloroform. The solvent is removed in vacuo.[10]

  • Formation of Chromium Tricarbonyl Complex : The purified N-methylamphetamine is heated with chromium hexacarbonyl in a dibutyl ether solution to form the chromium tricarbonyl coordination compound.[10]

  • Deprotonation : Two equivalents of n-butyllithium (nBuLi) are used to deprotonate the complex due to the presence of the acidic amine proton.[10]

  • Hydroxylation : One equivalent of oxodiperoxymolybdenum(pyridine)(HMPA) (MoOPH) is added to introduce a hydroxyl group at the alpha position.[10]

  • De-complexation of Chromium : The reaction mixture is exposed to air to de-complex the chromium from the newly formed alcohol.[10]

  • Purification : The final product is purified by recrystallization from toluene, followed by precipitation from isopropanol with HCl to obtain the hydrochloride salt.[10]

In Vitro Dissolution Study for Pseudoephedrine Formulations

This protocol was used to establish an in-vivo/in-vitro correlation for extended-release pseudoephedrine sulfate tablets and is indicative of methods used to study similar compounds.[12]

  • Apparatus : USP Apparatus 2 (paddle stirrer) is used at 50 rpm.[12]

  • Media : 1000 ml of 0.1 N hydrochloric acid is used for the first hour.[12]

  • Media Change : After the first hour, the medium is changed to 1000 ml of 0.1 M phosphate buffer at pH 7.5 for the subsequent 2-16 hours.[12]

  • Sampling : Samples are taken at various time points to determine the percentage of the drug released.

  • Analysis : The concentration of pseudoephedrine in the samples is determined using a suitable analytical method, such as HPLC.

Visualizations

Adrenergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell NMP This compound NE_vesicle Norepinephrine (NE) Vesicles NMP->NE_vesicle Induces Release alpha_receptor Alpha-Adrenergic Receptor NE_vesicle->alpha_receptor NE Binds beta_receptor Beta-Adrenergic Receptor NE_vesicle->beta_receptor NE Binds response Physiological Response (e.g., Vasoconstriction) alpha_receptor->response beta_receptor->response

Caption: Adrenergic signaling pathway of this compound.

Synthesis_Workflow start N-Methylamphetamine step1 React with Cr(CO)6 start->step1 step2 Form Cr-Complex step1->step2 step3 Deprotonate with nBuLi step2->step3 step4 Hydroxylate with MoOPH step3->step4 step5 Expose to Air (De-complexation) step4->step5 step6 Purify and Precipitate step5->step6 end Pseudoephedrine HCl step6->end

Caption: Workflow for the synthesis of pseudoephedrine.

Structural_Relationships ephedrine Ephedrine (1R,2S) / (1S,2R) pseudoephedrine Pseudoephedrine (1S,2S) / (1R,2R) ephedrine->pseudoephedrine Diastereomers n_methylephedrine N-Methylephedrine ephedrine->n_methylephedrine N-Methylation n_methylpseudoephedrine This compound pseudoephedrine->n_methylpseudoephedrine N-Methylation n_methylpseudoephedrine->n_methylephedrine Diastereomers

Caption: Structural relationships of ephedra alkaloids.

References

An In-depth Technical Guide to the Solubility of (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-N-Methylpseudoephedrine in various solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative data and provides quantitative context by including data for the closely related compounds, pseudoephedrine and N-methylephedrine. Furthermore, it details a standard experimental protocol for determining solubility and presents key chemical and enzymatic pathways involving this compound.

Solubility Profile of this compound and Related Compounds

This compound is generally characterized as a compound soluble in water and polar organic solvents, with limited solubility in non-polar organic solvents.[1] This solubility profile is attributed to the presence of a hydroxyl group and a tertiary amine, which can participate in hydrogen bonding with protic solvents.

Qualitative Solubility of this compound

The following table summarizes the reported qualitative solubility of this compound.

SolventSolubilityReference
WaterSoluble[1]
EthanolSoluble[1]
MethanolSlightly Soluble[2][3]
ChloroformSlightly Soluble[2][3]
Ethyl AcetateSlightly Soluble[2][3]
Non-polar solventsInsoluble[1]
Quantitative Solubility of Related Compounds

To provide a quantitative framework, the following tables present solubility data for pseudoephedrine and N-methylephedrine. This data can serve as a useful reference point for researchers estimating the solubility of this compound.

Table 1: Quantitative Solubility of Pseudoephedrine Hydrochloride

SolventSolubilityTemperature (°C)Reference
WaterVery SolubleNot Specified[4]
EthanolFreely SolubleNot Specified[4]
ChloroformSparingly SolubleNot Specified[4]

Table 2: Quantitative Solubility of Pseudoephedrine Base

SolventSolubilityTemperature (°C)Reference
Water<0.5 g/LNot Specified[5]
DMF30 mg/mLNot Specified[5]
DMSO30 mg/mLNot Specified[5]
Ethanol30 mg/mLNot Specified[5]
PBS (pH 7.2)5 mg/mLNot Specified[5]

Table 3: Solubility of N-Methylephedrine

FormSolventSolubilityReference
l-Form HydrochlorideWaterReadily Soluble[6]
l-Form HydrochlorideAlcoholLess Soluble[6]
l-Form HydrochlorideAcetoneSparingly Soluble[6]
dl-FormPetroleum EtherCrystals from[6]
dl-FormMethanolCrystals from[6]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility of the compound in the solvent from the concentration of the saturated solution, taking into account the dilution factor.

Visualization of Related Pathways

The following diagrams illustrate key chemical and biochemical pathways involving the formation of this compound.

enzymatic_formation Pseudoephedrine Pseudoephedrine N_Methylpseudoephedrine This compound Pseudoephedrine->N_Methylpseudoephedrine N-methylation Enzyme N-Methyltransferase (from Ephedra sinica) Enzyme->N_Methylpseudoephedrine

Caption: Enzymatic formation of this compound.

chemical_synthesis N_Methylamphetamine N-Methylamphetamine Intermediate Chromium Tricarbonyl Complex N_Methylamphetamine->Intermediate Cr(CO)6 N_Methylpseudoephedrine This compound Intermediate->N_Methylpseudoephedrine Oxidation

Caption: A synthetic route to this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of (+)-N-Methylpseudoephedrine. A thorough understanding of a drug substance's stability is paramount in pharmaceutical development to ensure its quality, safety, and efficacy. This document outlines the theoretical basis for the thermal degradation of this compound, drawing upon data from structurally related compounds and established principles of organic chemistry. Detailed experimental protocols for conducting forced degradation studies are provided to facilitate the practical investigation of its stability profile.

Introduction to the Thermal Stability of this compound

This compound, a sympathomimetic amine, is a derivative of pseudoephedrine and is found in some Ephedra species. Its chemical structure, featuring a phenyl, a hydroxyl, and a tertiary amine group, presents several sites susceptible to thermal degradation. Forced degradation studies, including thermolytic stress testing, are critical for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2][3] While specific public domain data on the thermal degradation of this compound is limited, this guide synthesizes information from related phenylpropanolamines to provide a robust framework for its stability assessment.

Predicted Thermal Degradation Pathways

Based on the structure of this compound and known degradation mechanisms of similar compounds, several thermolytic degradation pathways can be postulated. The primary degradation routes are likely to involve the cleavage of the C-C bond adjacent to the phenyl ring (benzylic cleavage) and the C-N bond, as well as dehydration involving the hydroxyl group.

A proposed major degradation pathway involves the homolytic cleavage of the benzylic Cα-Cβ bond, which is often the weakest bond in such structures due to the stability of the resulting benzyl radical. This would lead to the formation of benzaldehyde and a dimethylamino-propane radical, which could undergo further reactions. Another plausible pathway is the dehydration of the secondary alcohol, followed by rearrangement. N-demethylation is also a potential degradation route under certain conditions.

Diagram of Proposed Thermal Degradation Pathways of this compound

Thermal Degradation of N-Methylpseudoephedrine Proposed Thermal Degradation Pathways of this compound cluster_main cluster_pathways N_Methylpseudoephedrine This compound C₁₁H₁₇NO Benzaldehyde Benzaldehyde N_Methylpseudoephedrine->Benzaldehyde Benzylic C-C Cleavage Dimethylaminopropane_Radical 2-(Dimethylamino)propyl radical N_Methylpseudoephedrine->Dimethylaminopropane_Radical Benzylic C-C Cleavage Dehydrated_Intermediate Dehydrated Intermediate N_Methylpseudoephedrine->Dehydrated_Intermediate Dehydration Methamphetamine Methamphetamine (Isomer) Dehydrated_Intermediate->Methamphetamine Rearrangement

Caption: Proposed major thermal degradation pathways for this compound.

Quantitative Data from Thermal Analysis

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

ParameterExpected ObservationSignificance
Onset of Decomposition (°C) To be determined experimentallyIndicates the temperature at which significant mass loss begins.
Temperature of Max. Decomposition Rate (°C) To be determined experimentallyThe temperature at which the rate of mass loss is highest.
Mass Loss (%) at Different Stages To be determined experimentallyCan indicate the loss of specific functional groups or cleavage into major fragments.
Residue at End of Experiment (%) To be determined experimentallyThe amount of non-volatile material remaining at the end of the analysis.

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data

ParameterExpected ObservationSignificance
Melting Point (°C) ~29-31 °C[4]A sharp endotherm corresponding to the melting of the crystalline solid.
Enthalpy of Fusion (J/g) To be determined experimentallyThe amount of heat required to melt the substance.
Decomposition Exotherm/Endotherm (°C) To be determined experimentallyIndicates whether the decomposition process releases or absorbs heat.

Experimental Protocols

To determine the thermal stability and degradation profile of this compound, a series of experiments should be conducted. These protocols are based on established methods for forced degradation studies of pharmaceutical substances.

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., aluminum or platinum).

  • Place the sample pan and a reference pan in the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Record the mass loss of the sample as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA thermogram.

Objective: To determine the melting point and to characterize the thermal events (e.g., decomposition) in terms of heat flow.

Methodology:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty, sealed reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and expected decomposition region (e.g., 25 °C to 400 °C).

  • Maintain a constant flow of an inert gas (e.g., nitrogen) through the DSC cell.

  • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Analyze the resulting DSC thermogram for endothermic (melting) and exothermic/endothermic (decomposition) events.

Objective: To generate a sufficient amount of thermal degradation products for identification and characterization.

Methodology:

  • Place a known amount of this compound in a solid state in a controlled-temperature oven.

  • Heat the sample at a temperature determined from the TGA results to be just below the rapid decomposition temperature for a specified period (e.g., 24, 48, 72 hours).

  • Alternatively, prepare a solution of this compound in a suitable solvent (e.g., water or a buffer) and heat it under reflux for a specified duration.

  • After the stress period, allow the sample to cool to room temperature.

  • Dissolve the solid sample or dilute the solution with an appropriate solvent for analysis.

Objective: To develop an analytical method capable of separating and quantifying this compound from its thermal degradation products.

Methodology:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely necessary to achieve separation. The pH of the buffer should be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and its stressed samples to find a wavelength suitable for detecting both the parent compound and its degradants.

  • Analysis: Inject the stressed and unstressed samples into the HPLC system and monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Diagram of a Typical Experimental Workflow for Thermal Stability Assessment

Thermal Stability Workflow Experimental Workflow for Thermal Stability Assessment cluster_workflow start Start: this compound Sample tga_dsc TGA / DSC Analysis start->tga_dsc forced_degradation Forced Thermal Degradation start->forced_degradation tga_dsc->forced_degradation Inform stress conditions hplc_method_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_method_dev degradant_analysis Analysis of Stressed Samples hplc_method_dev->degradant_analysis product_identification Degradation Product Identification (LC-MS, GC-MS, NMR) degradant_analysis->product_identification kinetic_study Degradation Kinetic Studies degradant_analysis->kinetic_study end End: Stability Profile Established product_identification->end kinetic_study->end

Caption: A logical workflow for the comprehensive thermal stability analysis of a drug substance.

Conclusion

The thermal stability of this compound is a critical parameter for ensuring its quality and safety in pharmaceutical formulations. While direct experimental data for this specific compound is not extensively published, this guide provides a scientifically grounded framework for its investigation. By employing the outlined experimental protocols, researchers and drug development professionals can systematically evaluate its thermal degradation profile, identify potential degradation products, and establish a robust stability-indicating analytical method. The proposed degradation pathways serve as a theoretical starting point for the elucidation of the actual degradation mechanisms. Further research is warranted to generate specific quantitative data and confirm the degradation products of this compound under thermolytic stress.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (+)-N-Methylpseudoephedrine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly impact its biological activity. The use of chiral auxiliaries is a powerful and well-established strategy for the stereocontrolled synthesis of enantiomerically pure compounds. (+)-N-Methylpseudoephedrine, an inexpensive and readily available amino alcohol derived from the natural product ephedrine, has emerged as a highly effective and versatile chiral auxiliary.[1][2] Its application, pioneered by Andrew G. Myers, provides a reliable method for the asymmetric α-alkylation of carboxylic acids and the synthesis of chiral alcohols, aldehydes, and ketones with a high degree of stereocontrol.[3]

The key advantages of using this compound as a chiral auxiliary include:

  • High Diastereoselectivity: Alkylation and aldol reactions of the corresponding amide enolates typically proceed with excellent facial selectivity, often resulting in diastereomeric excesses greater than 95%.[3]

  • Operational Simplicity: The experimental procedures are generally straightforward and do not require specialized equipment.

  • Crystalline Intermediates: The N-acyl amides and their alkylated derivatives are often crystalline, which facilitates purification by recrystallization.[2][3]

  • Recoverable and Reusable Auxiliary: The chiral auxiliary can be efficiently recovered in high yield after cleavage of the product and reused, making the process cost-effective and sustainable.[3][4]

  • Predictable Stereochemical Outcome: The stereochemistry of the newly formed chiral center is predictable based on the conformation of the chelated enolate intermediate. For amides derived from this compound, alkylation with simple alkyl halides generally affords the (R)-configuration at the α-carbon.[5]

These application notes provide detailed protocols for the formation of this compound amides, their use in asymmetric alkylation and aldol reactions, and the subsequent cleavage of the auxiliary to yield the final chiral products.

Data Presentation: Performance in Asymmetric Synthesis

The following tables summarize representative quantitative data for the asymmetric alkylation and aldol reactions employing this compound as a chiral auxiliary, demonstrating the high yields and diastereoselectivities achievable with this methodology.

Table 1: Diastereoselective Alkylation of this compound Amides

EntryAmide SubstrateElectrophile (R-X)ProductDiastereomeric Ratio (dr)Yield (%)
1N-PropionylBenzyl bromideα-Methyl-β-phenylpropanoic acid derivative>97:390
2N-PropionylMethyl iodide2-Methylpropanoic acid derivative>98:285
3N-PhenylacetylEthyl iodide2-Phenylbutanoic acid derivative95:588
4N-PhenylacetylAllyl bromide2-Phenyl-4-pentenoic acid derivative96:482
5N-ButyrylIsopropyl iodide2,3-Dimethylpentanoic acid derivative90:1075

Table 2: Diastereoselective Aldol Reactions of this compound Amides

EntryAmide SubstrateAldehydeProductDiastereomeric Ratio (dr)Yield (%)
1N-PropionylIsobutyraldehydesyn-α-Methyl-β-hydroxy amide>99:185
2N-PropionylBenzaldehydesyn-α-Methyl-β-hydroxy amide98:292
3N-PropionylAcetaldehydesyn-α-Methyl-β-hydroxy amide97:388
4N-PropionylPropionaldehydesyn-α-Methyl-β-hydroxy amide96:490

Note: Data compiled from various sources and are representative examples. Actual yields and diastereoselectivities may vary depending on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Formation of the this compound Amide

This procedure describes the acylation of this compound to form the tertiary amide, which is the starting material for the asymmetric reactions.

Materials:

  • This compound

  • Acid chloride or anhydride (e.g., propionyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide.

  • The product can be purified by flash column chromatography or recrystallization.[6]

Protocol 2: Asymmetric Alkylation of the Amide Enolate

This protocol details the highly diastereoselective alkylation of the lithium enolate of a this compound amide. The use of lithium chloride is crucial for achieving high yields and selectivities.[5]

Materials:

  • This compound amide (from Protocol 1)

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO4

Procedure:

  • LDA Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.

  • Enolate Formation: In a separate oven-dried flask, dissolve the this compound amide (1.0 equivalent) and anhydrous LiCl (6.0 equivalents) in anhydrous THF.

  • Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula or syringe.

  • Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.

  • Alkylation: Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC. Reaction times can vary from 1 to 12 hours depending on the electrophile.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to yield the alkylated amide.[6][7]

Protocol 3: Asymmetric Aldol Reaction

This protocol describes the diastereoselective aldol addition of the amide enolate to an aldehyde. For high syn selectivity, transmetalation of the lithium enolate with a zirconium salt is often necessary.[8]

Materials:

  • This compound amide

  • LDA (prepared as in Protocol 2)

  • Zirconium(IV) chloride (ZrCl4) or other suitable zirconium salt

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous THF

  • Saturated aqueous NH4Cl solution

Procedure:

  • Enolate Formation: Generate the lithium enolate of the this compound amide as described in Protocol 2, steps 2-4.

  • Transmetalation (if required for high syn selectivity): To the cold (-78 °C) lithium enolate solution, add a solution or suspension of ZrCl4 (1.1 equivalents) in anhydrous THF. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Aldol Addition: Add the aldehyde (1.2 equivalents) dropwise to the cold enolate (or zirconated enolate) solution.

  • Stir the reaction at -78 °C until completion as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting α-methyl-β-hydroxy amide by flash chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to release the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group.[9]

A. Acidic Hydrolysis to yield Carboxylic Acids

  • Dissolve the alkylated pseudoephedrine amide (1.0 equivalent) in a mixture of dioxane and 9 N sulfuric acid (H₂SO₄).

  • Heat the mixture at reflux (approximately 115 °C) for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether to isolate the chiral carboxylic acid. The combined ether layers can be dried and concentrated.

  • Auxiliary Recovery: To recover the auxiliary, basify the aqueous layer with a NaOH solution until the pH is greater than 12. Extract the basic aqueous layer with dichloromethane. Dry the combined dichloromethane layers and concentrate to recover the this compound.[3]

B. Reductive Cleavage to yield Primary Alcohols

  • Prepare a solution of a suitable reducing agent, such as lithium amidotrihydroborate (LAB) or lithium aluminum hydride (LiAlH4), in anhydrous THF.[10]

  • In a separate flask, dissolve the alkylated pseudoephedrine amide (1.0 equivalent) in anhydrous THF and cool to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the hydride solution dropwise to the amide solution.

  • Stir the reaction and monitor by TLC.

  • Upon completion, carefully quench the reaction by adding an aqueous acid solution or by a Fieser workup (sequential addition of water, 15% aqueous NaOH, and water).

  • Extract the alcohol product with an organic solvent, wash with brine, dry, and concentrate to yield the crude alcohol, which can be purified by chromatography.[4][11]

C. Addition of Organolithium Reagents to yield Ketones

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the alkylated pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add the organolithium reagent (e.g., methyllithium, 2.0-5.0 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The ketone is then purified by column chromatography.[9][11]

Visualizations

The following diagrams illustrate the key workflows and concepts in asymmetric synthesis using this compound.

G cluster_workflow General Workflow Start Prochiral Carboxylic Acid Derivative Amide_Formation Amide Formation This compound Start->Amide_Formation Amide This compound Amide Amide_Formation->Amide Alkylation Diastereoselective Alkylation/Aldol Amide->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Cleavage Auxiliary Cleavage Alkylated_Amide->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery

Caption: General workflow for asymmetric synthesis using this compound.

Caption: Proposed chelated transition state for diastereoselective alkylation.

G cluster_cleavage Auxiliary Cleavage Pathways Start Alkylated This compound Amide Acid_Hydrolysis Acidic Hydrolysis (e.g., H2SO4) Start->Acid_Hydrolysis Reductive_Cleavage Reductive Cleavage (e.g., LiAlH4) Start->Reductive_Cleavage Organometallic_Addition Organometallic Addition (e.g., R'-Li) Start->Organometallic_Addition Carboxylic_Acid Chiral Carboxylic Acid Acid_Hydrolysis->Carboxylic_Acid Alcohol Chiral Primary Alcohol Reductive_Cleavage->Alcohol Ketone Chiral Ketone Organometallic_Addition->Ketone

Caption: Cleavage pathways to obtain different chiral products.

References

Application Note: Diastereoselective Alkylation Utilizing (+)-N-Methylpseudoephedrine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereocontrolled formation of carbon-carbon bonds is a fundamental challenge in the synthesis of enantiomerically pure compounds for pharmaceutical and research applications. The use of chiral auxiliaries is a powerful strategy to achieve high levels of stereoselectivity. This application note details a robust and widely adopted protocol for the diastereoselective alkylation of enolates derived from amides of (+)-N-Methylpseudoephedrine, a readily available and inexpensive chiral auxiliary.[1][2] This method, pioneered by Andrew G. Myers, provides a reliable route to α-substituted carboxylic acids, alcohols, aldehydes, and ketones with a high degree of enantiomeric enrichment.[3][4] A key feature of this protocol is the use of lithium chloride, which is crucial for achieving high reaction rates and selectivities.[2][5][6] The resulting alkylated pseudoephedrine amides are often crystalline, allowing for straightforward purification and enhancement of diastereomeric purity through recrystallization.[5][7]

Principle of the Method

The diastereoselective alkylation proceeds through a three-step sequence:

  • Amide Formation: this compound is acylated to form the corresponding tertiary amide. This reaction is typically high-yielding.[1][8]

  • Diastereoselective Alkylation: The amide is deprotonated with a strong base, typically lithium diisopropylamide (LDA), in the presence of anhydrous lithium chloride to form a rigid lithium-chelated (Z)-enolate.[6][9] The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile (alkyl halide) to one face of the enolate, resulting in a highly diastereoselective C-C bond formation.[6][9]

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed under acidic or basic conditions to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered.[5][7]

Quantitative Data Summary

The following tables summarize the performance of the diastereoselective alkylation of this compound amides with various primary alkyl halides.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amide Enolates with Primary Alkyl Halides [2]

EntryPseudoephedrine AmideAlkyl HalideYield (%)Crude Diastereomeric Ratio (dr)Isolated Diastereomeric Ratio (dr)
1Propionamiden-Butyl iodide8095:5≥99:1
2PropionamideBenzyl bromide9096:4≥99:1
3PhenylacetamideMethyl iodide9297:3≥99:1
4PhenylacetamideEthyl bromide8898:2≥99:1

Table 2: Effect of Lithium Chloride on the Alkylation of Pseudoephedrine Propionamide Enolate [5]

Alkylating AgentLiCl (equiv.)Reaction Time (h) at 0 °CConversion/Yield
n-Butyl iodide0532% conversion
n-Butyl iodide61.580% yield
Benzyl bromide0-60% completion
Benzyl bromide6-90% yield

Experimental Protocols

I. Preparation of the this compound Amide

This protocol describes the acylation of this compound with an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., propionyl chloride)

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine (1.2-1.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[4][7]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[4]

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.[4]

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]

II. Diastereoselective Alkylation

This protocol outlines the alkylation of the pseudoephedrine amide using LDA and lithium chloride.

Materials:

  • This compound amide

  • Anhydrous lithium chloride (LiCl), dried under high vacuum at high temperature before use[5][8]

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine, distilled from calcium hydride[8]

  • n-Butyllithium (n-BuLi), recently titrated[5]

  • Alkylating agent (e.g., alkyl iodide or bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard Schlenk line or glovebox equipment

Procedure:

A. Preparation of the LDA Solution:

  • To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (2.25 equiv).[5]

  • Slowly add n-butyllithium (2.1 equiv) and stir for 5 minutes.[5]

  • Briefly warm the solution to 0 °C for 5 minutes, then cool back down to -78 °C.[5]

B. Enolate Formation and Alkylation:

  • In a separate flame-dried flask, dissolve the this compound amide (1.0 equiv) and anhydrous lithium chloride (6.0-7.0 equiv) in anhydrous THF.[5]

  • Cool the amide solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the amide/LiCl suspension via cannula.

  • Stir the resulting mixture at -78 °C for 30-60 minutes.[5][10]

  • Warm the reaction to 0 °C and stir for an additional 10-15 minutes.[5][10]

  • Briefly warm to room temperature (3-5 minutes) and then cool back to the desired alkylation temperature (typically 0 °C).[5][10]

  • Add the alkylating agent (1.5-4.0 equiv) to the enolate suspension at 0 °C.[5][10]

  • Stir the reaction at 0 °C and monitor by TLC. Reaction times can vary depending on the electrophile.[4]

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.[7]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography or recrystallization to yield the highly diastereomerically enriched product. A single recrystallization is often sufficient to obtain diastereomerically pure material.[5]

III. Auxiliary Cleavage (Acidic Hydrolysis Example)

This protocol describes the hydrolysis of the alkylated amide to the corresponding carboxylic acid.

Materials:

  • Alkylated this compound amide

  • Sulfuric acid (H₂SO₄)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the alkylated amide in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄.[7]

  • Heat the mixture to reflux for 12-24 hours.[7]

  • After cooling to room temperature, extract the mixture with diethyl ether.

  • The aqueous layer can be basified to recover the this compound auxiliary.

  • The combined organic layers contain the desired carboxylic acid and can be further purified as needed.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for Diastereoselective Alkylation cluster_prep Step 1: Amide Formation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage & Product Isolation start Start: this compound + Acid Chloride acylation Acylation with TEA/Pyridine start->acylation amide Crude Pseudoephedrine Amide acylation->amide purify_amide Purification (Recrystallization) amide->purify_amide pure_amide Pure Pseudoephedrine Amide purify_amide->pure_amide enolate_formation Enolate Formation (LDA, LiCl, THF, -78°C to 0°C) pure_amide->enolate_formation alkylation Alkylation (Alkyl Halide, 0°C) enolate_formation->alkylation workup Aqueous Workup (NH4Cl quench) alkylation->workup crude_product Crude Alkylated Amide workup->crude_product purify_product Purification (Recrystallization) crude_product->purify_product pure_product Pure Alkylated Amide purify_product->pure_product hydrolysis Hydrolysis (e.g., H2SO4/Dioxane) pure_product->hydrolysis final_product Enantiomerically Enriched Carboxylic Acid hydrolysis->final_product aux_recovery Recovered Chiral Auxiliary hydrolysis->aux_recovery

Caption: Overall experimental workflow.

signaling_pathway Stereochemical Control Pathway amide Pseudoephedrine Amide enolate Chelated (Z)-Enolate Intermediate amide->enolate Deprotonation lda_licl LDA, LiCl transition_state Rigid, Chelated Transition State enolate->transition_state Electrophilic Attack rx Alkyl Halide (R-X) rx->transition_state product syn-Alkylated Product transition_state->product High Diastereoselectivity

Caption: Mechanism of stereocontrol.

References

Application Notes and Protocols for Chiral Amine Synthesis Using (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as a vast number of pharmaceuticals contain stereogenic amine centers. The use of chiral auxiliaries remains a robust and reliable strategy for establishing these stereocenters with high fidelity. (+)-N-Methylpseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as a highly effective chiral auxiliary for the asymmetric α-alkylation of carboxylic acid derivatives. This methodology, pioneered by Andrew G. Myers, allows for the diastereoselective introduction of a wide range of alkyl groups. Subsequent removal of the auxiliary can furnish a variety of enantiomerically enriched compounds.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral compounds using this compound as a chiral auxiliary, with a focus on the generation of α-branched chiral amines.

Core Principles and Workflow

The synthetic strategy involves a three-main-step sequence:

  • Amide Formation: Coupling of this compound with an achiral carboxylic acid derivative (e.g., acid chloride or anhydride) to form a tertiary amide.

  • Diastereoselective Alkylation: Deprotonation of the α-carbon with a strong base to form a chiral enolate, which then undergoes a highly stereoselective alkylation with an electrophile. The stereochemical outcome is directed by the chiral auxiliary.

  • Auxiliary Cleavage: Removal of the this compound group to yield the desired enantiomerically enriched product. While cleavage to carboxylic acids, alcohols, and aldehydes is well-documented, this note will also address the transformation to chiral amines.

The high diastereoselectivity of the alkylation step is attributed to the formation of a rigid, chelated lithium enolate intermediate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine moiety. This, combined with the steric hindrance from the auxiliary's methyl group, directs the incoming electrophile to the opposite face of the enolate.[1] The presence of lithium chloride is crucial for achieving high reaction rates and selectivities.[1]

G cluster_0 Overall Workflow for Chiral Amine Synthesis start This compound + Achiral Carboxylic Acid Derivative amide Step 1: Amide Formation (Acylation) start->amide High Yield alkylated_amide Step 2: Diastereoselective Alkylation amide->alkylated_amide High Diastereoselectivity chiral_amine Step 3: Reductive Cleavage (Amide to Amine) alkylated_amide->chiral_amine product Enantiomerically Enriched Chiral Amine chiral_amine->product

Caption: General workflow for chiral amine synthesis using this compound.

Quantitative Data Summary

The following tables summarize the performance of the key steps in the synthesis.

Table 1: Synthesis of this compound Amides (Data sourced from Myers, A. G., et al., J. Am. Chem. Soc. 1997, 119, 6496-6511)[2]

Acylating AgentProductYield (%)
Propionyl chloridePseudoephedrine propionamide95
Isobutyryl chloridePseudoephedrine isobutyramide92
Pivaloyl chloridePseudoephedrine pivalamide98
Phenylacetyl chloridePseudoephedrine phenylacetamide96

Table 2: Diastereoselective Alkylation of this compound Amides (Data sourced from Myers, A. G., et al., J. Am. Chem. Soc. 1997, 119, 6496-6511)[2]

Amide Substrate (R in R-CH₂-CON-Aux)Electrophile (R'-X)Product (R-CHR'-CON-Aux)Yield (%)Diastereomeric Ratio (dr)
Methyl (from Propionamide)Benzyl bromide2-Methyl-3-phenylpropionamide90≥99:1
Methyl (from Propionamide)Ethyl iodide2-Methylbutanamide8897:3
Methyl (from Propionamide)n-Butyl bromide2-Methylhexanamide8998:2
Ethyl (from Butanamide)Benzyl bromide2-Ethyl-3-phenylpropionamide91≥99:1
Phenyl (from Phenylacetamide)Methyl iodide2-Phenylpropionamide9998:2
Phenyl (from Phenylacetamide)Ethyl iodide2-Phenylbutanamide95≥99:1

Table 3: Cleavage of Alkylated Amide to Chiral Amines (General Procedure)

Reducing AgentProduct TypeYield (%)Enantiomeric Excess (ee %)Notes
LiAlH₄Chiral AmineN/AN/ASpecific data for this substrate is not well-documented. Yields and stereochemical retention can vary. Potential for byproduct formation.[2]

Experimental Protocols

Protocol 1: Formation of the N-Acyl-(+)-N-Methylpseudoephedrine Amide

This protocol describes the acylation of this compound with an acid chloride.

Materials:

  • This compound (1.0 equiv)

  • Acid chloride (e.g., Propionyl chloride, 1.1 equiv)

  • Pyridine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the solution, followed by the dropwise addition of the acid chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Protocol 2: Diastereoselective α-Alkylation

This protocol details the highly diastereoselective alkylation of the pseudoephedrine amide enolate.

Materials:

  • N-Acyl-(+)-N-Methylpseudoephedrine amide (1.0 equiv)

  • Anhydrous lithium chloride (LiCl, 6.0-7.0 equiv)

  • Diisopropylamine (2.25 equiv)

  • n-Butyllithium (n-BuLi, 2.1 equiv in hexanes)

  • Alkyl halide (e.g., Benzyl bromide, 1.5-4.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous, low-temperature reactions

G cluster_1 Asymmetric Alkylation Workflow start N-Acyl Pseudoephedrine Amide + Anhydrous LiCl in THF enolate Cool to -78 °C Add LDA to amide slurry Warm to 0 °C, then re-cool to -78 °C start->enolate lda Prepare LDA solution (Diisopropylamine + n-BuLi) lda->enolate alkylation Add Alkyl Halide (R'-X) at -78 °C or 0 °C enolate->alkylation workup Quench with sat. NH₄Cl Aqueous Workup alkylation->workup product Purify by Chromatography or Recrystallization workup->product

Caption: Experimental workflow for the diastereoselective alkylation step.

Procedure:

  • To a flame-dried flask under argon, add anhydrous LiCl and the N-Acyl-(+)-N-Methylpseudoephedrine amide. Add anhydrous THF.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in anhydrous THF at -78 °C, then briefly warming to 0 °C.

  • Cool the amide/LiCl slurry to -78 °C (dry ice/acetone bath).

  • Slowly add the cold LDA solution to the amide slurry.

  • Stir the resulting mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 15 minutes, and finally re-cool to -78 °C or 0 °C depending on the electrophile's reactivity.

  • Add the alkyl halide dropwise to the enolate solution.

  • Stir the reaction for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the α-substituted amide by flash chromatography or recrystallization.

Protocol 3: Reductive Cleavage to the Chiral Amine

This protocol describes a general method for the reduction of the alkylated amide to the corresponding chiral amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • α-Substituted N-acyl-(+)-N-Methylpseudoephedrine amide (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Standard glassware for anhydrous reactions

G cluster_2 Stereochemical Control Model chelate Chelated (Z)-Enolate O Li⁺ O auxiliary Pseudoephedrine Backbone chelate->auxiliary forms rigid structure steric_block Steric hindrance from -Me and -Ph groups auxiliary->steric_block electrophile R'-X (Electrophile) steric_block->electrophile blocks top face product Syn-Alkylated Product electrophile->product Approaches from less hindered face

Caption: Model for stereochemical induction in the alkylation step.

Procedure:

  • In a flame-dried, round-bottom flask under an argon atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the α-substituted amide in anhydrous THF.

  • Slowly add the amide solution dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature and refluxed to ensure complete reaction (monitor by TLC).

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • The filtrate contains the desired chiral amine and the recovered this compound auxiliary.

  • The chiral amine can be separated from the auxiliary by acid/base extraction or by flash column chromatography.

Recovery of the Auxiliary: The aqueous layer from the workup can be basified (pH > 12) and extracted with an organic solvent to recover the this compound for reuse.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions.

References

Application Notes and Protocols for (+)-N-Methylpseudoephedrine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal and synthetic chemistry applications of (+)-N-Methylpseudoephedrine. This document includes its role as an adrenergic agonist, its synthesis, and its potential application as a chiral auxiliary in asymmetric synthesis, with detailed protocols adapted from the closely related and well-studied (+)-pseudoephedrine.

Medicinal Chemistry Applications: Adrenergic Agonist

This compound, a sympathomimetic amine, primarily functions as an adrenergic agonist.[1] It is a derivative of pseudoephedrine and is found naturally in plants of the Ephedra genus.[1] Its physiological effects are attributed to its interaction with adrenergic receptors, leading to its use as a decongestant in medicinal preparations.[1]

Mechanism of Action

The primary mechanism of action of this compound involves the stimulation of α-adrenergic receptors.[1] This agonistic activity on vascular smooth muscle receptors leads to vasoconstriction. When administered for nasal congestion, this effect reduces the swelling of nasal mucous membranes, alleviating congestion.[1] Like other sympathomimetics, it can also exhibit stimulatory effects on the central nervous system.[1]

Adrenergic Signaling Pathway

Activation of α1-adrenergic receptors by an agonist like this compound initiates a well-defined signaling cascade. The receptor, a G protein-coupled receptor (GPCR), activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to the physiological response, such as smooth muscle contraction.

Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Vasoconstriction) PKC->Response Leads to

Caption: Alpha-1 Adrenergic Signaling Pathway.

Synthetic Chemistry Applications

While the primary medicinal use of this compound is as a sympathomimetic, its chiral structure makes it a potential tool in asymmetric synthesis, analogous to its well-established precursor, (+)-pseudoephedrine. The following protocols detail the synthesis of this compound and its application as a chiral auxiliary, based on the robust methodologies developed for pseudoephedrine.

Protocol 1: Synthesis of this compound from (+)-Pseudoephedrine

This protocol describes the N-methylation of (+)-pseudoephedrine via the Eschweiler-Clarke reaction.

Materials:

  • (+)-Pseudoephedrine

  • Formic acid (98-100%)

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (+)-pseudoephedrine (1.0 eq).

  • Add formic acid (2.5 eq) to the flask.

  • Slowly add formaldehyde solution (2.2 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and maintain at this temperature for 6-8 hours, until CO2 evolution ceases.

  • Cool the reaction mixture to room temperature and carefully basify with 10 M NaOH solution until the pH is >12.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Synthesis_Workflow Start (+)-Pseudoephedrine Reaction Eschweiler-Clarke Reaction (100°C, 6-8h) Start->Reaction Reagents Formic Acid, Formaldehyde Reagents->Reaction Workup Basification (NaOH) Extraction (Ether) Reaction->Workup Product This compound Workup->Product

Caption: Synthesis of this compound.

Application as a Chiral Auxiliary in Asymmetric Alkylation

The use of (+)-pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of enolates is a well-established and highly effective method for the synthesis of enantiomerically enriched carboxylic acids, alcohols, and ketones. Due to the close structural similarity, these protocols are directly applicable for the use of this compound. The general workflow involves the formation of an amide with the chiral auxiliary, diastereoselective alkylation of the corresponding enolate, and subsequent cleavage of the auxiliary.

Asymmetric_Alkylation_Workflow Auxiliary This compound AmideFormation 1. Amide Formation Auxiliary->AmideFormation AcidChloride Acyl Chloride (R-COCl) AcidChloride->AmideFormation Amide Chiral Amide AmideFormation->Amide Alkylation 2. Diastereoselective Alkylation Amide->Alkylation AlkylatedAmide Alkylated Amide (High d.r.) Alkylation->AlkylatedAmide Cleavage 3. Auxiliary Cleavage AlkylatedAmide->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

References

Application Notes and Protocols for Chiral Resolution Using (+)-N-Methylpseudoephedrine and Related Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a key step in drug development. One of the most established methods for chiral resolution on a larger scale is diastereomeric salt crystallization. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.

While a specific, detailed protocol for the use of (+)-N-Methylpseudoephedrine as a resolving agent is not extensively documented in readily available literature, the principles of its application can be inferred from its structural similarity to other well-established chiral amine resolving agents, such as (-)-ephedrine. This document provides a comprehensive overview of the application of chiral amines as resolving agents, with a detailed protocol for the resolution of racemic mandelic acid using (-)-ephedrine as a representative example. This protocol can be adapted and optimized for use with this compound for the resolution of various racemic carboxylic acids.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic acid (a 1:1 mixture of (R)-acid and (S)-acid) is reacted with an enantiomerically pure chiral amine, such as this compound, two diastereomeric salts are formed:

  • ((R)-acid) • (this compound)

  • ((S)-acid) • (this compound)

These diastereomeric salts are not mirror images of each other and therefore exhibit different properties, including solubility in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The resolved enantiomer of the acid can then be recovered from the purified diastereomeric salt by treatment with a strong acid. The chiral resolving agent can often be recovered from the mother liquor and the salt decomposition step for reuse.

Experimental Workflow for Chiral Resolution

The general workflow for the chiral resolution of a racemic acid using a chiral amine resolving agent is depicted in the following diagram.

G racemic_acid Racemic Acid ((R/S)-Acid) dissolution Dissolution in Suitable Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (this compound) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-Acid Salt) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (S)-Acid Salt) filtration->mother_liquor acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification mother_liquor->acidification2 resolved_enantiomer1 Resolved Enantiomer 1 ((R)-Acid) acidification1->resolved_enantiomer1 resolved_enantiomer2 Resolved Enantiomer 2 ((S)-Acid) acidification2->resolved_enantiomer2 recovery Recovery of Resolving Agent acidification2->recovery

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Application Protocol: Resolution of Racemic Mandelic Acid with (-)-Ephedrine

This protocol details the resolution of racemic mandelic acid using (-)-ephedrine as a representative chiral amine resolving agent. This procedure can serve as a starting point for developing a resolution protocol using this compound.

Materials:

  • (±)-Mandelic Acid

  • (-)-Ephedrine

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 3M

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, Buchner funnel, separatory funnel)

  • Heating mantle or hot plate with stirring capabilities

  • Ice bath

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter

Procedure:

1. Diastereomeric Salt Formation and Crystallization:

a. In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-mandelic acid in 100 mL of 95% ethanol. Gently warm the mixture on a hot plate to facilitate dissolution.

b. In a separate beaker, dissolve 10.8 g of (-)-ephedrine in 50 mL of 95% ethanol.

c. Slowly add the (-)-ephedrine solution to the warm mandelic acid solution with continuous stirring.

d. Allow the resulting solution to cool slowly to room temperature. The formation of crystalline precipitate (the less soluble diastereomeric salt) should be observed.

e. To maximize the yield of the crystals, place the flask in an ice bath for 30-60 minutes.

2. Isolation and Purification of the Diastereomeric Salt:

a. Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

b. Wash the crystals with a small amount of cold 95% ethanol to remove any adhering mother liquor.

c. Air-dry the crystals on the filter paper.

d. For further purification, the diastereomeric salt can be recrystallized from a minimal amount of hot 95% ethanol.

3. Liberation of the Enantiomerically Enriched Mandelic Acid:

a. Dissolve the purified diastereomeric salt in a minimal amount of warm deionized water.

b. Slowly add 3M HCl to the solution with stirring until the pH is approximately 1-2. This will protonate the mandelate anion, causing the mandelic acid to precipitate.

c. Cool the mixture in an ice bath to ensure complete precipitation.

d. Collect the precipitated mandelic acid by vacuum filtration and wash with a small amount of cold deionized water.

e. Dry the enantiomerically enriched mandelic acid.

4. Recovery of the Resolving Agent:

a. The acidic filtrate from step 3c contains the hydrochloride salt of (-)-ephedrine.

b. The (-)-ephedrine can be recovered by basifying the filtrate with a strong base (e.g., NaOH) and extracting with an organic solvent like diethyl ether.

5. Analysis of the Resolved Product:

a. Determine the melting point of the resolved mandelic acid.

b. Prepare a solution of the resolved mandelic acid in a suitable solvent (e.g., ethanol) and measure its optical rotation using a polarimeter.

c. Calculate the specific rotation and the enantiomeric excess (ee%) of the product.

Data Presentation

The following table summarizes typical data that would be collected during a chiral resolution experiment. The values presented are illustrative and will vary depending on the specific racemic compound and resolving agent used.

ParameterRacemic Mandelic AcidResolved Mandelic Acid (Illustrative)
Melting Point (°C) 118 - 120131 - 133
Specific Rotation [α]D -150° to -157° (for (R)-(-)-Mandelic Acid in water)
Yield (%) N/ATypically 30-45% (for one enantiomer after initial crystallization)
Enantiomeric Excess (ee%) 0%>90% (can be improved with recrystallization)

Logical Relationship Diagram

The following diagram illustrates the logical relationship in selecting a suitable resolving agent and solvent system for a successful diastereomeric salt resolution.

G racemic_compound Racemic Compound (e.g., Carboxylic Acid) resolving_agent_selection Resolving Agent Selection (e.g., Chiral Amine) racemic_compound->resolving_agent_selection solvent_screening Solvent System Screening resolving_agent_selection->solvent_screening salt_formation_check Diastereomeric Salt Formation Check solvent_screening->salt_formation_check salt_formation_check->solvent_screening No, try new solvent solubility_difference Sufficient Solubility Difference between Diastereomers? salt_formation_check->solubility_difference Yes solubility_difference->resolving_agent_selection No, try new resolving agent crystallization_success Successful Fractional Crystallization solubility_difference->crystallization_success Yes high_ee_yield High Enantiomeric Excess and Yield crystallization_success->high_ee_yield

Caption: Decision-making workflow for developing a chiral resolution process.

Conclusion

The use of chiral amines like this compound as resolving agents for racemic carboxylic acids is a powerful and scalable method for obtaining enantiomerically pure compounds. The success of this technique relies on the formation of diastereomeric salts with significantly different solubilities, allowing for their separation by fractional crystallization. The provided protocol for the resolution of racemic mandelic acid with (-)-ephedrine serves as a robust template for researchers to develop and optimize their own chiral resolution procedures for various target molecules. Careful screening of resolving agents and solvent systems is crucial for achieving high yields and enantiomeric purities.

Application Note: Chiral HPLC Analysis of (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-N-Methylpseudoephedrine is a sympathomimetic amine and a derivative of pseudoephedrine. As with many pharmaceutical compounds, its biological activity is stereospecific, making the analysis and quantification of individual enantiomers critical for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of chiral compounds. This application note details a chiral HPLC method for the analysis of this compound, providing a robust protocol for researchers and drug development professionals. The method described is adapted from techniques developed for the enantiomeric separation of pseudoephedrine and its analogs.

Chromatographic Conditions

A chiral stationary phase is essential for the successful separation of enantiomers like this compound from its counterparts. Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, have demonstrated broad enantiorecognition properties for ephedrine analogues.[1] The following table summarizes the recommended HPLC conditions for this analysis.

ParameterRecommended Conditions
Column Polysaccharide-based chiral stationary phase (e.g., Lux i-amylose-1), 5 µm, 4.6 x 150 mm
Mobile Phase n-Hexane / 2-Propanol with 0.05% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm[2][3][4][5]
Column Temperature 25°C - 40°C[2][6]
Injection Volume 5-20 µL

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are based on established guidelines.

ParameterAcceptance Criteria
Resolution (R) R > 2.0 between enantiomeric peaks[2]
Tailing Factor (T) T ≤ 2.0[6]
Theoretical Plates (N) N > 2000[6]
Relative Standard Deviation (RSD%) ≤ 2.0% for replicate injections of the standard solution[7]

Experimental Protocol

This section provides a detailed protocol for the analysis of this compound using the HPLC method described above.

1. Preparation of Mobile Phase

  • Mobile Phase A: n-Hexane with 0.05% (v/v) Formic Acid.

  • Mobile Phase B: 2-Propanol with 0.05% (v/v) Formic Acid.

  • Procedure:

    • Measure the required volumes of n-Hexane and 2-Propanol into separate, appropriate solvent bottles.

    • Add 0.5 mL of formic acid to each 1 L of solvent.

    • Degas the mobile phases using a suitable method such as sonication or helium sparging before use to prevent pump cavitation and baseline noise.

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples. A typical calibration curve might range from 0.1 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid).

  • For Bulk Drug Substance:

    • Accurately weigh a quantity of the drug substance and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Transfer to a volumetric flask and add a suitable solvent.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume, mix well, and filter through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., Plasma):

    • A protein precipitation or liquid-liquid extraction step is typically required.

    • Simple extraction can be achieved by adding a precipitating agent (e.g., acetonitrile) to the plasma sample, vortexing, centrifuging, and then injecting the supernatant.[8]

4. HPLC System Setup and Analysis

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature and detector wavelength as specified in the chromatographic conditions table.

  • Perform several blank injections (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Perform replicate injections of a standard solution to verify system suitability throughout the analytical run.

5. Data Analysis

  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][9] Key validation parameters are summarized below.

Validation ParameterTypical Results and Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999[6] over a specified concentration range (e.g., 0.1-100 µg/mL).
Accuracy (Recovery) 98-102% recovery for spiked samples at different concentration levels.[7]
Precision (RSD%) Intra-day and Inter-day RSD% ≤ 2.0%.[9]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1. Can be as low as 3 ppm.[3][4]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) of 10:1.[7]
Specificity The method should be able to resolve this compound from its enantiomer and any other potential impurities or excipients.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation SystemSetup HPLC System Equilibration MobilePhase->SystemSetup StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Report Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Chiral Separation of (+)-N-Methylpseudoephedrine Enantiomers by HPCE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. N-Methylpseudoephedrine, a sympathomimetic amine, possesses chiral centers, making the separation and quantification of its enantiomers essential for drug development and quality control. High-Performance Capillary Electrophoresis (HPCE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample and reagent consumption.

This document provides a detailed protocol for the chiral separation of (+)-N-Methylpseudoephedrine enantiomers using HPCE with cyclodextrins as chiral selectors. The methodology is based on established principles for the separation of related compounds like ephedrine and pseudoephedrine.

Principle of Chiral Separation by HPCE

The separation of enantiomers in HPCE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are commonly used chiral selectors for ephedrine and its derivatives. In the electrophoretic system, the enantiomers of N-Methylpseudoephedrine will form transient, diastereomeric inclusion complexes with the cyclodextrin molecules. The different binding affinities and mobilities of these diastereomeric complexes in the electric field lead to their separation. The choice of cyclodextrin and the optimization of electrophoretic parameters are crucial for achieving baseline resolution.

Experimental Protocols

This section details the necessary reagents, instrumentation, and step-by-step procedures for the chiral separation of this compound enantiomers.

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Capillary Electrophoresis (HPCE) system equipped with a UV detector.

    • Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).

    • Data acquisition and processing software.

  • Reagents and Consumables:

    • This compound standard.

    • Chiral Selector: Highly sulfated-β-cyclodextrin (HS-β-CD) or Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD).

    • Sodium phosphate monobasic.

    • Phosphoric acid.

    • Sodium hydroxide (for pH adjustment).

    • Deionized water (18 MΩ·cm).

    • Syringe filters (0.22 µm).

Preparation of Solutions
  • Background Electrolyte (BGE) - Example:

    • Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Add the chosen chiral selector (e.g., 15 mM HS-β-CD).

    • Stir until the chiral selector is completely dissolved.

    • Filter the BGE through a 0.22 µm syringe filter.

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

    • Dilute the stock solution with deionized water to a working concentration (e.g., 50 µg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

HPCE Method Parameters

The following table provides a starting point for the HPCE method parameters. Optimization may be required depending on the specific instrument and capillary used.

ParameterRecommended Condition
Capillary Fused-silica, 50 µm i.d., 40 cm total length (30 cm effective)
Background Electrolyte 50 mM Sodium Phosphate, pH 2.5
Chiral Selector 15 mM Highly Sulfated-β-cyclodextrin (HS-β-CD)
Applied Voltage +20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)
Detection UV at 210 nm
Experimental Procedure
  • Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH (20 min), deionized water (10 min), and finally with the BGE (30 min).

  • System Equilibration: Flush the capillary with the BGE for at least 5 minutes before each injection to ensure reproducible migration times.

  • Sample Injection: Inject the prepared sample solution using the specified hydrodynamic injection parameters.

  • Electrophoretic Run: Apply the separation voltage and record the electropherogram.

  • Data Analysis: Identify and integrate the peaks corresponding to the enantiomers of N-Methylpseudoephedrine. Calculate the resolution between the enantiomeric peaks.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of pseudoephedrine enantiomers, which can be used as a reference for the optimization of N-Methylpseudoephedrine separation.

Table 1: HPCE Conditions for Chiral Separation of Pseudoephedrine Enantiomers

MethodBackground Electrolyte (BGE)Chiral Selector SystemApplied VoltageTemperature
A5 mM Phosphate, pH 2.52.8% Sulfated β-CD + 1.2% Heptakis(2,6-di-O-methyl)-β-CD-15 kV25 °C
B25 mM Phosphate, pH 2.54% Heptakis(2,6-di-O-methyl)-β-CD+30 kV25 °C
C25 mM Phosphate, pH 2.54% Hydroxypropyl-β-CD+25 kV25 °C

Data adapted from established methods for pseudoephedrine and may require optimization for N-Methylpseudoephedrine.[1]

Table 2: Representative Migration Times and Resolution for Pseudoephedrine Enantiomers

MethodEnantiomer 1 Migration Time (min)Enantiomer 2 Migration Time (min)Resolution (Rs)
A~8.5~9.0> 1.5
B~6.2~6.5> 1.5
C~7.8~8.1> 1.5

These values are illustrative for pseudoephedrine and will vary for N-Methylpseudoephedrine depending on the final optimized conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral separation of this compound enantiomers by HPCE.

HPCE_Workflow cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Solution Preparation bge Prepare Background Electrolyte (BGE) with Chiral Selector sample Prepare Sample Solution cap_cond Capillary Conditioning bge->cap_cond injection Sample Injection sample->injection inst_setup Instrument Setup method_dev Set HPCE Method Parameters cap_cond->method_dev method_dev->injection analysis Analysis separation Electrophoretic Separation detection UV Detection integration Peak Integration & Identification detection->integration data_proc Data Processing calculation Resolution Calculation

Caption: Workflow for HPCE Chiral Separation.

Troubleshooting

  • No separation:

    • Increase the concentration of the chiral selector.

    • Try a different type of cyclodextrin.

    • Adjust the pH of the BGE.

  • Poor resolution:

    • Optimize the applied voltage and capillary temperature.

    • Increase the capillary length.

    • Decrease the buffer concentration.

  • Long migration times:

    • Increase the applied voltage.

    • Decrease the capillary length.

  • Unstable baseline:

    • Ensure the BGE is properly degassed and filtered.

    • Check for air bubbles in the capillary.

    • Ensure proper capillary conditioning.

References

Application Notes and Protocols for the Derivatization of (+)-N-Methylpseudoephedrine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylpseudoephedrine is a sympathomimetic amine that, due to its polar nature containing a hydroxyl (-OH) and a tertiary amine group, exhibits poor chromatographic behavior in Gas Chromatography (GC) analysis. Direct analysis often results in broad, tailing peaks and low sensitivity due to interactions with the stationary phase and potential thermal degradation in the injector. Chemical derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving its separation and detection by Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides detailed protocols for the two most common derivatization techniques for this compound: silylation and acylation . A discussion on chiral derivatization for enantiomeric separation is also included. These methods convert the polar functional groups into less polar, more volatile, and thermally stable derivatives, leading to sharp, symmetrical peaks and improved analytical performance.

Derivatization Strategies

The primary goal of derivatizing this compound is to cap the active hydrogen of the hydroxyl group. The tertiary amine group is generally not derivatized under standard silylation or acylation conditions.

  • Silylation: This is a robust and widely used method that replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group. The most common and effective silylating agent for this purpose is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting O-TMS derivative is significantly more volatile and thermally stable.

  • Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, typically a highly fluorinated anhydride such as Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA). The resulting ester derivatives are highly volatile and electron-capturing, which can enhance sensitivity in certain GC detectors, although this is less critical for MS detection. It is important to note that the use of highly fluorinated acylating agents has been reported to potentially cause interconversion between ephedrine and pseudoephedrine diastereomers.[1] While silylation is a milder method, this potential for isomerization should be evaluated during method development and validation for acylation.

Experimental Protocols

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol describes the formation of the O-trimethylsilyl (O-TMS) derivative of this compound.

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)

  • GC vials with caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen evaporator

Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in an anhydrous solvent to a desired concentration (e.g., 1 mg/mL).

  • Solvent Evaporation: Transfer 100 µL of the sample solution to a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C). It is critical to ensure the sample is completely dry as MSTFA is moisture-sensitive.

  • Derivatization Reaction:

    • Add 50 µL of MSTFA to the dried residue.

    • (Optional) Add 1-2 µL of pyridine to catalyze the reaction.

    • Tightly cap the vial.

  • Incubation: Vortex the mixture for 30 seconds to ensure thorough mixing. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Acylation with Heptafluorobutyric Anhydride (HFBA)

This protocol outlines the formation of the O-heptafluorobutyryl (O-HFB) derivative of this compound.

Materials:

  • This compound standard or sample extract

  • Heptafluorobutyric Anhydride (HFBA)

  • Ethyl Acetate (anhydrous)

  • GC vials with caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen evaporator

Protocol:

  • Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction under basic conditions (e.g., pH > 10) into an organic solvent like ethyl acetate.

  • Solvent Evaporation: Transfer the organic extract to a GC vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.

    • Add 50 µL of HFBA.

    • Tightly cap the vial.

  • Incubation: Vortex the mixture for 30 seconds. Heat the vial at 70°C for 20-30 minutes.

  • Evaporation and Reconstitution: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or Splitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-550

Data Presentation

Quantitative performance data for the GC-MS analysis of pseudoephedrine and its derivatives are summarized below. While specific data for O-TMS-N-Methylpseudoephedrine and O-HFB-N-Methylpseudoephedrine are limited in the literature, the data for related derivatives provide a good indication of the expected performance.

DerivativeMethodLinearity Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)Reference
N-TFA-O-TMS-PseudoephedrineGC-MS5 - 2040150[2]
HFBA-PseudoephedrineGC-MSNot SpecifiedNot SpecifiedNot Specified[1]
TFA-PseudoephedrineGC-MSNot Specified12[3]
N-acetyl-O-trimethylsilyl-ephedrinesGC-MSNot SpecifiedNot SpecifiedNot Specified[3]

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound in Solution dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagent Add Derivatizing Reagent (e.g., MSTFA or HFBA) dry->add_reagent incubate Incubate (e.g., 60-70°C) add_reagent->incubate cool Cool to Room Temperature incubate->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for the derivatization of this compound.

Reagent_Selection Analyte Analyte: This compound FunctionalGroup Polar Functional Group: -OH (hydroxyl) Analyte->FunctionalGroup contains Goal Goal: Increase Volatility & Thermal Stability FunctionalGroup->Goal requires modification to achieve Silylation Silylation (e.g., MSTFA) Goal->Silylation achieved by Acylation Acylation (e.g., HFBA) Goal->Acylation achieved by

References

Application Notes and Protocols for the Large-Scale Synthesis of (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylpseudoephedrine is a derivative of pseudoephedrine and is utilized in organic synthesis. This document provides a comprehensive overview of a viable large-scale synthesis route for this compound, commencing from the biotransformation of benzaldehyde to (+)-pseudoephedrine, followed by its chemical N-methylation. The protocols detailed herein are intended for research and development purposes and should be adapted and optimized for specific large-scale manufacturing environments.

Overall Synthesis Strategy

The large-scale synthesis of this compound is a two-stage process. The first stage involves the bio-catalytic synthesis of the key intermediate, (+)-pseudoephedrine. The second stage is the chemical N-methylation of (+)-pseudoephedrine to yield the final product.

Overall Synthesis Strategy benzaldehyde Benzaldehyde lpac (1R)-Phenylacetylcarbinol (L-PAC) benzaldehyde->lpac Stage 1a: Yeast Biotransformation (Saccharomyces cerevisiae) pseudo (+)-Pseudoephedrine lpac->pseudo Stage 1b: Reductive Amination n_methyl_pseudo This compound pseudo->n_methyl_pseudo Stage 2: N-Methylation (Eschweiler-Clarke Reaction)

Caption: Overall two-stage synthesis strategy for this compound.

Stage 1: Large-Scale Synthesis of (+)-Pseudoephedrine

This stage is comprised of two key steps: the biotransformation of benzaldehyde to (1R)-phenylacetylcarbinol (L-PAC) and the subsequent reductive amination of L-PAC to (+)-pseudoephedrine. This bio-catalytic route is a well-established industrial method for producing the chiral precursor L-PAC.[1][2][3]

Application Notes:
  • Yeast Strain Selection: Saccharomyces cerevisiae is commonly used for the biotransformation of benzaldehyde to L-PAC.[4][5] Strain selection and optimization are critical for maximizing yield and minimizing by-products.

  • Substrate and Product Inhibition: The biotransformation process can be subject to substrate (benzaldehyde), product (L-PAC), and by-product (benzyl alcohol) inhibition.[3] Fed-batch or continuous processing strategies can mitigate these inhibitory effects in a large-scale setting.

  • By-product Formation: The primary by-product of the biotransformation is benzyl alcohol, formed by the action of alcohol dehydrogenase on benzaldehyde.[6] Process conditions should be optimized to minimize its formation.

  • Reductive Amination: The reductive amination of L-PAC with methylamine is a diastereoselective reaction. The choice of reducing agent and reaction conditions will influence the ratio of ephedrine to pseudoephedrine.

Experimental Protocols:

Step 1a: Biotransformation of Benzaldehyde to (1R)-Phenylacetylcarbinol (L-PAC)

This protocol is based on established yeast-mediated biotransformation processes.[4][7]

  • Yeast Culture Preparation: A suitable strain of Saccharomyces cerevisiae is cultured in a large-scale fermenter containing a sterile medium (e.g., glucose, peptone, yeast extract). The culture is grown under controlled conditions of temperature (e.g., 30°C) and pH (e.g., 4.5-5.5) until a desired cell density is reached.[4]

  • Biotransformation:

    • The yeast cells are harvested and transferred to a biotransformation reactor containing a buffered aqueous medium.

    • Benzaldehyde and a source of acetaldehyde (or a precursor like pyruvate) are fed into the reactor. A semi-continuous feeding strategy is often employed to maintain low concentrations of benzaldehyde and minimize toxicity to the yeast.[7]

    • The reaction is maintained at a controlled temperature (e.g., 30 ± 2°C) and pH with agitation.[4]

    • The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the concentration of L-PAC and by-products.[4]

  • Extraction and Isolation of L-PAC:

    • Upon completion of the biotransformation, the reaction mixture is centrifuged to separate the yeast cells.

    • The supernatant is extracted with a suitable organic solvent (e.g., diethyl ether).[4]

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude L-PAC.

    • Further purification can be achieved through techniques like vacuum distillation.

Step 1b: Reductive Amination of L-PAC to (+)-Pseudoephedrine

This protocol describes a chemical conversion of L-PAC to (+)-pseudoephedrine.[1][2]

  • Imine Formation:

    • Crude L-PAC is dissolved in a suitable solvent such as ethanol.

    • An aqueous solution of methylamine (e.g., 40%) is added, and the mixture is stirred at room temperature to facilitate the formation of the corresponding imine.[2]

  • Reduction:

    • The reaction mixture is cooled in an ice bath.

    • A reducing agent, such as sodium borohydride, is added portion-wise while maintaining a low temperature.[2]

    • The reaction is stirred for a sufficient time to ensure complete reduction of the imine.

  • Work-up and Purification:

    • The reaction is quenched and the pH is adjusted to be basic using a sodium hydroxide solution.

    • The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane).[2]

    • The combined organic extracts are dried and the solvent is evaporated.

    • The crude product, a mixture of ephedrine and pseudoephedrine, is then purified. This can be achieved through crystallization or chromatography to isolate the desired (+)-pseudoephedrine diastereomer.

Quantitative Data for Stage 1:
ParameterValueReference
Biotransformation
L-PAC Yield from BenzaldehydeUp to 6.64 g/L[4]
Benzaldehyde Concentration10 g/L (with β-cyclodextrin)[4]
Biotransformation Time3 hours[4]
Reductive Amination
Typical YieldHigh (specifics vary)[8]
Diastereomeric RatioDependent on conditions

Stage 2: N-Methylation of (+)-Pseudoephedrine to this compound

This stage employs the Eschweiler-Clarke reaction, a classic and efficient method for the N-methylation of secondary amines that avoids the formation of quaternary ammonium salts.[9][10]

Application Notes:
  • Reaction Control: The Eschweiler-Clarke reaction is driven by the irreversible loss of carbon dioxide.[9] The reaction is typically carried out at elevated temperatures.

  • Reagent Stoichiometry: Excess formic acid and formaldehyde are used to ensure complete methylation.[9]

  • Chirality: The Eschweiler-Clarke reaction is known to proceed without racemization of chiral centers adjacent to the amine.[9]

  • Purification: The final product is a tertiary amine, which will have a different pKa than the secondary amine starting material, aiding in its separation and purification.

Experimental Protocol:
  • Reaction Setup:

    • (+)-Pseudoephedrine is dissolved in an excess of formic acid in a suitable reaction vessel.

    • Aqueous formaldehyde (e.g., 37%) is added to the mixture.

  • Reaction Execution:

    • The reaction mixture is heated to reflux (close to boiling) and maintained at this temperature for several hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • After cooling, the reaction mixture is made basic by the careful addition of a strong base (e.g., sodium hydroxide solution).

    • The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., the hydrochloride salt).

Quantitative Data for Stage 2:
ParameterValueReference
N-Methylation
Typical Yield80-95% (for similar amines)[11]
Reaction Time4-12 hours[11][12]
Purity (after purification)>98%

Visualizations

Biotransformation_Workflow cluster_0 Yeast Culture Preparation cluster_1 Biotransformation cluster_2 Isolation and Purification Fermentation Large-Scale Fermentation of Saccharomyces cerevisiae Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Bioreactor Bioreactor Setup with Yeast and Medium Harvesting->Bioreactor Feeding Fed-Batch Addition of Benzaldehyde & Acetaldehyde Bioreactor->Feeding Reaction Controlled Biotransformation (Temp, pH, Agitation) Feeding->Reaction Separation Separation of Yeast Cells Reaction->Separation Extraction Solvent Extraction of Aqueous Phase Separation->Extraction Purification Drying and Solvent Removal Extraction->Purification Final_Product Crude L-PAC Purification->Final_Product

Caption: Experimental workflow for the biotransformation of benzaldehyde to L-PAC.

N_Methylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Charge (+)-Pseudoephedrine, Formic Acid, and Formaldehyde Heating Heat to Reflux Reactants->Heating Monitoring Monitor Reaction Progress (TLC/HPLC) Heating->Monitoring Basification Basify Reaction Mixture Monitoring->Basification Extraction Solvent Extraction Basification->Extraction Drying Dry and Evaporate Solvent Extraction->Drying Purification Purify Crude Product (Distillation/Crystallization) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the N-methylation of (+)-pseudoephedrine.

References

Application of (+)-Pseudoephedrine in Total Synthesis: A Chiral Auxiliary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While the inquiry specified the application of (+)-N-Methylpseudoephedrine in total synthesis, a comprehensive review of the scientific literature reveals a significant lack of documented use of this specific compound as a chiral auxiliary. In contrast, the closely related compound, (+)-pseudoephedrine , is a cornerstone in asymmetric synthesis, with extensive applications and a wealth of supporting data. Therefore, this document will focus on the well-established use of (+-pseudoephedrine as a chiral auxiliary to provide a valuable and detailed resource for researchers, scientists, and drug development professionals. The principles and protocols described herein for (+)-pseudoephedrine serve as a foundational guide for asymmetric synthesis involving related chiral auxiliaries.

Introduction

(+)-Pseudoephedrine is a readily available and inexpensive chiral amino alcohol that has found widespread use as a highly effective chiral auxiliary in asymmetric synthesis.[1] Developed extensively by Andrew G. Myers, this methodology provides a robust and practical route to a diverse range of enantiomerically enriched compounds, including carboxylic acids, alcohols, aldehydes, and ketones.[2] The success of this approach lies in the high diastereoselectivity achieved in the alkylation of enolates derived from (+)-pseudoephedrine amides, the crystalline nature of the intermediates which facilitates purification, and the straightforward removal and recovery of the chiral auxiliary.[1]

Data Presentation

The diastereoselective alkylation of various N-acyl-(+)-pseudoephedrine amides demonstrates high yields and excellent stereocontrol. The following table summarizes representative quantitative data for this key transformation.

EntryElectrophile (R-X)Product R GroupYield (%)Diastereomeric Excess (de, %)
1n-Butyl iodiden-Butyl80≥99
2Benzyl bromideBenzyl98≥99
3Allyl iodideAllyl9399
4Ethyl iodideEthyl8597
5Isopropyl iodideIsopropyl7595

Data compiled from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[3]

Experimental Protocols

The application of (+)-pseudoephedrine as a chiral auxiliary in total synthesis typically involves three key stages: formation of the pseudoephedrine amide, diastereoselective alkylation, and cleavage of the auxiliary to yield the desired product.

Preparation of N-Acyl-(+)-Pseudoephedrine Amide

This protocol describes the formation of the amide bond between (+)-pseudoephedrine and a carboxylic acid derivative.

Materials:

  • (+)-Pseudoephedrine

  • Acid chloride (e.g., Propionyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]

Diastereoselective Alkylation

This protocol outlines the highly diastereoselective alkylation of the pseudoephedrine amide enolate. The presence of anhydrous lithium chloride is crucial for high yields and selectivities.[2]

Materials:

  • N-Acyl-(+)-pseudoephedrine amide

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, add the N-acyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq).

  • Add anhydrous THF and cool the resulting slurry to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, followed by warming to 0 °C for 30 minutes.

  • Cool the LDA solution to -78 °C and slowly transfer it to the amide/LiCl slurry via cannula.

  • Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C to ensure complete enolate formation.[4]

  • Add the alkyl halide (1.5 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C to 0 °C (depending on the electrophile) for 1-12 hours, monitoring by TLC.[4]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography or recrystallization to yield the highly diastereomerically enriched product.[3]

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved to yield various functional groups. The following protocol describes the hydrolysis to a carboxylic acid.

Materials:

  • Alkylated N-acyl-(+)-pseudoephedrine amide

  • Sulfuric acid (H₂SO₄)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the alkylated amide in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to remove the recovered (+)-pseudoephedrine.

  • The desired carboxylic acid can then be extracted from the aqueous layer after appropriate pH adjustment and extraction with an organic solvent.[1]

Mandatory Visualization

experimental_workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start (+)-Pseudoephedrine amide N-Acyl-(+)-Pseudoephedrine Amide start->amide RCOCl, TEA enolate Chiral Lithium Enolate amide->enolate LDA, LiCl alkylated Alkylated Pseudoephedrine Amide enolate->alkylated R'-X product Enantiomerically Enriched Product (e.g., Carboxylic Acid) alkylated->product Hydrolysis recovered_aux Recovered (+)-Pseudoephedrine alkylated->recovered_aux Hydrolysis

Overall experimental workflow for asymmetric synthesis.

stereochemical_model cluster_chelation Chelation-Controlled Transition State cluster_pseudoephedrine Pseudoephedrine Backbone Li Li+ O_enolate O⁻ Li->O_enolate O_aux O Li->O_aux C_alpha O_enolate->C_alpha R_group R C_alpha->R_group product Major Diastereomer C_alpha->product p1 p2 p3 electrophile Electrophile (R'-X) electrophile->C_alpha Approaches from the less hindered face

Proposed model for diastereoselectivity.

References

Application Notes and Protocols for Reactions Involving (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (+)-N-Methylpseudoephedrine in both asymmetric synthesis and pharmacological assays. The information is intended to guide researchers in setting up experiments, presenting relevant data, and visualizing complex workflows and pathways.

Section 1: Asymmetric Synthesis Using this compound Amide as a Chiral Auxiliary

This compound, a derivative of the naturally occurring alkaloid pseudoephedrine, can be utilized as a chiral auxiliary to induce stereoselectivity in chemical reactions. The following protocols are based on the well-established Myers asymmetric alkylation of pseudoephedrine amides. While the classical Myers method uses pseudoephedrine, the following procedures are adapted for this compound, noting key considerations. The core principle involves the formation of a chiral amide, followed by diastereoselective alkylation of its enolate.

Experimental Protocols

Protocol 1: Synthesis of the this compound Amide

This procedure details the formation of a tertiary amide from this compound and an acyl chloride.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • Acyl chloride (e.g., propionyl chloride, benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (1.2 eq) to the stirred solution.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide.

  • Purify the product by flash column chromatography or recrystallization.

Protocol 2: Asymmetric Alkylation of the this compound Amide

This protocol describes the diastereoselective alkylation of the chiral amide enolate. The presence of anhydrous lithium chloride is crucial for high diastereoselectivity.[1][2]

Materials:

  • This compound amide (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Schlenk flask or flame-dried round-bottom flask, inert atmosphere setup, dry ice/acetone bath, syringes/cannula

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the this compound amide (1.0 eq) and anhydrous LiCl (6.0 eq).

  • Add anhydrous THF to dissolve the solids.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare or take a known concentration of LDA solution.

  • Slowly add the LDA solution (2.1-2.2 eq) dropwise to the stirred amide/LiCl suspension at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and re-cool to -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.5-4.0 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the alkylated amide by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product (carboxylic acid, alcohol, or ketone).

To Obtain the Carboxylic Acid:

  • Acidic Hydrolysis: Reflux the alkylated amide in a mixture of dioxane and 9 N sulfuric acid.

  • Basic Hydrolysis: Reflux the alkylated amide with aqueous sodium hydroxide.

To Obtain the Primary Alcohol:

  • Reduce the alkylated amide using a powerful reducing agent such as lithium amidotrihydroborate (LAB).

To Obtain the Ketone:

  • Treat the alkylated amide with an organolithium or Grignard reagent (e.g., methyllithium). This method is analogous to the Weinreb ketone synthesis.

Data Presentation

The efficacy of the asymmetric alkylation is determined by the chemical yield and the diastereomeric excess (d.e.).

EntryCarboxylic Acid PrecursorAlkyl HalideProduct TypeYield (%)Diastereomeric Excess (d.e.) (%)
1Propionic AcidBenzyl BromideCarboxylic Acid85-95>98
2Phenylacetic AcidMethyl IodideCarboxylic Acid80-90>95
3Propionic AcidEthyl IodideKetone75-85>98
4Butyric AcidBenzyl BromideAlcohol80-90>97

Note: The data presented are representative values for pseudoephedrine amides and are expected to be similar for N-methylpseudoephedrine amides, though optimization may be required.

Visualization of Experimental Workflow

Asymmetric_Alkylation_Workflow cluster_0 Amide Formation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage NMP (+)-N-Methyl- pseudoephedrine Amide Chiral Amide NMP->Amide Et3N, DCM AcylCl Acyl Chloride AcylCl->Amide Enolate Lithium Enolate AlkylatedAmide Alkylated Amide Enolate->AlkylatedAmide AlkylHalide Alkyl Halide AlkylHalide->AlkylatedAmide Amide_ref->Enolate LDA, LiCl, THF, -78°C Product Enantiomerically Enriched Product (Acid, Alcohol, Ketone) RecoveredAux Recovered Auxiliary AlkylatedAmide_ref->Product Hydrolysis or Reduction AlkylatedAmide_ref->RecoveredAux

Caption: Workflow for asymmetric synthesis using this compound.

Section 2: Pharmacological Evaluation of this compound

This compound acts as a sympathomimetic agent, primarily through its interaction with adrenergic receptors.[3] Its pharmacological profile can be characterized by determining its binding affinity to these receptors.

Experimental Protocols

Protocol 4: Membrane Preparation from Tissues or Cultured Cells

This protocol describes the isolation of cell membranes containing adrenergic receptors for use in binding assays.

Materials:

  • Tissue (e.g., rat cerebral cortex) or cultured cells expressing adrenergic receptors

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer or Polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cells or mince tissue and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the suspension using a Dounce homogenizer (15-20 strokes) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see Protocol 5).

  • Determine the protein concentration using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C.

Protocol 5: Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a specific radioligand.

Materials:

  • Prepared cell membranes (from Protocol 4)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Radioligand (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β receptors) at a concentration close to its Kd.

  • This compound stock solution

  • Non-specific binding control (e.g., 10 µM Phentolamine for α receptors, 1 µM Propranolol for β receptors)

  • 96-well plates, glass fiber filters, cell harvester, scintillation counter or gamma counter, scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10^-10 M to 10^-4 M).

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Competition: Each dilution of this compound, radioligand, and membrane preparation.

  • Add the components in the order: buffer, test compound (or control), radioligand, and finally the membrane preparation to initiate the reaction. A typical final volume is 200 µL.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts per minute (CPM) from the total binding CPM.

  • For the competition samples, calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the curve using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The binding affinity data should be summarized in a table for clarity.

Receptor SubtypeRadioligandKd of Radioligand (nM)Test CompoundIC50 (nM)Ki (nM)
Alpha-1 Adrenergic[3H]-Prazosin~0.2This compoundExperimental ValueCalculated Value
Beta-2 Adrenergic[125I]-ICYP~0.03This compoundExperimental ValueCalculated Value
Visualization of Signaling Pathway

This compound stimulates adrenergic receptors, leading to downstream cellular responses.

Signaling_Pathway cluster_membrane Cell Membrane AR Adrenergic Receptor (α/β) G_Protein G-Protein (Gq/Gs) AR->G_Protein Activates NMP (+)-N-Methyl- pseudoephedrine NMP->AR Binds to Effector Effector Enzyme (e.g., PLC / AC) G_Protein->Effector Modulates Second_Messenger Second Messenger (IP3, DAG / cAMP) Effector->Second_Messenger Produces Response Cellular Response (e.g., Vasoconstriction) Second_Messenger->Response Triggers

References

Application Notes and Protocols: Cleavage of the (+)-N-Methylpseudoephedrine Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chiral auxiliaries is a fundamental strategy in modern asymmetric synthesis, enabling the stereocontrolled construction of complex chiral molecules. (+)-N-Methylpseudoephedrine, a readily available and inexpensive amino alcohol, serves as a highly effective chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[1][2] Following the desired stereoselective transformation, the efficient and clean removal of the auxiliary is a critical step to liberate the enantiomerically enriched product.[1] This document provides detailed application notes and protocols for the various methods developed for the cleavage of the this compound auxiliary, yielding carboxylic acids, alcohols, aldehydes, and ketones.

Cleavage Methods Overview

The cleavage of the N-acyl-(+)-N-methylpseudoephedrine amide can be accomplished through several distinct pathways, primarily categorized as hydrolytic, reductive, or through the addition of organometallic reagents.[1] The choice of method is dictated by the desired functionality of the final product and the substrate's compatibility with the reaction conditions.[1] For sterically hindered pseudoephedrine amides, cleavage can be challenging due to the steric bulk around the carbonyl group, which impedes nucleophilic attack.[3] In such cases, specific conditions or alternative, more readily cleavable auxiliaries like Evans' oxazolidinones may be considered.[3]

A general workflow for the application of pseudoephedrine as a chiral auxiliary is depicted below.

G cluster_0 Synthesis cluster_1 Cleavage & Recovery Pseudoephedrine_Amide_Formation Pseudoephedrine Amide Formation (Acylation) Asymmetric_Alkylation Asymmetric Alkylation (Enolate Formation & Electrophilic Attack) Pseudoephedrine_Amide_Formation->Asymmetric_Alkylation Auxiliary_Cleavage Auxiliary Cleavage Asymmetric_Alkylation->Auxiliary_Cleavage Enriched_Product Enantiomerically Enriched Carboxylic Acid, Alcohol, Ketone, etc. Auxiliary_Cleavage->Enriched_Product Recovered_Auxiliary Recovered Pseudoephedrine Auxiliary_Cleavage->Recovered_Auxiliary

Caption: General experimental workflow for using pseudoephedrine as a chiral auxiliary.[4]

The selection of the appropriate cleavage method is crucial for achieving the desired synthetic outcome. The following diagram illustrates a decision-making process for choosing a cleavage pathway based on the target functional group.

G Start Alkylated Pseudoephedrine Amide Hydrolysis Hydrolysis (Acidic or Basic) Start->Hydrolysis Target: Carboxylic Acid Reduction_Strong Reduction (e.g., LiAlH4) Start->Reduction_Strong Target: Primary Alcohol Reduction_Mild Reduction (e.g., LiAlH(OEt)3) Start->Reduction_Mild Target: Aldehyde Organometallic_Addition Organometallic Addition (R'Li or R'MgX) Start->Organometallic_Addition Target: Ketone Carboxylic_Acid Carboxylic Acid Primary_Alcohol Primary Alcohol Aldehyde Aldehyde Ketone Ketone Hydrolysis->Carboxylic_Acid Reduction_Strong->Primary_Alcohol Reduction_Mild->Aldehyde Organometallic_Addition->Ketone

Caption: Selection of cleavage method based on the desired product.[1]

Data Presentation: A Comparative Overview

The following tables summarize the performance of different cleavage methods for N-acyl-(+)-N-methylpseudoephedrine amides, focusing on yield and stereochemical purity of the resulting products.

Table 1: Cleavage to Carboxylic Acids

Method Reagents and Conditions Substrate (R) Yield (%) Enantiomeric Excess (ee %)
Acidic Hydrolysis 9-18 N H₂SO₄, dioxane, reflux Various alkyl, aryl 85-97 >99
Basic Hydrolysis n-Bu₄NOH, t-BuOH/H₂O, 95 °C Various alkyl, aryl 89-99 >99

| Basic Hydrolysis | NaOH, MeOH/t-BuOH/H₂O, reflux | Various alkyl, aryl | High | High |

Data compiled from references[5][6].

Table 2: Cleavage to Primary Alcohols

Method Reagent Substrate (R) Yield (%) Enantiomeric Excess (ee %)
Reduction LiBH₄, Me₃SiCl Various alkyl 89-94 >99

| Reduction | SmI₂/Amine/H₂O | Various alkyl, aryl | High | High |

Data compiled from reference[6].

Table 3: Cleavage to Aldehydes

Method Reagent Substrate (R) Yield (%) Enantiomeric Excess (ee %)

| Reduction | LiAlH(OEt)₃ | Various alkyl | Moderate to High | High |

Data compiled from reference[6].

Table 4: Cleavage to Ketones

Method Reagent Substrate (R) Yield (%) Enantiomeric Excess (ee %)

| Organometallic Addition | R'Li or R'MgX | Various alkyl, aryl | 95-98 | >99 |

Data compiled from reference[6].

Experimental Protocols

I. Hydrolytic Cleavage to Carboxylic Acids

Hydrolysis of the pseudoephedrine amide bond is a direct method to obtain the corresponding carboxylic acid.[1] Both acidic and basic conditions have been successfully employed.[1]

a) Acidic Hydrolysis Protocol [6]

Acidic hydrolysis is effective for substrates that are not sensitive to strong acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-(+)-N-methylpseudoephedrine amide (1.0 equiv) in dioxane (to a concentration of approximately 0.1-0.2 M).

  • Acid Addition: Add an equal volume of aqueous sulfuric acid (9-18 N).

  • Reaction Conditions: Heat the biphasic mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[6] The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.[5][6]

  • Purification: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The carboxylic acid can be further purified by recrystallization or column chromatography.[6]

b) Basic Hydrolysis Protocol [2][5]

Basic hydrolysis offers a milder alternative for acid-sensitive substrates.[5]

  • Reaction Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a 2:1:1 mixture of methanol, tert-butyl alcohol, and water.[5]

  • Reagents: Add sodium hydroxide (5-8 equivalents).[5]

  • Reaction: Heat the mixture to reflux for 12-24 hours.[5]

  • Work-up: After cooling, remove the organic solvents under reduced pressure. The aqueous residue is acidified with concentrated HCl and extracted with an organic solvent.[5]

  • Purification: The combined organic extracts are washed, dried, and concentrated to afford the carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.[5]

II. Reductive Cleavage to Alcohols and Aldehydes

a) Reduction to Primary Alcohols with LiAlH₄ [5]

Lithium aluminum hydride is a powerful reducing agent for converting the amide to the corresponding primary alcohol.

  • Reaction Setup: A solution of the pseudoephedrine amide (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of excess lithium aluminum hydride in THF at 0 °C under an inert atmosphere.[5]

  • Reaction Conditions: The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).[5]

  • Quenching: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).[5]

  • Purification: The resulting solids are filtered, and the filtrate is dried, concentrated, and purified by column chromatography.

b) Reduction to Aldehydes with LiAlH(OEt)₃ [5][6]

The use of a less reactive hydride reagent allows for the isolation of the aldehyde.

  • Reagent Preparation: Lithium triethoxyaluminum hydride is prepared in situ by the slow addition of ethanol to a suspension of lithium aluminum hydride in THF at 0 °C.[5]

  • Reaction Setup: A solution of the pseudoephedrine amide (1 equivalent) in THF is then added dropwise to the hydride solution at -78 °C.[5]

  • Reaction Conditions: The reaction is stirred at -78 °C for several hours.[5]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.[5]

  • Purification: The combined organic layers are washed, dried, and concentrated to yield the aldehyde.[5]

III. Cleavage to Ketones via Organometallic Addition[5][6]

This method provides access to chiral ketones through the addition of organolithium or Grignard reagents.

  • Reaction Setup: Dissolve the N-acyl-(+)-N-methylpseudoephedrine amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).[6]

  • Reagent Addition: Cool the solution to -78 °C and add the organolithium (R'Li) or Grignard (R'MgX) reagent (3.0-5.0 equiv) dropwise.[6]

  • Reaction Conditions: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.[6]

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. After warming to room temperature, the product is extracted, and the organic phase is washed, dried, and concentrated to give the ketone.[5]

  • Purification: The ketone is then purified by column chromatography.[1]

IV. Oxidative Cleavage

While less common for pseudoephedrine amides, oxidative cleavage represents a potential alternative.[1] Reagents such as ruthenium tetroxide have been used for the oxidative cleavage of N-acyl amines and could potentially be adapted for this purpose.[1] Further methods development in this area is warranted.[1]

Conclusion

The this compound chiral auxiliary is a versatile tool in asymmetric synthesis. The choice of cleavage condition allows for the synthesis of a variety of valuable, enantiomerically enriched compounds.[6] The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific synthetic goals. A significant advantage of using pseudoephedrine as a chiral auxiliary is that it can typically be recovered in high yield after the cleavage reaction and reused.[3]

References

Application Note: Quantitative Analysis of (+)-N-Methylpseudoephedrine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of (+)-N-Methylpseudoephedrine, a stimulant and derivative of pseudoephedrine found in certain plant species like Ephedra.[1] The accurate quantification of this compound in complex matrices such as biological fluids, pharmaceutical formulations, and botanical extracts is critical for clinical monitoring, quality control, and research. Two primary analytical methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols cover sample preparation, instrumentation, and method validation parameters. The provided methodologies are based on established techniques for related ephedrine alkaloids and offer robust and reliable approaches for the determination of this compound.

Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds. When coupled with a UV detector, it provides a robust and cost-effective method for analyzing this compound in formulations or when high sensitivity is not required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and specific, making it ideal for detecting trace amounts of this compound in complex biological matrices like urine or plasma.[2] A derivatization step is often required to improve the volatility and thermal stability of the analyte.[3][4]

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol details a reversed-phase HPLC method for the quantification of this compound. The method is adapted from validated procedures for pseudoephedrine.[5]

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • Water (HPLC grade or deionized)

  • 0.45 µm Syringe filters

2.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 10 mM KH2PO4 in water and adjust the pH to 2.3 with orthophosphoric acid. The mobile phase is a mixture of this buffer and methanol, for example, in an 89:11 (v/v) ratio. The exact ratio should be optimized for best separation.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

2.1.4. Sample Preparation (from an oral solution)

  • Accurately measure 5 mL of the oral solution into a 500-mL flask.

  • Add 120 mL of 10% sodium hydroxide, mix well, and distill the solution.

  • Collect approximately 95 mL of the distillate in a 100-mL volumetric flask containing 5 mL of the mobile phase buffer.

  • Bring the solution to volume with water.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2.1.5. Chromatographic Conditions

ParameterValue
Column Discovery® HS C18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase 10 mM KH2PO4 (pH 2.3) : Methanol (89:11, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL[5]
Column Temperature 30 °C
UV Detection 210 nm[5]
Run Time ~15 minutes (adjust as needed)

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_data Data Handling Sample Obtain Complex Mixture Sample Extraction Perform Sample Extraction/Distillation Sample->Extraction Std Prepare Reference Standard Solutions Inject Inject into HPLC System Std->Inject Calibrate Generate Calibration Curve Std->Calibrate MobilePhase Prepare Mobile Phase MobilePhase->Inject Filter Filter Extract Extraction->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Integrate->Calibrate Quantify Quantify Analyte Concentration Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC-UV analysis.

Protocol 2: Quantitative Analysis by GC-MS

This protocol describes a GC-MS method for the sensitive and selective quantification of this compound in a biological matrix like urine. The method requires a derivatization step to make the analyte suitable for gas chromatography.[4][6]

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., D3-2-(dimethylamino)-1-(4-methylphenyl)-1-propanol[6]

  • Tert-butanol

  • Derivatizing agents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-trifluoroacetamide (MBTFA)[6]

  • Methylene chloride

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

3.1.2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • Capillary column (e.g., HP-5MS, 15-30 m length)[2][6]

3.1.3. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Internal Standard (IS) Solution: Prepare an IS solution of a known concentration (e.g., 100 µg/mL) in methanol.[6]

  • Calibration Standards: Prepare calibration standards by spiking blank urine with known amounts of the standard stock solution and a fixed amount of the IS solution.

3.1.4. Sample Preparation and Derivatization (from urine)

  • Take 10 µL of the urine sample (or calibration standard).[6]

  • Add 190 µL of a freshly prepared solution containing the internal standard in tert-butanol.[6]

  • Dry the mixture at 40 °C under a stream of nitrogen.[6]

  • To the dried residue, add 100 µL of MSTFA, and heat at 80 °C for 30 minutes.[6]

  • Add 10 µL of MBTFA and heat for an additional 10 minutes.[6]

  • Cool the sample to room temperature. The sample is now ready for injection.

3.1.5. GC-MS Conditions

ParameterValue
Column HP-5MS (15 m x 0.20 mm, 0.33 µm film)[6]
Carrier Gas Helium, constant flow at ~1.0 mL/min[3]
Injection Mode Split (e.g., 10:1 or 20:1)[3][6]
Injector Temp. 250 °C[6]
Oven Program Initial 60°C (1 min), ramp 30°C/min to 100°C (1 min), ramp 3°C/min to 120°C (1 min), ramp 90°C/min to 300°C (2.6 min)[6]
MS Source Temp. 230-250 °C[3][6]
MS Quad Temp. 180 °C[6]
Ionization Mode Electron Ionization (EI) at 70 eV[3][6]
Acquisition Mode Selective Ion Monitoring (SIM) using characteristic ions

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Handling Sample Aliquot Urine Sample Spike Spike with Internal Standard Sample->Spike Dry Dry Down Spike->Dry Deriv Add MSTFA/MBTFA & Heat Dry->Deriv Inject Inject into GC-MS System Deriv->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Quantify Quantify via Calibration Curve Ratio->Quantify Report Generate Report Quantify->Report

Caption: General workflow for GC-MS analysis.

Method Validation

Any new or modified analytical method must be validated to ensure it is suitable for its intended purpose.[7] Validation should be performed according to ICH Q2(R1) or equivalent guidelines.[8] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies in a blank matrix.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, analysts, or equipment).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation_Logic Method Analytical Method Validation Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter Linearity->Accuracy defines range for Linearity->Precision defines range for LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Logical relationships in method validation.

Data Presentation: Performance Benchmarks

The following tables summarize typical performance data for the quantitative analysis of the closely related compound pseudoephedrine. Similar performance can be expected for a validated this compound method.

Table 1: HPLC Method Performance Data for Pseudoephedrine

ParameterTypical ValueReference
Linearity Range 0.0375 - 2.5 µg/mL[10]
Correlation Coefficient (r²) > 0.999[5]
LOD 0.02 µg/mL (in oral solution)
LOQ 0.07 µg/mL (in oral solution)
Accuracy (% Recovery) 98.0% - 102.0%[5]
Precision (%RSD) < 2%[5]

Table 2: GC-MS Method Performance Data for Pseudoephedrine

ParameterTypical ValueReference
Linearity Range 5 - 20 µg/mL (in urine)[4][6]
LOD 40 ng/mL (in urine)[4][6]
LOQ 150 ng/mL (in urine)[4][6]
Intermediate Precision (%RSD) 4.27%[4][6]

References

Troubleshooting & Optimization

Improving diastereoselectivity in (+)-N-Methylpseudoephedrine mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-N-Methylpseudoephedrine Mediated Reactions

Welcome to the technical support center for this compound mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve diastereoselectivity in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the diastereoselective alkylation of this compound amides.

Q1: My diastereoselectivity is lower than expected. What are the primary causes and how can I improve it?

A1: Low diastereoselectivity is a common problem that can often be resolved by carefully controlling the reaction conditions. Here are the key factors to investigate:

  • Lithium Chloride (LiCl): The presence of a sufficient excess of anhydrous LiCl is critical.[1] LiCl is thought to break up enolate aggregates, leading to a more reactive and selective monomeric species.[1] In the absence of LiCl, both the reaction rate and diastereoselectivity are significantly reduced.[1]

    • Troubleshooting:

      • Ensure you are using at least 5-6 equivalents of anhydrous LiCl.[1]

      • Thoroughly dry the LiCl under vacuum at a high temperature before use, as residual moisture can quench the enolate.[1]

  • Temperature: While many reactions proceed with high selectivity at 0 °C, running the alkylation at -78 °C can sometimes improve diastereoselectivity.[2]

    • Troubleshooting:

      • Maintain a consistent and low temperature during enolate formation and alkylation using a cryostat or a well-insulated bath.[1]

  • Enolate Formation: Incomplete formation of the enolate can lead to side reactions and lower selectivity.

    • Troubleshooting:

      • Use a sufficient excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), typically 1.95–2.2 equivalents.[1]

      • Ensure the diisopropylamine used to generate LDA is dry and the n-BuLi has been recently titrated.[1]

  • Electrophile Choice: The nature of the alkylating agent can impact diastereoselectivity. For example, (benzyloxy)methyl chloride (BOM-Cl) has been shown to give poor diastereoselectivity.[2]

    • Troubleshooting:

      • If using BOM-Cl, consider switching to the corresponding bromide (BOM-Br), which has been shown to provide higher diastereoselectivity.[2]

Q2: The reaction is sluggish or incomplete. How can I drive it to completion?

A2: A slow reaction is often related to the reactivity of the enolate or the electrophile.

  • Troubleshooting:

    • Confirm LiCl Presence: Ensure at least 5-6 equivalents of anhydrous LiCl have been added.[1] The reaction rate is significantly diminished in its absence.[1]

    • Unreactive Electrophiles: Secondary halides and some bulky primary halides can be less reactive. For these, consider switching from an alkyl bromide to a more reactive alkyl iodide or triflate.[1] The addition of N,N'-dimethylpropyleneurea (DMPU) may also enhance enolate reactivity.[1][3]

    • Enolate Stability: While generally stable, prolonged reaction times at higher temperatures can lead to the decomposition of pseudoephedrine amide enolates.[1][2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1]

Q3: I am observing O-alkylation of the pseudoephedrine hydroxyl group as a side reaction. How can this be prevented?

A3: O-alkylation is a known side reaction that can be suppressed.

  • Troubleshooting:

    • The presence of LiCl is known to suppress O-alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[1][2] The lithium cation is believed to coordinate with the hydroxyl group, making it less nucleophilic.[1] Confirm that you are using a sufficient excess of anhydrous LiCl (at least 5-6 equivalents).[1]

Q4: How should I purify the alkylated product and remove the chiral auxiliary?

A4: The alkylated pseudoephedrine amides are often crystalline, which facilitates purification.[4]

  • Purification: The crude product can typically be purified by recrystallization or flash column chromatography.[1]

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved to yield various functional groups:[5]

    • Carboxylic Acids: Acidic (e.g., refluxing with aqueous H₂SO₄) or basic (e.g., tetrabutylammonium hydroxide) hydrolysis.[5][6]

    • Alcohols: Reduction with reagents like lithium amidotrihydroborate (LAB).[5]

    • Aldehydes: Reduction with lithium triethoxyaluminum hydride.[5]

    • Ketones: Addition of organolithium or Grignard reagents.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound an effective chiral auxiliary?

A1: this compound is a highly effective chiral auxiliary for several reasons:

  • Both enantiomers are inexpensive and readily available.[2]

  • The derived amides and their alkylated products are often crystalline, which allows for easy purification and enhancement of diastereomeric purity through recrystallization.[4]

  • Alkylation of the corresponding amide enolates proceeds with high diastereoselectivity for a wide range of electrophiles.[2]

  • The stereochemical outcome of the alkylation is highly predictable.[4]

  • The auxiliary can be efficiently cleaved and recovered.[4]

Q2: What is the role of lithium chloride in the reaction?

A2: Lithium chloride is crucial for the success of the Myers alkylation. It is believed to break down enolate aggregates, leading to a more reactive monomeric species.[1] This not only accelerates the rate of alkylation but also suppresses the O-alkylation side reaction.[2][3]

Q3: What is the optimal temperature for the alkylation reaction?

A3: The optimal temperature can depend on the specific substrate and electrophile. For most primary alkyl halides, the reaction is conducted at 0 °C.[5] However, for highly reactive electrophiles, the temperature may be lowered to -78 °C to potentially improve diastereoselectivity slightly.[2] For less reactive electrophiles, the temperature may need to be raised to 0 °C from -78 °C to ensure a reasonable reaction rate.[3]

Q4: Can I use a different base instead of LDA?

A4: While other strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LHMDS) can be used, LDA in the presence of LiCl is the most extensively optimized and proven system for this reaction.[5][7]

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity

EntryElectrophileTemperature (°C)LiCl (equiv.)Diastereomeric Excess (de, %)Isolated Yield (%)
1CH₃I06≥9992
2CH₃CH₂I069895
3CH₃(CH₂)₂CH₂Br069799
4PhCH₂Br069899
5(CH₃)₂CHCH₂I069798
6n-Butyl Iodide00Low32 (conversion)
7n-Butyl Iodide06High>95 (complete)

Data compiled from multiple sources for illustrative comparison.[3][8]

Table 2: Recommended Reagent Stoichiometry

ReagentEquivalents (relative to Amide)Purpose
Pseudoephedrine Amide1.0Starting Material
Anhydrous LiCl6.0 - 7.0Accelerate Alkylation, Suppress O-alkylation
Diisopropylamine2.25LDA Precursor
n-Butyllithium (n-BuLi)2.1 - 2.2LDA Precursor / Base
Alkylating Agent (R-X)1.5 - 4.0Electrophile

Note: The reaction can be run with either the amide or the alkylating agent as the limiting reagent, depending on cost and availability.[2][5]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.[1]

  • Preparation of LDA Solution:

    • To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF).

    • Add diisopropylamine (2.25 equivalents) to the THF.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (2.1 equivalents) and stir for 5 minutes.

    • Briefly warm the solution to 0 °C for 5 minutes, then cool back down to -78 °C.[1]

  • Enolate Formation:

    • To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents).

    • In a separate flame-dried flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

    • Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Warm the reaction to 0 °C and stir for an additional 10-15 minutes.

    • Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.[1][2]

  • Alkylation:

    • Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.[1]

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Pseudoephedrine Amide + Anhydrous LiCl in THF enolate Enolate Formation (-78°C to 0°C) start->enolate Add Amide Solution to LDA/LiCl lda_prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) alkylation Alkylation (Add Alkyl Halide at 0°C) enolate->alkylation quench Quench (sat. aq. NH4Cl) alkylation->quench extraction Extraction & Drying quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Alkylated Product purification->product

Caption: Experimental workflow for the diastereoselective alkylation of pseudoephedrine amides.

influencing_factors center_node High Diastereoselectivity factor1 Anhydrous LiCl (≥ 6 equiv.) center_node->factor1 factor2 Low Temperature (0°C or -78°C) center_node->factor2 factor3 Strong, Non-nucleophilic Base (e.g., LDA) center_node->factor3 factor4 Anhydrous Conditions center_node->factor4 factor5 Appropriate Electrophile center_node->factor5 issue1 Low Diastereoselectivity factor1->issue1 Absence leads to issue2 O-Alkylation factor1->issue2 Absence allows issue3 Slow/Incomplete Reaction factor1->issue3 Absence causes factor2->issue1 Higher temp. can cause factor4->issue3 Moisture leads to

Caption: Key factors influencing diastereoselectivity in pseudoephedrine mediated alkylations.

References

Common side reactions in (+)-N-Methylpseudoephedrine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. The synthesis of (+)-N-Methylpseudoephedrine is a process that is regulated and can be associated with the production of controlled substances. Providing detailed technical support, troubleshooting guides, and experimental protocols for this specific chemical synthesis would be irresponsible and could potentially facilitate illegal activities. My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could be misused in a way that endangers public health and safety.

For any legitimate research or development questions, please ensure you are working within the appropriate legal and ethical frameworks.

Technical Support Center: Asymmetric Alkylation with (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing (+)-N-Methylpseudoephedrine as a chiral auxiliary in asymmetric alkylation reactions. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing low diastereoselectivity in my alkylation reaction. What are the common causes?

Low diastereoselectivity can stem from several factors. The most critical aspects to investigate are:

  • Insufficient Lithium Chloride (LiCl): Anhydrous LiCl is essential for achieving high diastereoselectivity. It is believed to break up enolate aggregates, leading to a more reactive and selective monomeric species. In the absence of sufficient LiCl, both the reaction rate and diastereoselectivity are significantly reduced. Ensure you are using at least 5-6 equivalents of thoroughly dried LiCl.[1]

  • Reaction Temperature: While many reactions proceed with high selectivity at 0 °C, conducting the alkylation at -78 °C can sometimes improve diastereoselectivity.[1][2] Conversely, higher temperatures can lead to a decrease in selectivity.[3]

  • Incomplete Enolate Formation: The use of a strong, non-nucleophilic base is crucial for the rapid and complete formation of the enolate. Lithium diisopropylamide (LDA) is the recommended base for this purpose.[2] Using weaker bases or an insufficient amount of base can lead to incomplete enolization and side reactions, which will lower both yield and diastereoselectivity.[2]

  • Purity of Reagents and Solvents: Ensure that all reagents, particularly the pseudoephedrine amide and the alkylating agent, are pure. Solvents such as THF must be anhydrous, as water will quench the enolate.[3]

  • Choice of Electrophile: The structure of the alkylating agent can influence diastereoselectivity. For instance, (benzyloxy)methyl chloride (BOM-Cl) has been observed to provide poor diastereoselectivity, potentially due to a shift in the reaction mechanism. In such cases, switching to the corresponding bromide (BOM-Br) can restore high diastereoselectivity.[3]

Q2: My reaction yield is consistently low, and I am recovering a significant amount of starting material. What should I do?

Low yields and recovery of starting material often point to issues with the enolate formation or the subsequent alkylation step. Consider the following troubleshooting steps:

  • Verify Base Potency: Use freshly prepared LDA or titrate your commercial LDA solution to confirm its molarity. Typically, 1.95–2.2 equivalents of LDA are recommended.[1]

  • Ensure Anhydrous Conditions: All glassware should be rigorously dried, and anhydrous solvents must be used. Both the pseudoephedrine amide and the lithium chloride should be thoroughly dried before use.[4]

  • Optimize Enolization Protocol: The standard procedure involves adding the amide solution to a pre-formed suspension of LDA and LiCl at low temperatures. Following addition, a specific warming and cooling sequence (-78 °C to 0 °C, and sometimes briefly to 23 °C) is often employed to ensure complete enolate formation before the addition of the electrophile.[3][4]

  • Check Electrophile Reactivity: For less reactive electrophiles, such as secondary halides, you may need to use a more reactive version (e.g., iodide instead of bromide or chloride) or consider the addition of a co-solvent like N,N'-dimethylpropyleneurea (DMPU) to enhance enolate reactivity.[1]

Q3: I am observing O-alkylation of the pseudoephedrine hydroxyl group. How can this side reaction be minimized?

O-alkylation is a known side reaction that can be effectively suppressed. The key is the presence of a sufficient excess of anhydrous lithium chloride (at least 5-6 equivalents).[1] The lithium cation is thought to coordinate with the hydroxyl group, rendering it less nucleophilic and thus minimizing O-alkylation.[1]

Q4: How can I effectively remove the chiral auxiliary after the alkylation?

The method for cleaving the chiral auxiliary depends on the desired final product:

  • Carboxylic Acids: Acidic hydrolysis, typically by heating the amide in a mixture of sulfuric acid and dioxane, is a common and effective method.[3] Basic hydrolysis using reagents like tetrabutylammonium hydroxide has also been reported.[1]

  • Primary Alcohols: The amide can be reduced to the corresponding primary alcohol using reducing agents like lithium amidotrihydroborate (LAB).[1][5]

  • Ketones: The addition of organolithium reagents to the alkylated amide can yield enantiomerically enriched ketones.[1]

A significant advantage of using this compound is that the auxiliary can often be recovered in high yield after cleavage and reused.[6]

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield and diastereoselectivity of the alkylation of pseudoephedrine amides.

ElectrophileReaction Temperature (°C)Diastereomeric Excess (de, %)Yield (%)Reference
Benzyl Bromide09895[3]
Benzyl Bromide-78>9994[3]
n-Butyl Iodide09796[3]
n-Butyl Iodide-789895[3]
Isopropyl Iodide239592[3]
Allyl Bromide09693[3]
(Benzyloxy)methyl Chloride03385[3]
(Benzyloxy)methyl Bromide09591[3]

Experimental Protocols

General Procedure for Diastereoselective Alkylation

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

  • Preparation of LDA Solution: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (2.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes before use.

  • Enolate Formation: In a separate, flame-dried flask, suspend anhydrous lithium chloride (6.0 equivalents) in anhydrous THF. Cool the suspension to -78 °C. In another flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF. Slowly add the pseudoephedrine amide solution to the LiCl/THF suspension. To this mixture, add the freshly prepared LDA solution via cannula at -78 °C. Stir the resulting mixture at -78 °C for 30-60 minutes, then warm to 0 °C and stir for an additional 10-15 minutes. For some substrates, a brief warming to room temperature (3-5 minutes) followed by re-cooling to 0 °C may be beneficial for complete enolization.[1]

  • Alkylation: Cool the enolate solution to the desired reaction temperature (typically 0 °C or -78 °C). Add the alkylating agent (1.5-4.0 equivalents) dropwise.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[7]

Protocol for Acidic Hydrolysis to the Carboxylic Acid
  • Dissolve the purified alkylated pseudoephedrine amide in a 1:1 mixture of dioxane and sulfuric acid (9-18 N).[3]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add water.

  • Extract the carboxylic acid product with an organic solvent (e.g., ether).

  • To recover the auxiliary, the aqueous layer can be made basic with a suitable base (e.g., NaOH) and extracted with an organic solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the asymmetric alkylation using this compound.

TroubleshootingWorkflow cluster_start cluster_analysis Problem Analysis cluster_yield Low Yield Issues cluster_selectivity Low Selectivity Issues cluster_side_reactions Side Reactions cluster_end Start Unsatisfactory Result (Low Yield / Low de) Analysis Analyze Reaction Outcome Start->Analysis LowYield Low Yield / Incomplete Conversion Analysis->LowYield Low Yield LowDE Low Diastereoselectivity Analysis->LowDE Low de SideReaction Side Product Observed (e.g., O-alkylation) Analysis->SideReaction Side Reactions CheckBase Verify LDA Potency (Titrate / Freshly Prepare) LowYield->CheckBase Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Solvents, LiCl) CheckBase->Anhydrous Base OK Enolization Optimize Enolization Protocol (Temperature Cycling) Anhydrous->Enolization Conditions Dry ElectrophileReactivity Check Electrophile Reactivity (Use Iodide / Add DMPU) Enolization->ElectrophileReactivity Protocol Optimized Success Successful Optimization ElectrophileReactivity->Success Issue Resolved CheckLiCl Check LiCl Stoichiometry (≥ 6 eq.) and Anhydrous State LowDE->CheckLiCl TempControl Optimize Reaction Temperature (Try -78 °C) CheckLiCl->TempControl LiCl OK ReagentPurity Verify Reagent Purity TempControl->ReagentPurity Temp Optimized ReagentPurity->Success Issue Resolved CheckLiCl_Side Ensure Sufficient Anhydrous LiCl (≥ 6 eq.) SideReaction->CheckLiCl_Side CheckLiCl_Side->Success Issue Resolved

References

Preventing epimerization during reactions with (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing epimerization during reactions involving the chiral auxiliary, (+)-N-Methylpseudoephedrine.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern when using this compound?

Epimerization is a chemical process that inverts the stereochemistry at one chiral center in a molecule with multiple stereocenters. When using this compound as a chiral auxiliary, the goal is to control the stereochemical outcome of a reaction, such as an enolate alkylation. Epimerization at the newly formed stereocenter leads to a loss of stereocontrol, resulting in a mixture of diastereomers. This reduces the yield of the desired product and necessitates challenging purification steps.

Q2: What are the primary causes of epimerization in reactions with N-acyl pseudoephedrine derivatives?

The most common cause of epimerization is the deprotonation of the acidic proton alpha to the carbonyl group of the N-acyl moiety, which forms a planar enolate intermediate.[1] Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers. Factors that promote this process include:

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[2]

  • Strong Bases: The presence of a strong base can facilitate the abstraction of the alpha-proton.[1]

  • Prolonged Reaction Times: Longer exposure to conditions that favor epimerization increases the likelihood of its occurrence.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the rate of epimerization.

Q3: How does lithium chloride (LiCl) help in preventing epimerization and improving diastereoselectivity?

Lithium chloride is a critical additive in diastereoselective alkylations using pseudoephedrine amide enolates.[3][4][5] Its beneficial effects are attributed to:

  • Breaking up Enolate Aggregates: In solution, lithium enolates can form aggregates. LiCl is believed to break down these aggregates into more reactive and selective monomeric species.[3][6]

  • Accelerating the Reaction Rate: By promoting the formation of more reactive enolates, LiCl accelerates the desired alkylation reaction, minimizing the time the enolate is exposed to conditions that could lead to epimerization.[4][6]

  • Suppressing O-Alkylation: LiCl also helps to prevent the unwanted side reaction of alkylation on the hydroxyl group of the pseudoephedrine auxiliary.[2][4]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Observed Problem: The ratio of the desired diastereomer to the undesired epimer is lower than expected.

Potential Cause Recommended Solution
Insufficient or Non-Anhydrous Lithium Chloride Ensure the use of 5-7 equivalents of anhydrous LiCl. Dry the LiCl thoroughly under high vacuum before use.[2][3]
High Reaction Temperature Perform the alkylation at a lower temperature. While many reactions proceed well at 0 °C, cooling to -78 °C can improve diastereoselectivity.[3][4]
Incomplete Enolate Formation Use a sufficient excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), typically 1.95–2.2 equivalents. Ensure the diisopropylamine and n-BuLi used to generate LDA are of high quality.[3]
Reactive Electrophile For highly reactive electrophiles like (benzyloxy)methyl chloride (BOM-Cl), which is known to give poor diastereoselectivity, consider switching to a less reactive alternative such as BOM-Br.[4]
Issue 2: Incomplete or Sluggish Reaction

Observed Problem: A significant amount of starting material remains after the expected reaction time.

Potential Cause Recommended Solution
Insufficient Base (LDA) Titrate the n-BuLi solution to confirm its concentration and use a slight excess of LDA (2.1-2.25 equivalents).[7]
Poor Quality of Reagents or Solvents Use freshly distilled, anhydrous solvents (e.g., THF). Ensure all reagents are of high purity and handled under anhydrous conditions.[7]
Unreactive Electrophile For less reactive electrophiles, consider switching from an alkyl bromide to a more reactive alkyl iodide or triflate. The addition of a co-solvent like N,N'-dimethylpropyleneurea (DMPU) may also enhance enolate reactivity.[3]
Absence of Lithium Chloride The presence of LiCl is crucial for accelerating the rate of alkylation. Ensure it has been added in the correct amount.[4][7]
Issue 3: Observation of O-Alkylated Byproduct

Observed Problem: Characterization of the crude product shows a significant amount of byproduct resulting from alkylation on the hydroxyl group of this compound.

Potential Cause Recommended Solution
Insufficient or Omitted Lithium Chloride The addition of 6-7 equivalents of anhydrous LiCl is critical for suppressing O-alkylation.[2][4]
Lithium Chloride is not Anhydrous Any moisture in the LiCl will quench the base and can lead to side reactions. Ensure the LiCl is rigorously dried.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for diastereoselective alkylations of pseudoephedrine amides, which serve as an excellent model for reactions with this compound.

Table 1: Effect of Reaction Temperature on Diastereoselectivity

Alkyl Halide Temperature (°C) Crude Diastereomeric Ratio (dr)
n-Butyl iodide095:5
n-Butyl iodide-78>98:2
Benzyl bromide096:4
Benzyl bromide-78>98:2

Data adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[4]

Table 2: Effect of Lithium Chloride on Alkylation

Alkylating Agent LiCl Present Yield (%) Diastereomeric Ratio (dr)
n-Butyl iodideYes8095:5
n-Butyl iodideNoLow/IncompleteN/A
Benzyl bromideYes9096:4
Benzyl bromideNoLow/IncompleteN/A

Data adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[4]

Experimental Protocols

General Procedure for Diastereoselective Alkylation of this compound Amides

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of LDA Solution:

  • To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF).

  • Add diisopropylamine (2.25 equivalents).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.1 equivalents) and stir for 5 minutes.

  • Briefly warm the solution to 0 °C for 5 minutes, then cool back down to -78 °C.[3]

2. Enolate Formation:

  • To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents).

  • In a separate flame-dried flask, dissolve the this compound amide (1.0 equivalent) in anhydrous THF.

  • Slowly add the amide solution to the LDA/LiCl suspension at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Warm the reaction to 0 °C and stir for an additional 10-15 minutes.

  • Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.[3][5]

3. Alkylation:

  • Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C (or -78 °C for highly reactive electrophiles).

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.[3]

4. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[2]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification LDA_prep Prepare LDA Solution (THF, Diisopropylamine, n-BuLi) Enolate_form Enolate Formation (Amide + LDA/LiCl in THF) LDA_prep->Enolate_form LiCl_prep Prepare Anhydrous LiCl LiCl_prep->Enolate_form Alkylation Alkylation (Add Electrophile) Enolate_form->Alkylation Quench Quench Reaction (aq. NH4Cl) Alkylation->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification

Caption: Experimental workflow for diastereoselective alkylation.

Caption: Proposed chelated intermediate for stereocontrol.

G Start Low Diastereoselectivity Observed Check_LiCl Check LiCl? (Amount & Anhydrous?) Start->Check_LiCl Check_Temp Check Temperature? Check_LiCl->Check_Temp Correct Sol_LiCl Use 5-7 eq. of dry LiCl Check_LiCl->Sol_LiCl Incorrect Check_Base Check Base? Check_Temp->Check_Base Optimal Sol_Temp Lower reaction temp. (e.g., to -78 °C) Check_Temp->Sol_Temp Too High Check_Electrophile Consider Electrophile Reactivity? Check_Base->Check_Electrophile Sufficient Sol_Base Ensure sufficient (1.95-2.2 eq.) high-quality LDA Check_Base->Sol_Base Insufficient Sol_Electrophile Switch to a less reactive electrophile if necessary Check_Electrophile->Sol_Electrophile

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

Technical Support Center: Purification of Synthetic (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic (+)-N-Methylpseudoephedrine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Diastereomers: Primarily ephedrine and its N-methylated analog, N-methylephedrine.

  • Unreacted Starting Materials: Residual pseudoephedrine.

  • Byproducts of Synthesis: Impurities can be route-specific. For instance, synthesis involving methylation of pseudoephedrine might result in over-methylated quaternary ammonium salts. Reductive amination routes can introduce their own specific byproducts.

  • Reagents and Solvents: Residual solvents and reagents used during the synthesis and workup.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are:

  • Recrystallization: Particularly effective for removing small amounts of impurities from a solid sample.

  • Acid-Base Extraction: A liquid-liquid extraction technique that separates basic compounds like this compound from neutral or acidic impurities.

  • Column Chromatography: A versatile technique for separating a wide range of impurities based on their differential adsorption to a stationary phase.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for assessing the purity of this compound. Key parameters to consider for an HPLC method are the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength (typically in the low UV range, around 210-225 nm).[1][2][3] Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then cool the solution slowly. Seeding with a pure crystal can also help induce crystallization.
No Crystal Formation Too much solvent was used, or the solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration of the compound. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Seeding with a pure crystal can also be effective.
Low Recovery The compound is too soluble in the cold solvent, or too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals.
Crystals Contaminated Cooling was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

G start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out Observe oiling no_crystals No Crystals Form start->no_crystals No precipitation low_recovery Low Recovery start->low_recovery Low yield impure_crystals Crystals Impure start->impure_crystals Poor purity success Pure Crystals Obtained start->success Successful crystallization add_solvent Add more hot solvent Slow cooling Seed crystal oiling_out->add_solvent evaporate Evaporate excess solvent Scratch flask Seed crystal no_crystals->evaporate cool_wash Ensure thorough cooling Use minimal ice-cold wash low_recovery->cool_wash slow_cool Cool slowly to RT before ice bath impure_crystals->slow_cool add_solvent->start Re-attempt evaporate->start Re-attempt cool_wash->success Improved yield slow_cool->success Improved purity

Acid-Base Extraction Issues
Problem Possible Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel, or presence of particulate matter.Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If persistent, filter the mixture through a pad of celite.
Poor Separation of Layers The densities of the aqueous and organic layers are too similar.Add a solvent with a significantly different density to the organic layer (e.g., a denser solvent like dichloromethane or a less dense one like diethyl ether).
Low Yield of Extracted Product Incomplete conversion to the free base or salt, or insufficient number of extractions.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine or sufficiently acidic (pH < 2) to protonate it. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.
Product Contaminated with Acid/Base Inadequate washing of the organic layer.Wash the organic layer containing the free base with water or brine to remove any residual base. Similarly, wash the organic layer after back-extraction to remove residual acid.

G start Acid-Base Extraction emulsion Emulsion Forms start->emulsion Observe emulsion poor_separation Poor Layer Separation start->poor_separation Indistinct layers low_yield Low Product Yield start->low_yield Low recovery contamination Product Contaminated start->contamination Impure product success Successful Extraction start->success Clean separation gentle_swirl Gentle swirling Add brine Filter through celite emulsion->gentle_swirl add_solvent Add solvent with different density poor_separation->add_solvent check_ph Ensure correct pH Multiple extractions low_yield->check_ph wash_organic Wash organic layer with water/brine contamination->wash_organic gentle_swirl->start Re-attempt add_solvent->start Re-attempt check_ph->success Improved yield wash_organic->success Improved purity

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol is adapted from a procedure for pseudoephedrine and is a good starting point for optimization.

  • Dissolution: Dissolve the crude this compound free base in a minimal amount of hot toluene. Ensure the temperature is close to the boiling point of toluene (111 °C) to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Formation of Hydrochloride Salt: To the toluene solution/suspension, add a solution of hydrochloric acid in isopropanol dropwise until precipitation is complete. The pH should be acidic.

  • Isolation: Collect the precipitated this compound hydrochloride crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G crude Crude this compound (free base) dissolve Dissolve in hot Toluene crude->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool Cool to RT then Ice Bath dissolve->cool If no insolubles hot_filter->cool precipitate Add HCl in Isopropanol cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold Isopropanol filter->wash dry Dry under Vacuum wash->dry pure Pure this compound HCl dry->pure

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude synthetic mixture containing this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and make the solution basic (pH > 10) by slowly adding a base (e.g., 2M NaOH). This will deprotonate the this compound, making it less water-soluble.

  • Back-Extraction: Extract the free base from the aqueous solution with a fresh portion of the organic solvent. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound free base.

G crude Crude Mixture in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., 1M HCl) crude->extract_acid separate1 Separate Layers extract_acid->separate1 aqueous_layer Aqueous Layer (contains protonated amine) separate1->aqueous_layer Aqueous organic_impurities Organic Layer (neutral/acidic impurities) separate1->organic_impurities Organic basify Basify Aqueous Layer (e.g., 2M NaOH, pH > 10) aqueous_layer->basify extract_base Extract with Organic Solvent basify->extract_base separate2 Separate Layers extract_base->separate2 organic_layer Organic Layer (contains free base) separate2->organic_layer Organic aqueous_waste Aqueous Layer (waste) separate2->aqueous_waste Aqueous dry_concentrate Dry and Concentrate Organic Layer organic_layer->dry_concentrate pure Purified this compound (free base) dry_concentrate->pure

Data Presentation

The following table provides a hypothetical comparison of purification methods for a synthetic batch of this compound. Actual results will vary depending on the initial purity and the specific experimental conditions.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Advantages Key Disadvantages
None (Crude Product) 85.2----
Single Recrystallization 85.298.575Good for removing minor impurities.Can have lower yields if the compound is highly soluble.
Acid-Base Extraction 85.297.885Effective for removing neutral and acidic impurities.Can be labor-intensive and may not remove basic impurities.
Column Chromatography 85.2>99.560Can achieve very high purity and separate closely related compounds.Can be time-consuming, requires more solvent, and may have lower yields.
Acid-Base Extraction followed by Recrystallization 85.2>99.065Combines the strengths of both methods for high purity.Multi-step process can lead to lower overall yield.

Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is not derived from a specific experimental study. Researchers should perform their own analyses to determine the efficacy of each purification method for their specific synthetic product.

References

Stability issues of (+)-N-Methylpseudoephedrine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-N-Methylpseudoephedrine under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the handling and reaction of this compound.

Q1: I am observing a new, unexpected peak in my reaction mixture analysis by HPLC, which seems to be a degradation product of this compound. What could it be?

A1: The most common degradation pathways for this compound are oxidation and N-demethylation.

  • Oxidation: The hydroxyl group of this compound is susceptible to oxidation, which would form N-methylmethcathinone. This is a likely byproduct if your reaction involves oxidizing agents or is exposed to atmospheric oxygen over extended periods, especially under acidic conditions.

  • N-demethylation: The N-methyl group can be cleaved under certain conditions, leading to the formation of pseudoephedrine.

To identify the unknown peak, you can:

  • Run commercially available standards of N-methylmethcathinone and pseudoephedrine on your HPLC system to compare retention times.

  • Employ mass spectrometry (LC-MS) to determine the molecular weight of the unknown peak. N-methylmethcathinone will have a molecular weight of approximately 177.24 g/mol , and pseudoephedrine will have a molecular weight of approximately 165.23 g/mol .

Q2: My reaction involves acidic conditions, and I am seeing a loss of my starting material, this compound, even at moderate temperatures. What is happening?

A2: this compound, like its analogue pseudoephedrine, can be susceptible to degradation in acidic conditions, which can facilitate oxidation to N-methylmethcathinone, especially in the presence of an oxidizing agent[1][2]. While pseudoephedrine itself shows relative stability to acid hydrolysis alone, the presence of other reagents in your mixture could catalyze degradation[2].

Troubleshooting Steps:

  • Lower the temperature: If the reaction chemistry allows, reducing the temperature can significantly slow down the degradation rate.

  • De-gas your solvents: To minimize oxidative degradation, sparge your solvents with an inert gas (e.g., nitrogen or argon) before use.

  • Work under an inert atmosphere: If possible, run your reaction under a nitrogen or argon atmosphere to prevent exposure to oxygen.

Q3: I am performing a reaction under basic conditions and notice some degradation of this compound. What are the likely degradation pathways?

A3: While pseudoephedrine has been shown to be relatively stable under alkaline conditions in some studies[3], degradation can still occur, potentially through elimination or rearrangement reactions, especially at elevated temperatures. The specific degradation products would depend on the exact reaction conditions (base, solvent, temperature). It is advisable to monitor the reaction closely by HPLC.

Q4: How can I minimize the degradation of this compound during storage?

A4: To ensure the stability of this compound during storage, consider the following:

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a light-blocking container.

Quantitative Data on Stability

Due to the limited availability of direct quantitative stability data for this compound, the following table summarizes the stability of the closely related compound, pseudoephedrine, under forced degradation conditions. These values can be used as an estimate of the expected stability of this compound.

Stress ConditionReagent/ConditionTimeTemperature% Degradation of PseudoephedrinePotential Degradation Products of this compound
Acid Hydrolysis 1M HCl4 hours60°CNo significant degradation observedN-methylmethcathinone (if oxidizing agent present)
Base Hydrolysis 1M NaOH4 hours60°CNo significant degradation observedPotential for elimination or rearrangement products
Oxidation 30% H₂O₂24 hoursRoom TempSignificant degradationN-methylmethcathinone, Pseudoephedrine (from N-demethylation)
Thermal Dry Heat24 hours105°CMinimal degradationVaries depending on conditions
Photolytic UV light (254 nm)24 hoursAmbientMinimal degradationVaries depending on conditions

Note: This data is based on studies of pseudoephedrine and should be considered as an approximation for this compound. Actual degradation rates will depend on the specific experimental conditions.[2][3][4]

Experimental Protocols

Protocol 1: General Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for HPLC mobile phase (e.g., phosphate buffer)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Keep the solution at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Keep the solution at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 105°C for 24 hours.

    • Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample of this compound to UV light (254 nm) in a photostability chamber for 24 hours.

    • Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Control Sample: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress conditions.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and its Potential Degradation Products

This method is adapted from established methods for pseudoephedrine and is designed to separate this compound from its primary potential degradation products, N-methylmethcathinone and pseudoephedrine.[2][5][6]

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 95:5 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended application.

Visualizations

degradation_pathway this compound this compound N-methylmethcathinone N-methylmethcathinone this compound -> N-methylmethcathinone Oxidation Pseudoephedrine Pseudoephedrine this compound -> Pseudoephedrine N-demethylation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis this compound this compound this compound ->Acid Hydrolysis this compound ->Base Hydrolysis this compound ->Oxidation this compound ->Thermal this compound ->Photolytic Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Managing Stereocenter Formation in (+)-N-Methylpseudoephedrine Directed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the directed synthesis of molecules utilizing (+)-N-Methylpseudoephedrine as a chiral auxiliary, with a primary focus on managing stereocenter formation.

Troubleshooting Guides

This section addresses common experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in the Alkylation Step

  • Question: My alkylation reaction is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes, and how can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are the primary factors to investigate:

    • Insufficient or Wet Lithium Chloride (LiCl): LiCl is crucial for achieving high yields and selectivities in these alkylations.[1] It is believed to function by chelating to the enolate, leading to a more rigid transition state that favors the formation of one diastereomer.

      • Solution: Ensure you are using at least 5-6 equivalents of anhydrous LiCl. It is critical to dry the LiCl thoroughly under high vacuum with gentle heating before use to remove any residual moisture, which can quench the enolate.[2]

    • Incorrect Enolate Formation Temperature: The temperature at which the enolate is formed and the alkylation is performed significantly impacts diastereoselectivity.

      • Solution: Maintain a consistent and low temperature during enolate formation and alkylation, ideally at -78 °C.[3] The use of a cryostat or a well-insulated bath is recommended for precise temperature control.[2] While some reactions can be conducted at 0 °C with high diastereoselectivity, lower temperatures generally lead to improved ratios.[3]

    • Impure or Incorrectly Quantified Reagents: The purity and stoichiometry of the reagents, particularly the alkyllithium reagent (n-BuLi) used to generate LDA, are critical.

      • Solution: Use freshly titrated n-BuLi to ensure accurate stoichiometry for LDA formation. Ensure that the diisopropylamine is anhydrous.[2]

    • Slow Addition of Reagents: The rate of addition of the LDA solution to the amide and the alkylating agent to the enolate can influence the outcome.

      • Solution: Add the freshly prepared LDA solution slowly to the cooled amide/LiCl slurry. Similarly, add the alkyl halide dropwise to the enolate solution at the recommended low temperature.[4]

Issue 2: Incomplete or Slow Alkylation Reaction

  • Question: My alkylation reaction is not going to completion, or is proceeding very slowly, even after several hours. What could be the problem?

  • Answer: Incomplete or sluggish alkylation reactions are often due to issues with the electrophile's reactivity or the stability of the enolate.

    • Unreactive Electrophile: Secondary alkyl halides and even some sterically hindered primary halides can be unreactive towards the enolate.[2]

      • Solution: For less reactive electrophiles, consider switching from an alkyl bromide to a more reactive alkyl iodide or triflate.[2] The addition of a co-solvent such as N,N'-dimethylpropyleneurea (DMPU) can also enhance the reactivity of the enolate.[2]

    • Enolate Decomposition: While generally stable at low temperatures, the pseudoephedrine amide enolate can decompose if the reaction is allowed to warm or run for an extended period at higher temperatures.[2]

      • Solution: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction durations that could lead to decomposition.[2]

    • Incomplete Enolate Formation: If the deprotonation of the amide is not complete, the starting material will remain, leading to low conversion.

      • Solution: Ensure complete enolate formation by following the recommended procedure of stirring at -78 °C, warming to 0 °C, and then re-cooling before the addition of the electrophile.[1]

Issue 3: Difficulty with Chiral Auxiliary Cleavage

  • Question: I am having trouble cleaving the alkylated pseudoephedrine amide to obtain my desired product (carboxylic acid, alcohol, or aldehyde). What are the best methods, and what are the common pitfalls?

  • Answer: The cleavage of the chiral auxiliary is a critical final step. The choice of method depends on the desired product.

    • For Carboxylic Acids:

      • Method: Basic hydrolysis using reagents like tetrabutylammonium hydroxide is effective.[1]

      • Troubleshooting: If the hydrolysis is incomplete, ensure a sufficient excess of the hydroxide reagent is used and that the reaction temperature is maintained (e.g., 95 °C).[1]

    • For Alcohols:

      • Method: Reduction of the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

      • Troubleshooting: The reaction can be highly exothermic. Ensure slow, portion-wise addition of the reducing agent at 0 °C to control the reaction.[4] Over-reduction is a potential side reaction, so careful monitoring by TLC is essential.[4] The workup procedure involving the sequential addition of water and a base solution (e.g., NaOH) is crucial for precipitating the aluminum salts and facilitating product isolation.[4]

    • For Aldehydes:

      • Method: Partial reduction using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C).[4]

      • Troubleshooting: Over-reduction to the alcohol is a significant risk.[4] Use a limited amount of the reducing agent and carefully monitor the reaction progress by TLC. Quenching the reaction at low temperature is critical to prevent over-reduction.[4] Aldehydes can be volatile, so care must be taken during concentration under reduced pressure.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this synthesis?

A1: this compound is a chiral auxiliary.[5] It is an enantiomerically pure molecule that is temporarily attached to a prochiral substrate (in this case, an acyl group) to form a pseudoephedrine amide.[5] The inherent chirality of the pseudoephedrine moiety directs the stereochemical outcome of a subsequent reaction, such as alkylation, leading to the preferential formation of one diastereomer.[5] After the new stereocenter is created, the auxiliary can be cleaved and recovered.[6]

Q2: Why is (+)-pseudoephedrine a good chiral auxiliary?

A2: (+)-Pseudoephedrine is an effective chiral auxiliary for several reasons: it is inexpensive and readily available as a natural product, it can be N-acylated in high yields, the intermediate amides are often crystalline which facilitates purification by recrystallization, and it provides a high level of stereocontrol in alkylation reactions.[1][6][7] Both enantiomers of pseudoephedrine are available, allowing for the synthesis of both enantiomers of the target molecule.[6]

Q3: Can I use a different base instead of LDA?

A3: Lithium diisopropylamide (LDA) is the most commonly used base for the deprotonation of pseudoephedrine amides due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the amide carbonyl.[1] Other strong, non-nucleophilic bases might be viable, but their effectiveness and the resulting diastereoselectivity would need to be empirically determined.

Q4: How predictable is the stereochemical outcome of the alkylation?

A4: The stereochemical outcome of the alkylation of pseudoephedrine amide enolates is highly predictable.[6] The chelated enolate intermediate presents one face to the incoming electrophile, leading to consistent and high facial selectivity.[6]

Q5: Is it possible to recycle the pseudoephedrine auxiliary?

A5: Yes, one of the key advantages of using pseudoephedrine as a chiral auxiliary is that it can be recovered and recycled after the cleavage step, which is an important consideration for large-scale synthesis.[6]

Data Presentation

The following table summarizes representative yields and diastereomeric ratios (d.r.) for the alkylation of various pseudoephedrine amides, demonstrating the high level of stereocontrol achievable with this methodology.

EntryR in R-CH₂-CO-N(Me)CH(Ph)CH(OH)MeAlkylating Agent (R'-X)Product R' GroupYield (%)Diastereomeric Ratio (d.r.)
1HCH₃IMethyl90>98:2
2HCH₃CH₂IEthyl92>98:2
3HCH₂=CHCH₂BrAllyl89>98:2
4HPhCH₂BrBenzyl95>98:2
5CH₃CH₃IMethyl8597:3
6CH₃CH₂=CHCH₂BrAllyl8896:4

Data compiled from representative procedures.[1][3]

Experimental Protocols

Protocol 1: Preparation of N-Acyl-(+)-pseudoephedrine Amide

This protocol describes the general procedure for the N-acylation of (+)-pseudoephedrine.

  • Under a nitrogen atmosphere, dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) in an oven-dried flask.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Add triethylamine (1.5 eq) to the stirred solution.[1]

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • The crude product can be purified by column chromatography or recrystallization.[4]

Protocol 2: Diastereoselective Alkylation of Pseudoephedrine Amide

This protocol outlines the Myers asymmetric alkylation procedure.

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).[1]

  • In a separate oven-dried flask, prepare a solution of LDA by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.[1]

  • Cool the amide/LiCl solution to -78 °C.[1]

  • Slowly transfer the freshly prepared LDA solution to the amide solution via cannula or syringe.[1]

  • Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C to ensure complete enolization.[1]

  • Add the alkyl halide (1.5-4.0 eq) dropwise to the enolate solution at -78 °C or 0 °C, depending on the reactivity of the electrophile.[1][3]

  • Stir the reaction at the chosen temperature and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]

  • Extract the mixture three times with ethyl acetate (EtOAc).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • The crude alkylated amide can be purified by column chromatography or recrystallization.[6]

Protocol 3: Cleavage of the Alkylated Amide to a Chiral Alcohol

This protocol describes the reductive cleavage of the auxiliary to yield a chiral alcohol.

  • Dissolve the purified alkylated pseudoephedrine amide (1.0 eq) in anhydrous THF in an oven-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (2.0-3.0 eq) in THF to the stirred amide solution.[4]

  • Allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC until the starting material is consumed.[4]

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH solution, and finally more water.[4]

  • Stir the resulting mixture vigorously until a white precipitate of aluminum salts forms.[4]

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.[4]

  • The filtrate contains the chiral alcohol and the recovered pseudoephedrine auxiliary. Isolate the pure chiral alcohol by column chromatography or acid/base extraction.[4]

Mandatory Visualization

experimental_workflow start (+)-Pseudoephedrine amide_formation N-Acylation start->amide_formation RCOCl, Et3N amide N-Acyl Pseudoephedrine Amide amide_formation->amide alkylation Diastereoselective Alkylation (LDA, LiCl, R'-X) amide->alkylation alkylated_amide Alkylated Pseudoephedrine Amide alkylation->alkylated_amide cleavage Auxiliary Cleavage alkylated_amide->cleavage product Enantiomerically Enriched Product (Acid, Alcohol, Aldehyde) cleavage->product recovered_auxiliary Recovered (+)-Pseudoephedrine cleavage->recovered_auxiliary

Caption: Overall experimental workflow for the synthesis of enantiomerically enriched products using (+)-pseudoephedrine as a chiral auxiliary.

diastereoselective_alkylation cluster_enolate Enolate Formation cluster_alkylation Alkylation amide Pseudoephedrine Amide enolate Chelated Lithium Enolate (Rigid Structure) amide->enolate LDA, LiCl -78 °C product Alkylated Amide (Single Diastereomer Favored) enolate->product Attack from sterically unhindered face electrophile Electrophile (R'-X)

Caption: Logical relationship in the diastereoselective alkylation step, highlighting the formation of a rigid chelated enolate intermediate.

References

Technical Support Center: Scale-Up of (+)-N-Methylpseudoephedrine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up of (+)-N-Methylpseudoephedrine synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

1. Reaction Control & Safety

Question Answer
My N-methylation reaction is showing a dangerous exotherm upon scale-up. How can I control it? Scaling up methylation reactions, especially with highly reactive agents like dimethyl sulfate or methyl iodide, can lead to significant heat generation. To manage this: • Control Reagent Addition: Add the methylating agent slowly and sub-surface to ensure rapid mixing and heat dissipation. • Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and surface area. Consider using a jacketed reactor with a reliable cooling system. • Solvent Choice: Use a solvent with a higher boiling point to absorb more heat. • Dilution: Increasing the solvent volume can help to manage the exotherm, though this may impact reaction time and downstream processing. Always conduct a thorough process safety assessment before scaling up.
What are the primary safety concerns when handling methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) on a large scale? Both DMS and MeI are highly toxic and carcinogenic. Key safety considerations include: • Containment: Use a closed-system for transfer and reaction to minimize exposure. Glove boxes or specialized closed-loop transfer systems are recommended. • Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Use appropriate gloves (e.g., butyl rubber for DMS), a full-face respirator with a suitable cartridge, and protective clothing. • Quenching: Have a quench solution readily available (e.g., ammonia solution) to neutralize any spills or residual reagent. • Ventilation: All operations must be conducted in a well-ventilated fume hood or a designated controlled area.

2. Yield & Purity

Question Answer
The yield of my N-methylation reaction is low. What are the potential causes and solutions? Low yields can stem from several factors: • Incomplete Reaction: Monitor the reaction progress using techniques like HPLC or GC. If the reaction stalls, consider increasing the temperature (with caution) or reaction time. • Side Reactions: Over-methylation to form a quaternary ammonium salt is a common side reaction. This can be minimized by carefully controlling the stoichiometry of the methylating agent. The Eschweiler-Clarke reaction is an alternative that avoids quaternary salt formation.[1] • Degradation: (+)-Pseudoephedrine and the product can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.
I am observing significant amounts of unreacted (+)-pseudoephedrine in my final product. How can I improve the conversion? To drive the reaction to completion: • Stoichiometry: A slight excess of the methylating agent can be used, but this must be balanced against the risk of over-methylation. • Base Selection: The choice and amount of base are critical. A strong, non-nucleophilic base is often preferred. Ensure the base is fully dissolved and effectively neutralizes the acid generated during the reaction. • Reaction Time and Temperature: Optimize these parameters through small-scale experiments before scaling up.
My final product is contaminated with by-products. What are the likely impurities and how can I remove them? Common impurities include unreacted (+)-pseudoephedrine, over-methylated quaternary ammonium salts, and by-products from side reactions. • Purification Strategies:     • Acid-Base Extraction: Utilize the different basicities of primary, secondary, and tertiary amines for separation through pH-controlled extractions.     • Crystallization: The hydrochloride or other salts of this compound can often be purified by recrystallization.     • Chromatography: For challenging separations, column chromatography using silica gel or, more effectively for amines, amine-functionalized silica can be employed.[2]

3. Stereochemical Integrity

Question Answer
How can I ensure the stereochemical integrity of the (+)-(1S,2S) configuration is maintained during scale-up? Maintaining stereochemical purity is crucial. The N-methylation of (+)-pseudoephedrine generally proceeds with retention of configuration at the chiral centers. However, harsh reaction conditions can potentially lead to racemization. • Mild Reaction Conditions: Use the mildest effective conditions for methylation. The Eschweiler-Clarke reaction is known to proceed without racemization of chiral amines.[1] • Avoid Strong Bases/High Temperatures: Conditions that could lead to epimerization should be avoided. • Analytical Monitoring: Regularly monitor the enantiomeric and diastereomeric purity of your product using chiral HPLC or other suitable analytical techniques.

Frequently Asked Questions (FAQs)

Synthesis Methods

Q1: What are the common methods for the synthesis of this compound?

The most common industrial approach is the N-methylation of (+)-pseudoephedrine. Key methods include:

  • Direct Alkylation: Using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base. This method is efficient but requires careful control to avoid over-methylation and handle hazardous reagents.

  • Reductive Amination (Eschweiler-Clarke Reaction): This method uses formaldehyde as the carbon source and formic acid as the reducing agent. It is a one-pot reaction that avoids the formation of quaternary ammonium salts and is known to preserve stereochemistry.[1][3]

  • Enzymatic Synthesis: The use of an N-methyltransferase enzyme can offer high selectivity and milder reaction conditions, presenting a "greener" alternative.

Experimental Protocols

Q2: Can you provide a general experimental protocol for the N-methylation of (+)-pseudoephedrine using the Eschweiler-Clarke reaction?

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific scales and equipment. A thorough risk assessment is mandatory before implementation.

Objective: To synthesize this compound from (+)-pseudoephedrine via reductive amination.

Materials:

  • (+)-Pseudoephedrine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution

  • Toluene (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, charge (+)-pseudoephedrine.

  • Reagent Addition: Slowly add formic acid, followed by the dropwise addition of formaldehyde solution while maintaining the temperature. An exotherm is expected and should be controlled.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and basify with a sodium hydroxide solution to a pH > 10.

  • Extraction: Extract the aqueous layer with toluene.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification (Salt Formation): Dissolve the crude product in a suitable solvent and add hydrochloric acid to precipitate the hydrochloride salt. The salt can be further purified by recrystallization.

Data Presentation

Q3: What are some typical reaction parameters and expected yields for N-methylation reactions?

The following table summarizes representative data from literature for similar amine methylations. Note that specific yields for the scale-up of this compound are proprietary and not widely published.

Methylation Method Methylating Agent Reducing Agent Typical Temperature Typical Yield Key Considerations
Direct AlkylationDimethyl SulfateN/ARoom Temp to 60°C>80%Highly toxic reagent, risk of over-methylation.
Direct AlkylationMethyl IodideN/ARoom Temp to 60°C>80%Toxic and volatile, risk of over-methylation.
Eschweiler-ClarkeFormaldehydeFormic Acid80-100°C>80%Avoids quaternary salts, CO2 evolution.[3]

Purification

Q4: What are the key challenges in the purification of this compound at scale?

The primary challenge is the removal of structurally similar impurities:

  • Unreacted (+)-Pseudoephedrine: As a secondary amine, its polarity is similar to the tertiary amine product, making separation by simple extraction difficult.

  • Over-methylated Quaternary Salt: This by-product from direct alkylation is highly polar and can sometimes be removed by aqueous washes.

  • Other By-products: Depending on the reaction conditions, other minor impurities may form.

Effective purification often requires a multi-step approach combining acid-base extractions and crystallization.

Visualizations

Diagram 1: Synthetic Pathways to this compound

G Synthetic Routes to this compound cluster_0 Direct Alkylation cluster_1 Eschweiler-Clarke Reaction Pseudo (+)-Pseudoephedrine DA_reagents Dimethyl Sulfate or Methyl Iodide, Base Pseudo->DA_reagents EC_reagents Formaldehyde, Formic Acid Pseudo->EC_reagents NMP This compound QuatSalt Quaternary Ammonium Salt (By-product) DA_reagents->NMP Desired Product DA_reagents->QuatSalt Over-methylation EC_reagents->NMP

Caption: Common synthetic routes for the N-methylation of pseudoephedrine.

Diagram 2: General Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield in N-Methylation start Low Yield Observed check_conversion Check Reaction Conversion (TLC, HPLC, GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes optimize_params Optimize Reaction Parameters: - Increase Temperature - Increase Reaction Time - Check Reagent Stoichiometry incomplete->optimize_params check_workup Investigate Work-up & Purification Losses complete->check_workup emulsions Emulsion Formation? check_workup->emulsions Yes solubility Product Solubility Issues? check_workup->solubility Yes add_brine Add Brine emulsions->add_brine change_solvent Change Extraction Solvent solubility->change_solvent

Caption: A logical workflow for diagnosing the cause of low product yield.

Diagram 3: Purification Strategy for Tertiary Amine

G Purification Workflow crude Crude Reaction Mixture (NMP, Pseudo, By-products) acid_base Acid-Base Extraction (pH Adjustment) crude->acid_base organic_phase Organic Phase (Neutral/Basic Impurities) acid_base->organic_phase Separate aqueous_phase Aqueous Phase (Protonated Amines) acid_base->aqueous_phase Separate basify Basify Aqueous Phase aqueous_phase->basify extract Extract with Organic Solvent basify->extract crude_nmp Crude NMP Free Base extract->crude_nmp crystallize Crystallization (e.g., as HCl salt) crude_nmp->crystallize pure_nmp Pure this compound Salt crystallize->pure_nmp Collect Crystals mother_liquor Mother Liquor (Residual Impurities) crystallize->mother_liquor Separate

Caption: A typical purification strategy for isolating the final product.

References

Technical Support Center: By-product Analysis in (+)-N-Methylpseudoephedrine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-N-Methylpseudoephedrine. The information provided addresses common issues related to by-product formation and analysis during chemical reactions involving this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments with this compound.

Problem 1: Low Yield of the Desired Product and Presence of an Unexpected By-product.

  • Possible Cause: A common side reaction in reactions involving pseudoephedrine and its derivatives is the O-alkylation of the hydroxyl group, leading to the formation of an O-alkylated by-product. This can occur if the hydroxyl group is not adequately protected or if the primary reaction at the nitrogen center is slow.

  • Troubleshooting Steps:

    • Reaction Condition Optimization: In alkylation reactions, the presence of additives like lithium chloride (LiCl) can suppress O-alkylation by accelerating the desired N-alkylation.

    • Protecting Group Strategy: Consider protecting the hydroxyl group of this compound with a suitable protecting group (e.g., a silyl ether) before carrying out the intended reaction. The protecting group can be removed in a subsequent step.

    • Base Selection: The choice of base can influence the extent of O-alkylation. A strong, non-nucleophilic base is often preferred.

    • By-product Identification: Use analytical techniques such as GC-MS or LC-MS to confirm the presence of the O-alkylated by-product. The mass spectrum will show a molecular ion corresponding to the addition of the alkyl group to the oxygen atom.

Problem 2: Formation of an N-Oxide By-product.

  • Possible Cause: The tertiary amine functionality in this compound is susceptible to oxidation, leading to the formation of this compound N-oxide. This can occur in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Carefully review all reagents to ensure no unintended oxidizing agents are present.

    • By-product Identification: The N-oxide can be identified by LC-MS, where it will have a mass 16 units higher than the parent compound. NMR spectroscopy can also be used for structural confirmation.

Problem 3: Detection of a Demethylated Impurity.

  • Possible Cause: N-demethylation of this compound can occur under certain reaction conditions, particularly in the presence of specific reagents or catalysts, yielding pseudoephedrine.

  • Troubleshooting Steps:

    • Reagent Compatibility: Be aware that certain reagents, such as some chloroformates or specific metal catalysts, can promote N-demethylation. Review the literature for the compatibility of your chosen reagents with N-methyl groups.

    • Reaction Temperature and Time: Prolonged reaction times or high temperatures can sometimes lead to demethylation. Monitor the reaction progress and optimize these parameters.

    • By-product Identification: The presence of pseudoephedrine can be confirmed by comparing the retention time and mass spectrum of the impurity with a known standard of pseudoephedrine using GC-MS or HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in reactions with this compound?

A1: The most common by-products arise from reactions at the hydroxyl and tertiary amine functional groups. These include:

  • O-Alkylated/Acylated Products: Resulting from the reaction of the hydroxyl group.

  • N-Oxide: Formed by the oxidation of the tertiary amine.

  • N-Demethylated Product (Pseudoephedrine): Resulting from the loss of a methyl group from the nitrogen atom.

  • Diastereomers: Depending on the reaction conditions, epimerization at the carbon bearing the hydroxyl group could potentially lead to the formation of the corresponding N-methylephedrine diastereomer.

Q2: How can I quantify the amount of by-product in my reaction mixture?

A2: Quantitative analysis of by-products can be performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with a suitable detector (e.g., Mass Spectrometry or Flame Ionization Detection). The general steps are:

  • Method Development: Develop a chromatographic method that effectively separates the desired product from all potential by-products.

  • Standard Preparation: Obtain or synthesize pure samples of the expected by-products to use as analytical standards.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations for each by-product and generate a calibration curve.

  • Sample Analysis: Analyze your reaction mixture using the developed method and determine the concentration of each by-product by comparing its response to the calibration curve.

Q3: Are there any specific analytical methods recommended for by-product analysis of this compound?

A3: Yes, several GC-MS and HPLC methods developed for the analysis of pseudoephedrine and related compounds can be adapted. For example, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and a phosphate buffer is often effective for separating polar compounds like this compound and its potential by-products. For GC-MS analysis, derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve chromatographic performance and volatility.

Quantitative Data on By-product Formation

The following table summarizes quantitative data on by-product formation in reactions analogous to those that this compound might undergo. This data can provide a general expectation for the yields of similar by-products in your experiments.

Reaction TypeStarting MaterialBy-productReagents/ConditionsBy-product Yield (%)Reference
N-DemethylationCodeine Methyl Ether N-OxideN-nor analogueFe(II)TPPS (0.3 equiv)91[1]
N-DemethylationDextromethorphanN-demethylated productFe(II)TPPS87-93[1]
N-DemethylationThebaineN-demethylated productFe(II)TPPS87-93[1]
N-OxidationPyridinePyridine N-OxideH₂O₂ / Tungsten exchanged hydroxyapatite95[2]
N-OxidationN,N-dimethyl anilineN,N-dimethyl aniline N-OxideH₂O₂ / Tungsten exchanged hydroxyapatite95[2]
O-AlkylationPseudoephedrine propionamide enolateO-alkylated productn-butyl iodide (in the absence of LiCl)Significant side reaction, suppressed by LiCl[3]

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound and Potential By-products

This protocol provides a general method for the analysis of a reaction mixture containing this compound. Optimization may be required based on the specific by-products of interest.

  • Sample Preparation:

    • Take a 1 mg/mL solution of the crude reaction mixture in a suitable solvent (e.g., methanol, ethyl acetate).

    • To a 100 µL aliquot of the sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-550 m/z.

Protocol 2: General HPLC Analysis of this compound and Potential By-products

This protocol provides a general method for the separation and analysis of this compound and its more polar by-products.

  • Sample Preparation:

    • Dilute the reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). A typical gradient could be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm and/or Mass Spectrometry (ESI+).

Visualizations

Byproduct_Analysis_Workflow cluster_reaction Reaction Step cluster_analysis Analysis Step cluster_identification Identification Step cluster_quantification Quantification Step Reaction This compound Reaction CrudeMixture Crude Reaction Mixture Reaction->CrudeMixture yields SamplePrep Sample Preparation (Dilution/Derivatization) CrudeMixture->SamplePrep AnalyticalMethod GC-MS or HPLC Analysis SamplePrep->AnalyticalMethod DataAnalysis Data Analysis (Chromatogram & Spectra) AnalyticalMethod->DataAnalysis ByproductID By-product Identification DataAnalysis->ByproductID Quantification Quantification (using standards) ByproductID->Quantification

Caption: Experimental workflow for by-product analysis.

Signaling_Pathways cluster_side_reactions Potential Side Reactions cluster_products Resulting By-products Start This compound O_Alkylation O-Alkylation/ Acylation Start->O_Alkylation Electrophile/ Acylating Agent N_Oxidation N-Oxidation Start->N_Oxidation Oxidizing Agent/ Air N_Demethylation N-Demethylation Start->N_Demethylation Specific Reagents/ Catalysts O_Product O-Substituted Product O_Alkylation->O_Product N_Oxide_Product N-Oxide N_Oxidation->N_Oxide_Product Pseudoephedrine_Product Pseudoephedrine N_Demethylation->Pseudoephedrine_Product

Caption: Common by-product formation pathways.

References

Technical Support Center: Optimizing Catalyst Loading for (+)-N-Methylpseudoephedrine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (+)-N-Methylpseudoephedrine, with a focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of a suitable precursor. This typically involves the reaction of (+)-pseudoephedrine with a methylating agent, such as formaldehyde, in the presence of a hydrogenation catalyst like Palladium on carbon (Pd/C) and a hydrogen source. Another approach is the direct catalytic hydrogenation of ephedrine or pseudoephedrine derivatives.[1][2]

Q2: What is a typical catalyst loading for the N-methylation of pseudoephedrine?

A2: A general starting point for catalyst loading in reductive amination reactions is between 1-5 mol% of the limiting reagent. For laboratory-scale synthesis of this compound using a heterogeneous catalyst like 10% Pd/C, a loading of approximately 1-2 mol% is often a good starting point for optimization. However, in some documented hydrogenations of ephedrine derivatives, significantly higher catalyst ratios have been used to drive the reaction to completion.[3]

Q3: How does catalyst loading impact the reaction yield and purity?

A3: Catalyst loading is a critical parameter that directly influences reaction kinetics and, consequently, the yield and purity of the final product.

  • Insufficient loading can lead to slow or incomplete reactions, resulting in low yields and contamination with unreacted starting materials.

  • Excessive loading can be uneconomical and may lead to over-reduction or other side reactions, although in some cases it is necessary for difficult transformations. Optimizing the catalyst loading is therefore essential for an efficient and clean reaction.

Q4: My reaction is stalled and not proceeding to completion. What are the potential causes related to the catalyst?

A4: A stalled reaction can be attributed to several catalyst-related issues:

  • Catalyst Deactivation: The catalyst may have become deactivated due to exposure to air (oxidation), moisture, or impurities in the reagents or solvent.[4] Heterogeneous catalysts like Pd/C are sensitive and should be handled under an inert atmosphere.[5]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction or the purity of the starting materials.

  • Poor Mixing: In heterogeneous catalysis, efficient stirring is crucial to ensure proper contact between the catalyst, substrate, and hydrogen source.

Q5: I am observing significant side product formation. How can I improve the selectivity?

A5: Side product formation can often be mitigated by adjusting the reaction conditions:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of undesired side reactions.

  • Hydrogen Pressure: Optimizing the hydrogen pressure is important. Insufficient pressure may lead to incomplete reduction, while excessive pressure could potentially cause over-reduction of other functional groups.

  • Solvent Choice: The solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are commonly used in these reductions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd/C may be old, oxidized, or poisoned.1a. Use a fresh batch of catalyst. 1b. Ensure all reagents and solvents are pure and dry. 1c. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).[5]
2. Insufficient Catalyst Loading: The amount of catalyst is too low.2a. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). 2b. Refer to the data table below for an illustrative example of the effect of catalyst loading.
3. Poor Hydrogen Availability: Inadequate hydrogen pressure or poor gas-liquid mixing.3a. Ensure the system is properly sealed and purged with hydrogen. 3b. Increase the stirring rate to improve mass transfer. 3c. If using a hydrogen balloon, ensure it remains inflated throughout the reaction.
Incomplete Reaction 1. Catalyst Deactivation Over Time: The catalyst loses activity during the reaction.1a. Consider a second addition of the catalyst mid-reaction. 1b. Ensure the reaction is free from potential catalyst poisons like sulfur-containing compounds.[4]
2. Equilibrium Limitations: The reaction may have reached equilibrium.2a. If applicable, remove any byproducts that may be inhibiting the forward reaction.
Formation of Impurities 1. Over-reduction: The catalyst is too active or the reaction time is too long.1a. Reduce the catalyst loading. 1b. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. 1c. Lower the reaction temperature.
2. Side Reactions with Solvent: The solvent may be participating in side reactions.2a. Screen alternative solvents. For reductive aminations, methanol or ethanol are generally suitable.
Inconsistent Results Between Batches 1. Variability in Catalyst Handling: Inconsistent exposure to air or moisture.1a. Standardize the procedure for catalyst handling, ensuring minimal exposure to the atmosphere.[5]
2. Differences in Reagent Quality: Purity of pseudoephedrine, formaldehyde, or solvent may vary.2a. Use reagents from the same batch or re-purify them if necessary.

Data Presentation

Table 1: Illustrative Effect of Pd/C Catalyst Loading on the N-Methylation of Pseudoephedrine

Catalyst Loading (mol%)Reaction Time (hours)Conversion of Pseudoephedrine (%)Yield of this compound (%)Purity (%)
0.524454085
1.018858092
2.0 12 >98 95 >98
5.012>989497
10.08>989396

Note: This data is illustrative and serves as a general guideline for optimization. Actual results may vary based on specific experimental conditions, reagent purity, and equipment.

Experimental Protocols

Protocol 1: Reductive Amination of (+)-Pseudoephedrine using Pd/C and Hydrogen Gas

This protocol describes the N-methylation of (+)-pseudoephedrine using formaldehyde as the methyl source and catalytic hydrogenation with Pd/C.

Materials:

  • (+)-Pseudoephedrine

  • Formaldehyde (37% solution in water)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol, anhydrous

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for hydrogenation (e.g., a Parr shaker or a two-necked round-bottom flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reactor Setup: To an oven-dried hydrogenation flask containing a magnetic stir bar, add (+)-pseudoephedrine (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous methanol to dissolve the pseudoephedrine. Then, add the formaldehyde solution (1.1 eq).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 2.0 mol%) under a stream of inert gas. Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-4 times. Pressurize the reactor to the desired pressure (e.g., 1 atm using a balloon or higher pressure in an autoclave).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Work-up:

    • Carefully vent the hydrogen and purge the flask with inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by crystallization or column chromatography if necessary.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactor_setup Reactor Setup: - Add (+)-Pseudoephedrine - Purge with Inert Gas start->reactor_setup reagent_addition Reagent Addition: - Methanol - Formaldehyde reactor_setup->reagent_addition catalyst_addition Catalyst Addition: - 10% Pd/C - Under Inert Atmosphere reagent_addition->catalyst_addition hydrogenation Hydrogenation: - Purge with H2 - Pressurize - Vigorous Stirring catalyst_addition->hydrogenation monitoring Monitor Reaction Progress (TLC/GC) hydrogenation->monitoring monitoring->hydrogenation Continue Reaction workup Work-up: - Vent H2, Purge with Inert Gas - Filter off Catalyst - Evaporate Solvent monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield cluster_catalyst_issues Catalyst Handling cluster_loading_issues Catalyst Loading cluster_condition_issues Reaction Conditions start Low or No Product Yield check_catalyst Is the catalyst fresh and handled under inert atmosphere? start->check_catalyst replace_catalyst Solution: - Use fresh catalyst - Improve inert handling technique check_catalyst->replace_catalyst No check_loading Is the catalyst loading sufficient? check_catalyst->check_loading Yes replace_catalyst->check_catalyst increase_loading Solution: - Incrementally increase  catalyst loading (e.g., 1% -> 2.5%) check_loading->increase_loading No check_conditions Are reaction conditions optimal? check_loading->check_conditions Yes increase_loading->check_loading optimize_conditions Solution: - Check H2 supply and pressure - Increase stirring rate - Verify reagent purity check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->check_conditions

References

Technical Support Center: Diastereoselective Reactions with (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (+)-N-Methylpseudoephedrine as a chiral auxiliary. The focus is on the impact of temperature on diastereoselectivity in asymmetric alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the diastereoselectivity of alkylation reactions using this compound amides?

Lowering the reaction temperature generally leads to an increase in diastereoselectivity.[1][2] While many reactions exhibit high selectivity at 0 °C, conducting the alkylation at -78 °C can often provide a slight improvement in the diastereomeric ratio.[1][3] Conversely, higher temperatures may result in decreased selectivity.

Q2: Can increasing the reaction temperature be beneficial?

Yes, for less reactive electrophiles, increasing the temperature from -78 °C to 0 °C can improve the reaction rate.[1] This can be a necessary trade-off to ensure the reaction proceeds to completion, often without a significant compromise in diastereoselectivity.[1] However, prolonged reaction times at elevated temperatures should be avoided as they can lead to enolate decomposition.[3]

Q3: Besides temperature, what are other critical factors for achieving high diastereoselectivity?

Several factors are crucial for high diastereoselectivity:

  • Lithium Chloride (LiCl): The presence of a sufficient excess of anhydrous LiCl (typically 5-6 equivalents) is critical.[3] LiCl is believed to break up enolate aggregates, leading to a more reactive and selective monomeric species.[3] It also helps to suppress O-alkylation of the pseudoephedrine hydroxyl group.[3]

  • Base and Enolate Formation: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is standard.[3] Incomplete enolate formation can lead to side reactions and reduced selectivity.[3]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent and generally provides excellent results.[4]

  • Reagent Purity: All reagents and solvents must be pure and anhydrous, as water will quench the enolate.[1]

Q4: I am observing low diastereoselectivity. What are the first troubleshooting steps I should take?

If you are experiencing low diastereoselectivity, consider the following:

  • Verify LiCl: Ensure you are using at least 5-6 equivalents of thoroughly dried anhydrous LiCl.[3]

  • Temperature Control: Maintain a consistent and low temperature during enolate formation and alkylation. Using a cryostat or a well-insulated bath is recommended.[3] For potentially higher selectivity, try running the reaction at -78 °C instead of 0 °C.[1]

  • Base Quality: Use freshly prepared or recently titrated n-BuLi to generate your LDA to ensure its potency.[3]

  • Moisture Control: Ensure all glassware is flame-dried and solvents are anhydrous.[3]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity
Potential Cause Troubleshooting Action Expected Outcome
Suboptimal Reaction Temperature Perform the alkylation at a lower temperature (e.g., -78 °C instead of 0 °C).[1][3]Increased diastereomeric ratio.
Insufficient or Wet Lithium Chloride Use 5-6 equivalents of anhydrous LiCl, dried under high vacuum at high temperature before use.[3]Improved diastereoselectivity and reaction rate.[1][3]
Incomplete Enolate Formation Use a sufficient excess of freshly prepared LDA (1.95–2.2 equivalents).[3]Minimized side reactions and improved selectivity.
Presence of Moisture Flame-dry all glassware and use anhydrous solvents. Ensure diisopropylamine is dry.[3]Prevention of enolate quenching, leading to higher yield and selectivity.
Nature of Electrophile For certain electrophiles like (benzyloxy)methyl chloride (BOM-Cl), consider switching to a more selective alternative like BOM-Br.[3]Higher diastereoselectivity due to favoring an SN2-type transition state.[3]
Issue 2: Incomplete or Slow Reaction
Potential Cause Troubleshooting Action Expected Outcome
Unreactive Electrophile For less reactive electrophiles, consider increasing the reaction temperature from -78 °C to 0 °C.[1] The addition of N,N'-dimethylpropyleneurea (DMPU) may also enhance enolate reactivity.[3]Driving the reaction to completion.
Absence of Lithium Chloride Ensure the addition of at least 5-6 equivalents of anhydrous LiCl, as it is essential for accelerating the rate of alkylation.[1][3]A significant increase in the reaction rate.[1]
Enolate Stability Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition at higher temperatures.[3]Completion of the reaction before significant enolate decomposition occurs.

Data Presentation

Table 1: General Effect of Temperature on Key Reaction Parameters in Pseudoephedrine-Mediated Alkylations

TemperatureDiastereoselectivityReaction RatePotential Issues
-78 °C Generally HighestSlowerCan be too slow for unreactive electrophiles.
0 °C High (often sufficient)FasterMay have slightly lower selectivity than at -78 °C.
Room Temperature LowerFastestRisk of significant decrease in selectivity and enolate decomposition.[3]

Experimental Protocols

General Procedure for Diastereoselective Alkylation of a Pseudoephedrine Amide

This is a generalized protocol and may require optimization for specific substrates and electrophiles.

1. Preparation of LDA Solution:

  • To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF).

  • Add diisopropylamine (2.25 equivalents).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.1 equivalents) and stir for 5 minutes.

  • Briefly warm the solution to 0 °C for 5 minutes, then cool back down to -78 °C.[3]

2. Enolate Formation:

  • To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents).[3]

  • In a separate flame-dried flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

  • Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Warm the reaction to 0 °C and stir for an additional 10-15 minutes.

  • Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.[3]

3. Alkylation:

  • Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C (or -78 °C for potentially higher selectivity).[3]

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.[3]

4. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The alkylated pseudoephedrine amides are often crystalline and can be purified by recrystallization to enhance diastereomeric purity.[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification LDA_prep 1. Prepare LDA Solution (-78°C to 0°C) enolate_form 3. Enolate Formation (Amide solution added to LDA/LiCl at -78°C, then warmed to 0°C and RT briefly) LDA_prep->enolate_form amide_sol 2. Prepare Amide/LiCl Solution in Anhydrous THF amide_sol->enolate_form alkylation 4. Alkylation (Add Electrophile at 0°C or -78°C) enolate_form->alkylation Monitor by TLC/LC-MS quench 5. Quench Reaction (Saturated aq. NH4Cl) alkylation->quench extract 6. Extraction quench->extract purify 7. Purification (Recrystallization) extract->purify troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed check_temp Is reaction temperature optimized? (-78°C) start->check_temp check_licl Is anhydrous LiCl (5-6 eq.) present? check_temp->check_licl Yes lower_temp Lower alkylation temperature to -78°C check_temp->lower_temp No check_moisture Are all reagents and solvents anhydrous? check_licl->check_moisture Yes add_dry_licl Add sufficient, thoroughly dried anhydrous LiCl check_licl->add_dry_licl No check_base Is the LDA solution fresh and potent? check_moisture->check_base Yes dry_reagents Flame-dry glassware, use anhydrous solvents check_moisture->dry_reagents No prepare_fresh_lda Prepare fresh LDA solution check_base->prepare_fresh_lda No success High Diastereoselectivity Achieved check_base->success Yes lower_temp->check_licl add_dry_licl->check_moisture dry_reagents->check_base prepare_fresh_lda->success

References

Technical Support Center: Asymmetric Synthesis Using (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis utilizing (+)-N-Methylpseudoephedrine as a chiral auxiliary. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a commonly used chiral auxiliary?

A1: this compound is a popular chiral auxiliary for several key reasons:

  • High Diastereoselectivity: It directs the alkylation of its corresponding amide enolates with excellent facial selectivity for a wide range of alkyl halides.[1]

  • Accessibility of Both Enantiomers: Both (+)- and (-)-pseudoephedrine are commercially available, which allows for the synthesis of either enantiomer of the target molecule.

  • Crystalline Products: The starting amides and their alkylated products are often crystalline, which simplifies purification through recrystallization.

  • Reliability: The methodology, largely developed by Andrew G. Myers, is robust and well-documented, providing a reliable route to enantiomerically enriched products.[2][3]

Q2: What is the role of the solvent in this reaction?

A2: The solvent plays a critical role in the success of the asymmetric alkylation. Ethereal solvents, particularly tetrahydrofuran (THF), are essential for several reasons:

  • Solvation of the Lithium Cation: Ethereal solvents effectively solvate the lithium cation of the enolate. This is crucial for the reaction mechanism and for maintaining the reactivity of the enolate.[4]

  • Enolate Aggregation: The nature of the solvent influences the aggregation state of the lithium enolate (i.e., whether it exists as a monomer, dimer, or tetramer).[1][5] Alkylation is believed to occur predominantly on the monomeric species, and solvents that favor the monomer can lead to faster and cleaner reactions.

  • Reagent Solubility: The solvent must effectively dissolve the pseudoephedrine amide substrate and the base complex (LDA/LiCl) to ensure efficient enolate formation.[4]

Q3: Why is Tetrahydrofuran (THF) the most recommended solvent?

A3: THF is the standard and highly recommended solvent for Myers asymmetric alkylation because it provides an excellent balance of properties. It effectively solvates the lithium enolate complex, dissolves the necessary reagents, and consistently facilitates high diastereoselectivity across a broad range of electrophiles.[4] While other ethereal solvents like diethyl ether can be used, THF's higher boiling point (66 °C vs. 34.6 °C) can also be an advantage for maintaining consistent reaction temperatures and ensuring reactants remain in solution.[4]

Q4: What is the function of Lithium Chloride (LiCl) in the reaction mixture?

A4: The addition of anhydrous lithium chloride is critical for achieving high diastereoselectivity and reaction rates. It is believed that LiCl breaks up aggregates of the lithium enolate, favoring the formation of a more reactive monomeric species.[6] In the absence of a sufficient excess of LiCl (typically 6-7 equivalents), both the reaction speed and the diastereoselectivity are significantly reduced.[6]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity
Possible Cause Solution
Inappropriate Solvent Ensure you are using freshly distilled, anhydrous THF. The use of non-ethereal or protic solvents is not recommended as it can lead to side reactions and a significant decrease in stereoselectivity.[4]
Insufficient or Wet LiCl Use at least 6 equivalents of anhydrous LiCl. Ensure the LiCl is thoroughly dried under vacuum at high temperature before use, as any residual moisture will quench the enolate.[6]
Improper Temperature Control Maintain a consistent low temperature during enolate formation (-78 °C) and alkylation (typically 0 °C). Running the reaction at too high a temperature can compromise selectivity.[6]
Inefficient Enolate Formation Use freshly prepared or recently titrated n-BuLi to generate the LDA. Ensure a slight excess of LDA (1.95–2.2 equivalents) is used to drive the enolization to completion.[6]
Issue 2: Low or No Yield
Possible Cause Solution
Wet Solvent or Reagents This is the most common cause of low yields. Any moisture will quench the highly basic LDA and the lithium enolate. Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous.[7]
Poor Solubility of Starting Material If your specific this compound amide substrate has poor solubility in neat THF, consider using a co-solvent. A 1:1 mixture of THF and pyridine has been shown to be effective for certain substrates without compromising diastereoselectivity.[4]
Poor Quality Alkylating Agent Use a fresh, purified batch of the alkylating agent (alkyl halide). Old or impure electrophiles may fail to react or lead to side products.[4]
Reaction Too Slow For less reactive electrophiles, the reaction may be sluggish at 0 °C. Consider increasing the reaction time. In some cases, allowing the reaction to warm slowly to room temperature while carefully monitoring by TLC may be necessary.[4]

Quantitative Data on Solvent Effects

The vast majority of published procedures for asymmetric alkylation using pseudoephedrine-based auxiliaries employ THF as the solvent due to its consistently high performance. Comprehensive quantitative data comparing a wide range of solvents is limited, as THF is the established optimal choice. The following table summarizes representative results achieved in THF.

ElectrophileProductYield (%)Diastereomeric Ratio (crude)
Iodomethaneα-Methylated Amide99%97:3
Iodoethaneα-Ethylated Amide97%98:2
Benzyl Bromideα-Benzylated Amide99%>99:1
1-Iodobutaneα-Butylated Amide98%97:3
Data is representative and compiled from literature sources, primarily Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[2]

Note: While high diastereoselectivity is generally maintained in other ethereal solvents, THF remains the standard. The focus of troubleshooting should be on ensuring anhydrous conditions and addressing substrate-specific solubility issues, rather than extensive solvent screening.[4]

Experimental Protocols

General Procedure for Asymmetric Alkylation of a this compound Amide

1. Preparation of LDA/LiCl Solution:

  • To a flame-dried, argon-purged flask, add anhydrous diisopropylamine (2.25 equivalents).

  • Add anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (2.1 equivalents) and stir for 10 minutes.

  • Briefly warm the solution to 0 °C (ice bath) for 5 minutes, then cool back down to -78 °C.

  • To this freshly prepared LDA solution, add anhydrous lithium chloride (6.0-7.0 equivalents).

2. Enolate Formation:

  • In a separate flame-dried flask, dissolve the this compound amide (1.0 equivalent) in anhydrous THF.

  • Slowly add the amide solution via cannula to the LDA/LiCl suspension at -78 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Warm the reaction to 0 °C and stir for an additional 10-15 minutes.

  • Briefly warm to room temperature (approx. 23 °C) for 3-5 minutes and then cool back to 0 °C.

3. Alkylation:

  • Add the alkylating agent (1.5-4.0 equivalents) dropwise to the enolate suspension at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours depending on the electrophile.

4. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.[6]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_lda Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) add_licl Add Anhydrous LiCl to LDA Solution prep_lda->add_licl enolate_formation Enolate Formation (Add Amide to LDA/LiCl at -78°C) add_licl->enolate_formation prep_amide Prepare Amide Solution in Anhydrous THF prep_amide->enolate_formation temp_cycling Temperature Cycling (-78°C -> 0°C -> RT -> 0°C) enolate_formation->temp_cycling alkylation Alkylation (Add Electrophile at 0°C) temp_cycling->alkylation quench Quench Reaction (Saturated aq. NH4Cl) alkylation->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Recrystallization or Chromatography) extract->purify

Caption: General experimental workflow for Myers asymmetric alkylation.

solvent_effects cluster_solvent Solvent Environment cluster_enolate Enolate Aggregation State cluster_outcome Reaction Outcome THF Ethereal Solvent (THF) Monomer Reactive Monomer (Favored by LiCl) THF->Monomer Promotes Disaggregation Aggregates Less Reactive Aggregates (Dimers, Tetramers) THF->Aggregates NonEthereal Non-Ethereal or Protic Solvent Low_DS Low Selectivity & Side Reactions NonEthereal->Low_DS Poor Solvation & Side Reactions High_DS High Diastereoselectivity & Yield Monomer->High_DS Clean Alkylation Aggregates->Low_DS Slow/Side Reactions

Caption: Logical flow of solvent effects on enolate aggregation and stereoselectivity.

References

Validation & Comparative

Validation of (+)-N-Methylpseudoephedrine Synthesis: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and validation of (+)-N-Methylpseudoephedrine, a key intermediate and stimulant, with a focus on its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present a plausible synthetic route and detail the expected spectroscopic data that confirms the successful synthesis of the target molecule. Furthermore, we offer a comparison with alternative synthetic strategies for related compounds, providing a broader context for researchers in drug development and organic synthesis.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reductive amination of a suitable precursor. One plausible route starts from (+)-pseudoephedrine, which is methylated at the nitrogen atom.

Experimental Protocol: Synthesis via Reductive Amination
  • Reaction Setup: To a solution of (+)-pseudoephedrine (1 equivalent) in methanol, add formaldehyde (1.2 equivalents) and acetic acid (catalytic amount).

  • Reduction: Cool the mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise while stirring.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Validation by NMR and MS

The successful synthesis of this compound is confirmed by detailed spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its identity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m5HAromatic protons
~4.1d1HCH-OH
~2.7m1HCH-N
~2.3s6HN(CH₃)₂
~0.9d3HC-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
~142Aromatic C (quaternary)
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~77CH-OH
~65CH-N
~42N(CH₃)₂
~14C-CH₃

Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Value Interpretation
Electrospray Ionization (ESI-MS)[M+H]⁺180.1383Confirms the molecular weight of 179.26 g/mol .[1]
Gas Chromatography-Mass Spectrometry (GC-MS)Major Fragments (m/z)162, 147, 117, 58Characteristic fragmentation pattern. The ion at m/z 58 is a key fragment for N-methylated ephedrine derivatives.[2]

Comparison with Alternative Synthesis Methods

While direct methylation of pseudoephedrine is a straightforward approach, other methods for synthesizing the core pseudoephedrine scaffold exist, offering different advantages in terms of starting materials, scalability, and stereocontrol.

Table 3: Comparison of Synthesis Methods for Pseudoephedrine Analogs

Method Starting Materials Key Reagents Advantages Disadvantages
Reductive Amination of Phenylacetylcarbinol (PAC) R- or S-PhenylacetylcarbinolMethylamine, H₂, Catalyst (e.g., Pd/C)Enantioselective, utilizes biologically produced precursors.[3]Requires specific enantiomer of PAC.
From N-Methylamphetamine N-Methylamphetaminen-Butyllithium, Dry Ice (CO₂)Utilizes a readily available precursor in some contexts.[4]Involves highly reactive organolithium reagents.
Friedel-Crafts Acylation Benzene, 2-chloropropionyl chlorideLewis Acid (e.g., AlCl₃), MethylamineInexpensive starting materials, scalable.[5]Can generate significant waste, uses hazardous reagents.
Asymmetric Alkylation using Chiral Auxiliary Pseudoephedrine amideLithium diisopropylamide (LDA), Alkyl halideExcellent stereocontrol for creating new chiral centers.[6]Multi-step process, requires stoichiometric chiral auxiliary.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and validation of this compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Start Starting Material ((+)-Pseudoephedrine) Reaction Reductive Amination (Formaldehyde, NaBH₄) Start->Reaction Workup Extraction & Purification Reaction->Workup Product Pure this compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Sample Analysis MS Mass Spectrometry (ESI, GC-MS) Product->MS Sample Analysis Data Data Analysis & Structure Confirmation NMR->Data MS->Data

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. The presented data and comparative methods aim to support researchers in their efforts to synthesize and validate this and related compounds, facilitating advancements in drug discovery and development.

References

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (e.e.) is critical for ensuring the purity, efficacy, and safety of chiral drug substances. This guide provides an objective comparison of various chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (+)-N-Methylpseudoephedrine, a compound often found in pharmaceutical preparations and herbal products. The following sections detail experimental data, protocols, and a generalized workflow to aid in method selection and implementation.

Comparative Performance of Chiral HPLC Methods

The selection of a chiral stationary phase (CSP) and mobile phase is paramount for achieving successful enantiomeric separation. Below is a summary of performance data from different chiral HPLC methods applied to the separation of N-Methylpseudoephedrine enantiomers.

Parameter Method 1: Cyclodextrin-Based CSP Method 2: Amylose-Based CSP Method 3: Polysaccharide-Based CSP (Normal Phase)
Chiral Stationary Phase Agilent InfinityLab Poroshell Chiral-CDLux 3 µm AMPLux i-amylose-1
Particle Size 2.7 µm3 µm5 µm
Mobile Phase Isocratic: 97% (2 mM Ammonium Formate, pH 3.7) : 3% (Methanol:Acetonitrile, 70:30 v/v)Not Specified for N-Methylpseudoephedrine specifically, but generally effective for ephedrine analogs.[1]n-Hexane with 0.05% Formic Acid (Solvent A) and 2-Propanol with 0.05% Formic Acid (Solvent B)
Detection DAD at 210 nm[2]UV/VisHigh-Resolution Mass Spectrometry (HRMS)[3]
Reported Analytes Separates six ephedra alkaloids, including (+)-methylpseudoephedrine and its enantiomer.[2][4][5]Baseline resolution of four ephedrine and pseudoephedrine enantiomers.[1]Effective for ephedrine and pseudoephedrine enantiomers.[3]
Key Advantage Good separation of multiple ephedra alkaloids in a single run.[2]High efficiency and excellent selectivity for ephedrine analogs.[1]High sensitivity and unambiguous identification with HRMS detection.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are protocols for the key experiments cited in this guide.

Method 1: Cyclodextrin-Based Chiral HPLC-DAD [2]

  • Instrumentation: Agilent 1260 Infinity HPLC system with a Diode Array Detector (DAD).

  • Column: Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase: An isocratic mixture of 97% Solvent A and 3% Solvent B.

    • Solvent A: 2 mM Ammonium Formate in deionized water, adjusted to pH 3.7.

    • Solvent B: Methanol and Acetonitrile in a 70:30 (v/v) ratio.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 23 °C.

  • Injection Volume: 1.0 µL.

  • Detection: DAD monitoring at 210 nm.

  • Sample Preparation: For complex matrices, solid or liquid samples (1.0 g) are extracted with 20 mL of a 50:50 (v/v) mixture of methanol and water. The extract is then purified using solid-phase extraction (SPE).[4]

Method 3: Polysaccharide-Based Chiral Normal Phase LC-HRMS [3]

  • Instrumentation: A liquid chromatography system coupled with a high-resolution mass spectrometer.

  • Column: Lux i-amylose-1 stationary phase.

  • Mobile Phase: A mixture of n-hexane with a suitable organic modifier (e.g., 2-propanol), with the addition of additives like formic acid to improve peak shape and separation. The type of mobile phase and organic modifier can significantly influence the separation quality.[3]

  • Detection: High-Resolution Mass Spectrometry (HRMS), which allows for very low-level detection of enantiomers.[3]

  • Key Insight: This method is particularly useful for the unambiguous identification of illicit drugs and for screening biological samples in anti-doping laboratories due to its high sensitivity.[3]

Experimental Workflow and Logical Relationships

The determination of enantiomeric excess by chiral HPLC follows a structured workflow. The diagram below illustrates the key stages from sample handling to data interpretation.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sample Acquisition Extraction Extraction of Analytes Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification Injection Sample Injection Purification->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection Detection (UV/DAD, MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation (% Area 1 - % Area 2) Integration->Calculation Report Report Calculation->Report

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

This guide highlights that the choice of chiral HPLC method for this compound depends on the specific requirements of the analysis, such as the need to resolve multiple ephedra alkaloids simultaneously, the required level of sensitivity, and the complexity of the sample matrix. Both cyclodextrin-based and polysaccharide-based chiral stationary phases have demonstrated efficacy in separating the enantiomers of N-Methylpseudoephedrine and related compounds.[2][3] Researchers should consider the detailed protocols and comparative data presented here to select the most appropriate method for their application.

References

A Comparative Guide to Chiral Auxiliaries: (+)-N-Methylpseudoephedrine vs. Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. Among the most reliable and widely used are (+)-N-Methylpseudoephedrine-derived amides and Evans oxazolidinone auxiliaries. This guide provides an objective, data-driven comparison of their performance in key asymmetric reactions, complete with detailed experimental protocols and mechanistic insights to inform the selection of the optimal auxiliary for specific synthetic challenges.

At a Glance: Key Differences and Applications

FeatureThis compound Amides (Myers' Auxiliaries)Evans Auxiliaries (N-Acyloxazolidinones)
Primary Application Asymmetric AlkylationAsymmetric Aldol Reactions, Alkylations, Conjugate Additions, Diels-Alder Reactions
Key Advantage High diastereoselectivity in alkylations, cost-effective, versatile cleavage options.Exceptional and predictable stereocontrol in a wide range of reactions, extensive literature precedent.
Stereocontrol Mechanism Formation of a rigid lithium chelate directs the electrophile.Steric hindrance from the substituent on the oxazolidinone ring of a chelated Z-enolate directs the electrophile.
Cleavage Products Carboxylic acids, alcohols, aldehydes, ketones.Carboxylic acids, alcohols, aldehydes, esters, amides.

Performance Comparison: A Quantitative Look at Diastereoselectivity and Yields

The efficacy of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity and provide the desired product in high chemical yield. The following tables summarize representative data for asymmetric alkylation and aldol reactions.

Asymmetric Alkylation

Both auxiliary classes provide excellent stereocontrol in the alkylation of enolates.

AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(+)-Pseudoephedrine N-PropionylBenzyl Bromide>98:290[1]
N-PropionylEthyl Iodide97:385[1]
N-IsovalerylMethyl Iodide95:588[1]
Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone)N-PropionylBenzyl Bromide>99:192[1]
N-PropionylAllyl Iodide98:2>90[2]
N-ButyrylMethyl Iodide97:389[1]
Asymmetric Aldol Reactions

Evans auxiliaries are the gold standard for stereoselective aldol reactions, affording high syn-diastereoselectivity. While pseudoephedrine amides can be used, they are less common for this transformation.

AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)N-PropionylIsobutyraldehyde>99:180-95[3]
N-PropionylBenzaldehyde>99:185[3]
N-AcetylPropionaldehyde98:280[4]

Mechanistic Insights: The Origin of Stereocontrol

The high degree of stereocontrol exerted by these auxiliaries stems from the formation of rigid, well-defined transition states that favor the approach of the electrophile or aldehyde from one face of the enolate.

cluster_0 This compound Amide Alkylation cluster_1 Evans Auxiliary Aldol Reaction Pseudoephedrine Amide Pseudoephedrine Amide Chelated (Z)-Enolate Chelated (Z)-Enolate Pseudoephedrine Amide->Chelated (Z)-Enolate 1. Deprotonation LDA, LiCl LDA, LiCl LDA, LiCl->Chelated (Z)-Enolate Alkylated Product Alkylated Product Chelated (Z)-Enolate->Alkylated Product 2. Alkylation Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->Alkylated Product N-Acyl Oxazolidinone N-Acyl Oxazolidinone Boron (Z)-Enolate Boron (Z)-Enolate N-Acyl Oxazolidinone->Boron (Z)-Enolate 1. Enolization Bu2BOTf, i-Pr2NEt Bu2BOTf, i-Pr2NEt Bu2BOTf, i-Pr2NEt->Boron (Z)-Enolate Syn-Aldol Adduct Syn-Aldol Adduct Boron (Z)-Enolate->Syn-Aldol Adduct 2. Aldol Addition Aldehyde (R'CHO) Aldehyde (R'CHO) Aldehyde (R'CHO)->Syn-Aldol Adduct

Caption: General workflows for asymmetric alkylation and aldol reactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Asymmetric Alkylation using this compound Amide (Myers' Protocol)

This protocol describes the asymmetric alkylation of an N-propionyl pseudoephedrine amide.

1. Preparation of the N-Propionyl-(+)-pseudoephedrine Amide:

  • To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq).

  • Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with CH₂Cl₂, dried over MgSO₄, and concentrated.

2. Diastereoselective Alkylation:

  • To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C is added n-butyllithium (2.1 eq). The mixture is stirred at 0 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • In a separate flask, the N-propionyl pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) are dissolved in anhydrous THF and cooled to -78 °C.

  • The freshly prepared LDA solution is slowly added to the amide solution. The mixture is stirred for 30 minutes at -78 °C, 30 minutes at 0 °C, and 15 minutes at room temperature.

  • The solution is cooled to 0 °C, and the alkyl halide (1.5-4.0 eq) is added dropwise. The reaction is stirred at 0 °C for 1-12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.[5]

3. Cleavage of the Auxiliary to the Carboxylic Acid:

  • The alkylated pseudoephedrine amide is dissolved in a 3:1 mixture of dioxane and 9 N H₂SO₄.

  • The mixture is heated to reflux for 12-18 hours.

  • After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield the enantiomerically enriched carboxylic acid.[6]

Asymmetric Aldol Reaction using an Evans Auxiliary

This protocol describes the syn-selective aldol reaction of an N-propionyl oxazolidinone.

1. Preparation of the N-Propionyl Evans Auxiliary:

  • To a solution of the Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq).

  • After 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with aqueous NH₄Cl, and the product is extracted, dried, and purified.

2. Diastereoselective Aldol Reaction:

  • The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C.

  • Dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred at 0 °C for 30 minutes.

  • The solution is cooled to -78 °C, and the aldehyde (1.2 eq) is added. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 phosphate buffer and H₂O₂ in methanol is added. The mixture is stirred for 1 hour.

  • The product is extracted with CH₂Cl₂, and the combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

3. Cleavage of the Auxiliary to the Primary Alcohol:

  • The aldol adduct is dissolved in anhydrous diethyl ether and cooled to 0 °C.

  • Lithium aluminum hydride (1.5 eq) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the sequential addition of water, 15% NaOH (aq), and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the chiral diol. The chiral auxiliary can be recovered from the solid.

Auxiliary Cleavage: Liberating the Chiral Product

A key consideration in the use of chiral auxiliaries is their efficient removal to provide the desired product and allow for recovery of the auxiliary.

cluster_0 Cleavage of this compound Amides cluster_1 Cleavage of Evans Auxiliaries Alkylated Amide_P Alkylated Amide Acidic/Basic Hydrolysis_P Acidic/Basic Hydrolysis Alkylated Amide_P->Acidic/Basic Hydrolysis_P Reduction (e.g., LiAlH4)_P Reduction (e.g., LiAlH4) Alkylated Amide_P->Reduction (e.g., LiAlH4)_P Organometallic Addition_P Organometallic Addition (R'Li) Alkylated Amide_P->Organometallic Addition_P Carboxylic Acid_P Carboxylic Acid Acidic/Basic Hydrolysis_P->Carboxylic Acid_P Primary Alcohol_P Primary Alcohol Reduction (e.g., LiAlH4)_P->Primary Alcohol_P Ketone_P Ketone Organometallic Addition_P->Ketone_P Alkylated Imide_E Alkylated Imide LiOH/H2O2_E LiOH/H2O2 Alkylated Imide_E->LiOH/H2O2_E LiBH4_E LiBH4 Alkylated Imide_E->LiBH4_E Alkoxide_E Alkoxide (e.g., MeONa) Alkylated Imide_E->Alkoxide_E Carboxylic Acid_E Carboxylic Acid LiOH/H2O2_E->Carboxylic Acid_E Primary Alcohol_E Primary Alcohol LiBH4_E->Primary Alcohol_E Ester_E Ester Alkoxide_E->Ester_E

Caption: Common cleavage pathways for each auxiliary.

Conclusion

Both this compound amides and Evans auxiliaries are exceptional tools for asymmetric synthesis, each with its own strengths. Evans auxiliaries offer unparalleled versatility and predictability across a broad spectrum of reactions, making them a frequent choice in complex total synthesis.[7] this compound amides, championed by Myers, provide a highly efficient and cost-effective method for asymmetric alkylation with the advantage of straightforward cleavage to a variety of functional groups.[8] The selection between these two powerful auxiliaries will ultimately be guided by the specific transformation desired, the nature of the substrates, and the overall synthetic strategy.

References

Benchmarking (+)-N-Methylpseudoephedrine Against Other Chiral Amines in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity. Chiral amines, a versatile class of organic molecules, have established themselves as indispensable tools for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Among these, (+)-N-Methylpseudoephedrine and its parent compound, (+)-pseudoephedrine, have been utilized as effective chiral auxiliaries. This guide provides an objective comparison of the performance of this compound and related compounds against other prominent chiral amines in key asymmetric transformations, supported by experimental data to inform the selection of the most suitable chiral mediator for a given synthetic challenge.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the creation of stereogenic centers. Chiral amines, particularly those derived from amino alcohols like pseudoephedrine, have been extensively used as chiral auxiliaries in this context. The auxiliary is first acylated to form an amide, which is then deprotonated to generate a chiral enolate. The subsequent alkylation proceeds with high diastereoselectivity, dictated by the steric influence of the chiral auxiliary.

While specific data for this compound in this application is limited in readily available literature, the closely related and widely studied (+)-pseudoephedrine serves as an excellent benchmark. The performance of pseudoephedrine amides in asymmetric alkylation is often compared to other highly effective chiral auxiliaries, such as Evans oxazolidinones and pseudoephenamine.

Table 1: Diastereoselective Alkylation of N-Propionyl Amides Derived from Chiral Auxiliaries

Chiral AuxiliaryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
(+)-Pseudoephedrine Benzyl bromide90≥99:1
Ethyl iodide8897:3
n-Butyl bromide8998:2
(+)-Pseudoephenamine Benzyl bromide99≥99:1
Ethyl iodide98≥99:1
n-Butyl bromide97≥99:1
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Benzyl bromide>90>99:1
Allyl iodide>9098:2

Data compiled from various literature sources. Conditions may vary.

Key Observations:

  • Both (+)-pseudoephedrine and the Evans auxiliary provide excellent levels of diastereoselectivity in asymmetric alkylation.

  • Pseudoephenamine, a structural analog of pseudoephedrine, often exhibits comparable or even superior diastereoselectivity and can be a valuable alternative, especially where regulatory restrictions on pseudoephedrine are a concern.

Performance in Other Asymmetric Transformations

The utility of chiral amines extends beyond their role as auxiliaries in alkylation. They are also employed as catalysts or ligands in a variety of other enantioselective reactions. Direct, head-to-head comparative data for this compound in these applications is scarce. However, we can benchmark its potential performance by examining the efficacy of other chiral amino alcohols and diamines in similar transformations.

Table 2: Performance of Various Chiral Amines in Selected Asymmetric Reactions

Reaction TypeChiral Amine/LigandSubstrateProductYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (d.r.)
Asymmetric Aldol Reaction (S,S)-(+)-Pseudoephedrine (as auxiliary)Propionamide & Benzaldehydesyn-Aldol adduct85>99:1 (d.r.)
Asymmetric Diels-Alder Imidazolidinone (MacMillan catalyst)Cyclopentadiene & CinnamaldehydeEndo adduct8294% ee
Asymmetric Michael Addition Chiral Thiourea (DACH-derived)Acetylacetone & trans-β-NitrostyreneMichael adductHighup to 94% ee
Asymmetric Ketone Reduction (1R,2S)-1-Amino-2-indanol (CBS catalyst precursor)Acetophenone1-Phenylethanol9597% ee

Data compiled from various literature sources. Conditions may vary.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric synthesis. Below are representative protocols for key reactions involving pseudoephedrine-derived chiral auxiliaries.

Protocol 1: Preparation of N-Acyl-(+)-pseudoephedrine Amide

This procedure describes the formation of the amide linkage between the chiral auxiliary and the carboxylic acid substrate.

  • Materials: (+)-Pseudoephedrine, acid chloride (e.g., propionyl chloride), triethylamine (or pyridine), and anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve (+)-pseudoephedrine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equiv) to the solution.

    • Slowly add the acid chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Protocol 2: Asymmetric Alkylation of N-Acyl-(+)-pseudoephedrine Amide

This protocol details the highly diastereoselective alkylation of the pseudoephedrine amide enolate.[1]

  • Materials: N-acyl-(+)-pseudoephedrine amide, anhydrous lithium chloride (LiCl), diisopropylamine, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), and an alkyl halide (e.g., benzyl bromide).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF.

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 equiv) to a solution of diisopropylamine (2.2 equiv) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes.

    • Cool the amide/LiCl suspension to -78 °C and slowly add the freshly prepared LDA solution.

    • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolate formation.

    • Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 equiv) dropwise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure describes the removal of the pseudoephedrine auxiliary to yield the enantiomerically enriched carboxylic acid.

  • Materials: Alkylated pseudoephedrine amide, sulfuric acid (9 N), and dioxane.

  • Procedure:

    • Dissolve the alkylated amide in a 3:1 mixture of dioxane and 9 N sulfuric acid.

    • Heat the mixture to reflux (approximately 115 °C) for 12-18 hours.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the recovered pseudoephedrine auxiliary (which will be in the organic phase after basification of the aqueous layer).

    • Acidify the aqueous layer and extract with an organic solvent to isolate the enantiomerically enriched carboxylic acid.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing and troubleshooting asymmetric reactions.

Asymmetric_Alkylation_Workflow cluster_prep Auxiliary Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Pseudoephedrine Pseudoephedrine Acylation Acylation Pseudoephedrine->Acylation Acid_Chloride Acid_Chloride Acid_Chloride->Acylation N_Acyl_Amide N_Acyl_Amide Acylation->N_Acyl_Amide Enolate_Formation Enolate_Formation N_Acyl_Amide->Enolate_Formation LDA_LiCl LDA_LiCl LDA_LiCl->Enolate_Formation Chiral_Enolate Chiral_Enolate Enolate_Formation->Chiral_Enolate Alkylation Alkylation Chiral_Enolate->Alkylation Alkyl_Halide Alkyl_Halide Alkyl_Halide->Alkylation Alkylated_Amide Alkylated_Amide Alkylation->Alkylated_Amide Hydrolysis Hydrolysis Alkylated_Amide->Hydrolysis Enriched_Product Enriched_Product Hydrolysis->Enriched_Product Recovered_Auxiliary Recovered_Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Myers_Alkylation_Mechanism Amide N-Acyl Pseudoephedrine Amide Enolate Rigid Chelated (Z)-Enolate Amide->Enolate Deprotonation LDA LDA / LiCl LDA->Enolate Transition_State Chair-like Transition State Enolate->Transition_State Electrophile R-X (Electrophile) Electrophile->Transition_State Attack from less hindered face Product Alkylated Amide (High Diastereoselectivity) Transition_State->Product

Caption: Simplified mechanism of stereoinduction in the Myers asymmetric alkylation.

References

Unambiguous Stereochemical Assignment: A Comparative Guide to X-ray Crystallography for the Absolute Configuration Determination of (+)-N-Methylpseudoephedrine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the pharmaceutical landscape, where enantiomers of a chiral drug can exhibit drastically different pharmacological and toxicological profiles, the unambiguous assignment of absolute configuration is not merely an academic exercise but a critical regulatory and safety requirement. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with other prominent analytical techniques for determining the absolute configuration of chiral molecules, with a focus on (+)-N-Methylpseudoephedrine derivatives.

This compound, a derivative of the naturally occurring alkaloid (+)-pseudoephedrine, possesses two chiral centers. Its (1S, 2S) absolute configuration is crucial to its biological activity and its use as a precursor in asymmetric synthesis.[1] While it is expected that derivatization at the nitrogen atom does not alter the stereochemistry of the parent molecule, unequivocal confirmation is paramount. Single-crystal X-ray crystallography stands as the definitive method for this purpose, providing a direct visualization of the atomic arrangement in three-dimensional space.[2][3]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute configuration of chiral molecules.[3][4] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The key to elucidating the absolute stereochemistry lies in the phenomenon of anomalous dispersion (or resonant scattering).[5] When the wavelength of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number, leading to a breakdown of Friedel's law.[5] This means that the intensities of diffraction spots from planes (hkl) and (-h-k-l), known as Bijvoet pairs, are no longer equal.[5] By carefully measuring and analyzing these intensity differences, the absolute arrangement of atoms in the crystal lattice can be determined. The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned enantiomer; a value close to 0 with a small standard uncertainty confirms the correct absolute configuration.[2]

Comparison of Analytical Methods for Absolute Configuration Determination

While X-ray crystallography is considered the definitive method, several other spectroscopic techniques are employed for absolute configuration determination, each with its own advantages and limitations. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the stage of the research or development process.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (e.g., Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for direct determination of the 3D structure.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Involves the formation of diastereomeric derivatives with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.
Sample Requirement High-quality single crystal (microgram to milligram scale).Solution of the compound (milligram scale).Solution of the compound with a suitable chromophore (microgram to milligram scale).Solution of the diastereomeric derivatives (milligram scale).
Data Acquisition Time Hours to days (including crystal screening and data collection).Minutes to hours.Minutes.Hours.
Data Analysis Structure solution and refinement, calculation of the Flack parameter. Can be complex.Comparison of experimental and computationally predicted spectra. Requires quantum chemical calculations.Comparison of experimental and computationally predicted spectra. Requires quantum chemical calculations.Analysis of chemical shift differences between diastereomers. Can be complex for molecules with multiple chiral centers.
Ambiguity Low; considered the definitive method.Low to medium; depends on the quality of the computational model.Low to medium; depends on the quality of the computational model and the presence of a suitable chromophore.Medium; can be ambiguous for conformationally flexible molecules.
Throughput Low.Medium to high.High.Medium.

Experimental Protocols

Detailed Methodology for X-ray Crystallography of an N-Acyl Pseudoephedrine Derivative

The following protocol is adapted from established crystallographic procedures for pseudoephedrine derivatives and provides a comprehensive workflow for the determination of the absolute configuration of a this compound derivative.[6]

1. Synthesis and Purification:

  • Synthesize the desired this compound derivative. For example, an N-acyl derivative can be prepared by reacting this compound with the corresponding acyl chloride in the presence of a base.

  • Purify the synthesized compound to a high degree of homogeneity using techniques such as column chromatography or recrystallization. Purity is crucial for obtaining high-quality crystals.

2. Crystallization:

  • The growth of a single crystal of sufficient size and quality is the most critical and often the most challenging step.

  • Slow Evaporation Method: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to form a near-saturated solution. Allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion Method: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound solution can induce crystallization.

  • Cooling Method: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

3. Data Collection:

  • Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.[6]

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations. The choice of X-ray wavelength is important to maximize the anomalous dispersion effect. Copper (Cu Kα) radiation is often suitable for organic molecules.[5]

4. Structure Solution and Refinement:

  • Process the raw diffraction data, which includes integration of reflection intensities, scaling, and absorption correction.

  • Determine the crystal system and space group from the systematic absences in the diffraction pattern.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Build a molecular model into the electron density and refine the atomic positions, and thermal parameters using full-matrix least-squares on F².

  • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.

5. Absolute Configuration Determination:

  • The absolute configuration is determined by analyzing the anomalous scattering data.

  • Refine the structure as a two-component inversion twin and calculate the Flack parameter (x).[2]

  • A Flack parameter value close to 0 with a small standard uncertainty (typically < 0.1) indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct. A value near 0.5 may indicate a racemic twin.[2]

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction synthesis Synthesis of This compound Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config final_structure final_structure abs_config->final_structure Final Structure & Absolute Configuration

Experimental workflow for absolute configuration determination by X-ray crystallography.

method_comparison cluster_problem Problem cluster_methods Analytical Methods cluster_outcomes Outcome & Confidence problem Determine Absolute Configuration of a Chiral Molecule xray X-ray Crystallography problem->xray vcd Vibrational Circular Dichroism (VCD) problem->vcd ecd Electronic Circular Dichroism (ECD) problem->ecd nmr NMR Spectroscopy (Chiral Derivatizing Agents) problem->nmr definitive Definitive (Gold Standard) xray->definitive correlative Correlative (Requires Computation/ Comparison) vcd->correlative ecd->correlative nmr->correlative

Logical comparison of methods for absolute configuration determination.

References

Spectroscopic Roadmap: Confirming the Stereochemistry of (+)-N-Methylpseudoephedrine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally determining the stereochemistry of reaction products is paramount. This guide provides a comparative analysis of spectroscopic techniques to confirm the stereochemistry of products derived from (+)-N-Methylpseudoephedrine, a versatile chiral building block.

This publication details experimental protocols and presents comparative data for nuclear magnetic resonance (NMR) spectroscopy, the primary tool for stereochemical elucidation in solution, and contrasts it with vibrational circular dichroism (VCD) as a powerful alternative. While X-ray crystallography provides the definitive solid-state structure, obtaining suitable crystals can be a significant bottleneck. The spectroscopic methods outlined here offer robust solutions for stereochemical assignment in the more common solution phase.

Introduction to this compound and its Stereochemistry

This compound, with the (1S,2S) absolute configuration, possesses two chiral centers, making the stereochemical outcome of its reactions critical. Its use in asymmetric synthesis as a chiral auxiliary, for instance in stereoselective alkylation or reduction reactions, necessitates precise analytical methods to verify the integrity of these stereocenters in the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Stereochemical Analysis

NMR spectroscopy, particularly ¹H and ¹³C NMR, along with two-dimensional techniques, is the most common and informative method for determining the relative and, in some cases, absolute stereochemistry of molecules in solution.

¹H and ¹³C NMR Data for this compound

A complete assignment of the ¹H and ¹³C NMR spectra of the starting material is the first step. The chemical shifts (δ) and coupling constants (J) are sensitive to the local electronic environment and dihedral angles between protons, respectively, providing a unique fingerprint of the molecule's stereochemistry.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Number¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
1 (CH-OH)4.19d6.477.5
2 (CH-N)2.65m-67.5
3 (CH₃-C2)0.95d6.814.5
4 (N-CH₃)₂2.30s-42.0
5 (Ph-C1)7.25-7.40m-141.0
6, 10 (Ph o-CH)7.25-7.40m-127.8
7, 9 (Ph m-CH)7.25-7.40m-128.5
8 (Ph p-CH)7.25-7.40m-127.0

Note: Data is compiled from typical values for ephedrine analogs and may vary slightly based on experimental conditions.

Case Study: Reduction of this compound

A common reaction of ephedrine analogs is the reduction of the benzylic alcohol to yield the corresponding N,N-dimethylamphetamine. The stereocenter at C2 is retained in this transformation.

Table 2: ¹H and ¹³C NMR Data for the Reduction Product: (S)-N,N-Dimethylamphetamine

Atom Number¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
1 (CH₂)2.55, 2.80m-43.8
2 (CH-N)2.70m-64.2
3 (CH₃-C2)1.05d6.519.1
4 (N-CH₃)₂2.25s-41.5
5 (Ph-C1)7.15-7.30m-139.5
6, 10 (Ph o-CH)7.15-7.30m-129.3
7, 9 (Ph m-CH)7.15-7.30m-128.4
8 (Ph p-CH)7.15-7.30m-126.2

Note: Data is based on known spectra of N,N-dimethylamphetamine.

2D NMR Techniques for Unambiguous Assignments

Two-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds), confirming the proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, essential for identifying quaternary carbons and piecing together molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical assignment as they detect through-space proximity of protons. For small molecules like this compound and its derivatives, NOESY is the preferred technique. The presence or absence of a NOE cross-peak between specific protons can confirm their relative stereochemistry. For example, a NOE between the proton at C1 and the methyl protons at C3 would provide information about the preferred conformation and relative orientation of these groups.

Experimental Protocols

General NMR Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2D NMR Acquisition Parameters (General Guidance for a 500 MHz Spectrometer)
  • COSY:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Scans (ns): 2-4

    • Number of Increments (ni): 256-512

  • HSQC:

    • ¹H Spectral Width: 10-12 ppm

    • ¹³C Spectral Width: 0-160 ppm

    • Number of Scans (ns): 4-8

    • Number of Increments (ni): 128-256

  • HMBC:

    • ¹H Spectral Width: 10-12 ppm

    • ¹³C Spectral Width: 0-200 ppm

    • Long-range coupling delay (d6): Optimized for 8-10 Hz.

    • Number of Scans (ns): 8-16

    • Number of Increments (ni): 256-512

  • NOESY (for small molecules):

    • Spectral Width: 10-12 ppm in both dimensions.

    • Mixing Time (d8): 0.5 - 1.0 seconds.

    • Number of Scans (ns): 16-32

    • Number of Increments (ni): 256-512

Alternative Method: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization. The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known stereoisomer. A good match confirms the absolute configuration.

VCD spectra of ephedra class molecules, including (1S,2S)-N-methylpseudoephedrine, have been successfully measured and compared with ab initio calculations to confirm their stereochemistry.

Experimental Protocol for VCD
  • Prepare a solution of the compound in a suitable solvent (e.g., C₂Cl₄ or CDCl₃) at a concentration of 0.1-0.5 M.

  • Use a sample cell with a path length of 50-100 µm.

  • Acquire the VCD and IR spectra simultaneously on a dedicated VCD spectrometer.

  • Perform ab initio calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for one enantiomer.

  • Compare the experimental spectrum with the calculated spectrum to assign the absolute configuration.

Comparison of Methods

FeatureNMR SpectroscopyVibrational Circular Dichroism (VCD)X-ray Crystallography
Phase SolutionSolutionSolid (crystal)
Information Relative stereochemistry, conformationAbsolute configurationAbsolute configuration and conformation in the solid state
Sample Req. 5-10 mg10-50 mgSingle, high-quality crystal
Throughput HighMediumLow
Key Advantage Detailed structural information in solutionDirect determination of absolute configuration in solutionUnambiguous 3D structure
Limitation Absolute configuration can be challenging to determineRequires computational resourcesRequires suitable crystals

Visualizing the Workflow

The following diagram illustrates the general workflow for spectroscopic analysis to confirm stereochemistry.

G cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_confirmation Stereochemical Confirmation Start This compound Reaction Stereoselective Reaction (e.g., Reduction) Start->Reaction Product Reaction Product Reaction->Product NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Product->NMR VCD Vibrational Circular Dichroism Product->VCD Xray X-ray Crystallography (if crystalline) Product->Xray Confirmation Confirmed Stereochemistry NMR->Confirmation VCD->Confirmation Xray->Confirmation

Caption: Workflow for stereochemical confirmation.

Logical Pathway for Stereochemical Assignment using NMR

The following diagram outlines the logical steps involved in using a suite of NMR experiments to determine the stereochemistry of a reaction product.

Comparing the efficacy of different methylation agents for pseudoephedrine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. The synthesis of pseudoephedrine is a chemically controlled process due to its use in the illicit manufacture of methamphetamine. Providing detailed experimental protocols and comparing the efficacy of different methylation agents for this synthesis would be irresponsible and could facilitate illegal activities.

My purpose is to be helpful and harmless, and this includes preventing the dissemination of information that could be used to cause harm. The manufacturing of controlled substances is dangerous and illegal.

I can assist you with a wide range of other topics in chemistry and drug development that do not involve the synthesis of controlled substances. For example, we could explore:

  • The use of methylation in epigenetic drug development.

  • A comparison of different catalysts for green chemistry applications.

  • The development of novel analytical methods for drug discovery.

A Comparative Review of Diastereoselectivity using Evans', Oppolzer's, and Myers' Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Chiral auxiliaries are powerful tools for inducing diastereoselectivity in a variety of chemical transformations, enabling the synthesis of complex, enantiomerically pure molecules. This guide provides an objective comparison of three widely used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine. The performance of these auxiliaries in key carbon-carbon bond-forming reactions is evaluated, supported by experimental data and detailed methodologies.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached to and removed from the substrate, and provides a high degree of stereocontrol.[2] This review focuses on the practical application and comparative performance of three prominent chiral auxiliaries in asymmetric synthesis.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most popular and versatile chiral auxiliaries.[1] They are particularly effective in controlling the stereochemistry of aldol, alkylation, and Diels-Alder reactions.[1] The stereodirection is achieved through the steric influence of the substituents at the 4 and 5 positions of the oxazolidinone ring, which effectively shields one face of the enolate.[1][3]

Diastereoselective Aldol Reactions

Evans' auxiliaries are renowned for their high diastereoselectivity in aldol reactions, typically favoring the formation of syn-aldol products.[4][5] The reaction proceeds through a chair-like six-membered transition state, where the substituent on the oxazolidinone directs the approach of the aldehyde.[5][6]

Table 1: Diastereoselectivity of Evans' Oxazolidinone in Aldol Reactions

N-Acyl GroupAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
PropionylIsobutyraldehydeBu₂BOTf>99:180-90
PropionylBenzaldehydeBu₂BOTf97:385
Glycolyl (protected)PropionaldehydeTiCl₄95:577

Data compiled from various sources.

Diastereoselective Alkylation Reactions

The alkylation of enolates derived from N-acyloxazolidinones also proceeds with high diastereoselectivity. The chiral auxiliary effectively blocks one face of the enolate, leading to the preferential formation of one diastereomer.

Table 2: Diastereoselectivity of Evans' Oxazolidinone in Alkylation Reactions

N-Acyl GroupElectrophileBaseDiastereomeric RatioYield (%)
PropionylBenzyl bromideLDA>99:180-95
PhenylacetylMethyl iodideLHMDS98:290
ButyrylAllyl iodideNaHMDS95:588

Data compiled from various sources.

Oppolzer's Sultam Auxiliaries

Oppolzer's camphorsultam is another powerful chiral auxiliary, valued for its rigid bicyclic structure that provides excellent stereocontrol.[7] It is widely used in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[7][8] The sulfonamide group plays a key role in chelating metal ions, leading to a well-defined transition state.[9]

Diastereoselective Alkylation Reactions

Alkylation of N-acyl camphorsultams provides access to a wide range of chiral carboxylic acid derivatives with high levels of diastereoselectivity. The camphor skeleton effectively shields one face of the enolate.[9]

Table 3: Diastereoselectivity of Oppolzer's Sultam in Alkylation Reactions

N-Acyl GroupElectrophileBaseDiastereomeric RatioYield (%)
PropionylMethyl iodideNaHMDS>98:290
PhenylacetylBenzyl bromideKHMDS97:385
AcetylAllyl bromideLDA96:4>95

Data compiled from various sources.[10]

Myers' Pseudoephedrine Auxiliaries

The use of pseudoephedrine as a chiral auxiliary was developed by Andrew G. Myers and provides a practical and efficient method for the asymmetric alkylation of amides.[11][12] Both enantiomers of pseudoephedrine are readily available and inexpensive. The high diastereoselectivity is attributed to a rigid lithium-chelated transition state.[13][14]

Diastereoselective Alkylation Reactions

The alkylation of pseudoephedrine amides is a highly reliable method for the synthesis of enantioenriched α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[15][16] The reaction tolerates a wide range of electrophiles and consistently delivers high diastereoselectivities.[14][16]

Table 4: Diastereoselectivity of Myers' Pseudoephedrine in Alkylation Reactions

N-Acyl GroupElectrophileDiastereomeric RatioYield (%)
PropionylBenzyl bromide>98:291
ButyrylMethyl iodide>98:292
PhenylacetylEthyl iodide97:388

Data compiled from various sources.[16]

Experimental Protocols

General Procedure for Evans' Asymmetric Aldol Reaction

To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv). Diisopropylethylamine (1.2 equiv) is then added dropwise, and the resulting solution is stirred at 0 °C for 30 min, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 h, then at 0 °C for 1 h. The reaction is quenched by the addition of a pH 7 buffer solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.[3]

General Procedure for Oppolzer's Asymmetric Alkylation

A solution of the N-acyl camphorsultam (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. A solution of sodium hexamethyldisilazide (1.05 equiv) in THF is added dropwise, and the mixture is stirred for 30 min. The electrophile (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 3 h. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.

General Procedure for Myers' Asymmetric Alkylation

To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (5.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (1.05 equiv) in THF. The mixture is stirred at -78 °C for 15 min, at 0 °C for 15 min, and then at room temperature for 5 min. The solution is then cooled to 0 °C, and the alkylating agent (1.1 equiv) is added. The reaction is stirred at 0 °C for 2-4 h. The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.[17][18]

Visualization of Stereochemical Control

The following diagrams illustrate the proposed mechanisms for stereochemical control for each chiral auxiliary.

Evans_Aldol cluster_substrate Substrate & Reagents cluster_transition Transition State cluster_product Product N_Acyl N-Acyl Evans Oxazolidinone Z_Enolate {Z-Enolate Formation | Chelation to Lewis Acid} N_Acyl->Z_Enolate Base Aldehyde Aldehyde Chair_TS Chair-like Transition State Aldehyde->Chair_TS Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Lewis_Acid->Z_Enolate Z_Enolate->Chair_TS Stereocontrol Steric hindrance from auxiliary substituent directs aldehyde approach Chair_TS->Stereocontrol Syn_Product Syn-Aldol Adduct (Major Diastereomer) Chair_TS->Syn_Product Aux_Removal Auxiliary Removal Syn_Product->Aux_Removal Chiral_Product Enantioenriched β-Hydroxy Carbonyl Aux_Removal->Chiral_Product

Mechanism of Stereocontrol in Evans' Aldol Reaction.

Oppolzer_Alkylation cluster_substrate Substrate & Reagents cluster_transition Transition State cluster_product Product N_Acyl N-Acyl Oppolzer's Sultam Enolate {Enolate Formation | Chelation of Metal Cation} N_Acyl->Enolate Base Electrophile Electrophile (R-X) Electrophile_Approach Electrophile attacks less hindered face Electrophile->Electrophile_Approach Base Base (e.g., NaHMDS) Shielded_Face Rigid Camphor Skeleton Shields One Enolate Face Enolate->Shielded_Face Shielded_Face->Electrophile_Approach Alkylated_Product Alkylated Product (Major Diastereomer) Electrophile_Approach->Alkylated_Product Aux_Removal Auxiliary Removal Alkylated_Product->Aux_Removal Chiral_Product Enantioenriched α-Substituted Carbonyl Aux_Removal->Chiral_Product

Stereochemical Model for Oppolzer's Sultam Alkylation.

Myers_Alkylation cluster_substrate Substrate & Reagents cluster_transition Transition State cluster_product Product Pseudo_Amide Pseudoephedrine Amide Z_Enolate Z-Enolate Formation Pseudo_Amide->Z_Enolate Base, LiCl Electrophile Electrophile (R-X) Chelation Rigid Li-Chelated Intermediate Electrophile->Chelation Base Base (LDA) LiCl Lithium Chloride Z_Enolate->Chelation Facial_Block Auxiliary's Phenyl and Methyl groups block one face Chelation->Facial_Block Alkylated_Product Alkylated Amide (Major Diastereomer) Chelation->Alkylated_Product Aux_Removal Auxiliary Removal Alkylated_Product->Aux_Removal Chiral_Product Enantioenriched Carboxylic Acid Derivative Aux_Removal->Chiral_Product

Chelation Model for Myers' Pseudoephedrine Alkylation.

References

Cross-validation of results from different analytical techniques for (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (+)-N-Methylpseudoephedrine is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of various analytical techniques, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The determination of this compound, a sympathomimetic amine, is a crucial aspect of pharmaceutical analysis. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide focuses on the cross-validation of results from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Separation methods, providing a comparative overview of their performance.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analytical methods for the determination of pseudoephedrine and related compounds. While specific data for this compound is limited in some cases, the data for pseudoephedrine provides a strong surrogate for performance evaluation.

Parameter HPLC-UV [1]UPLC-MS/MS [1]GC-MS (derivatization) [2][3]Spectrophotometry [4]
Linearity Range 3.0 - 80.0 µg/mLNot specified5 - 20 µg/mL2.5 - 12.5 µg/mL
Correlation Coefficient (r²) > 0.999Not specified> 0.99Not specified
Limit of Detection (LOD) Not specifiedNot specified40 ng/mLNot specified
Limit of Quantification (LOQ) Not specifiedNot specified150 ng/mLNot specified
Accuracy (% Recovery) 98.95 ± 1.11Not specifiedNot specified98.5
Precision (% RSD) < 2.0Not specified4.270.5

Table 1: Comparison of Validation Parameters for Different Analytical Techniques.

Experimental Protocols: A Detailed Look at the Methodologies

The successful implementation of any analytical technique relies on a robust and well-defined experimental protocol. Below are the detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the simultaneous determination of pseudoephedrine in combination with other active pharmaceutical ingredients.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 2.5) and an organic modifier (e.g., methanol or acetonitrile) in a specific ratio (e.g., 65:35 v/v).[5]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: 210 nm or 220 nm.[1][5]

  • Sample Preparation: Tablets are powdered, and a quantity equivalent to a specific amount of the active ingredient is dissolved in the mobile phase, sonicated, filtered, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like pseudoephedrine, a derivatization step is often necessary.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for the separation of derivatized amines (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, holding for a few minutes, and then ramping up to 290°C.

  • Derivatization: A common approach involves silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of the analyte.[2][3]

  • Mass Spectrometry: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Chiral Separation Methods

The enantiomeric separation of pseudoephedrine and its related compounds is crucial for determining the specific stereoisomer present. This is often achieved using chiral stationary phases in HPLC or by using chiral derivatizing agents in GC.

  • Chiral HPLC:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Lux i-amylose-1 or Lux 3 µm AMP).[6][7]

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine).

  • Chiral GC-MS:

    • Derivatization: Use of a chiral derivatizing agent such as trifluoroacetyl-l-prolyl chloride to form diastereomers that can be separated on a standard achiral GC column.

Mandatory Visualization: Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the analytical techniques discussed.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Pharmaceutical Formulation Weighing Weighing Sample->Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Sonication Sonication Dissolution->Sonication Filtration Filtration Sonication->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Urine, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification MassSpectrum->Quantification

Caption: Experimental workflow for GC-MS analysis.

Chiral_Separation_Logic cluster_analyte Analyte cluster_method Separation Method cluster_result Result RacemicMixture Racemic Mixture ((+)- and (-)-enantiomers) ChiralStationaryPhase Chiral Stationary Phase (HPLC) RacemicMixture->ChiralStationaryPhase ChiralDerivatizingAgent Chiral Derivatizing Agent (GC) RacemicMixture->ChiralDerivatizingAgent SeparatedEnantiomers Separated Enantiomers ChiralStationaryPhase->SeparatedEnantiomers Diastereomers Separated Diastereomers ChiralDerivatizingAgent->Diastereomers

Caption: Logical relationship in chiral separation.

References

Determining Diastereomeric Ratios of (+)-N-Methylpseudoephedrine Reaction Products by ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in asymmetric synthesis, the accurate determination of diastereomeric ratios (d.r.) is paramount for evaluating the efficacy of a chiral auxiliary or a stereoselective reaction. While (+)-N-Methylpseudoephedrine and its parent compound, (+)-pseudoephedrine, are effective chiral auxiliaries, this guide will focus on the methodologies for analyzing the diastereomeric purity of the resulting products. A particularly relevant and well-documented example is the alkylation of amides derived from pseudoephedrine and its analogs. This guide provides a comparative overview of the determination of diastereomeric ratios by ¹H NMR spectroscopy, with supporting data and protocols, and contrasts this method with High-Performance Liquid Chromatography (HPLC).

Data Presentation: Diastereoselective Alkylation

The following table summarizes the results from the diastereoselective alkylation of amides derived from pseudoephenamine, a closely related and often more effective analog of N-methylpseudoephedrine. The diastereomeric ratios were determined by a combination of HPLC and ¹H NMR analysis, demonstrating the utility of these methods in quantifying stereochemical outcomes.

EntryProductAlkyl HalideCrude d.r.Isolated d.r.Yield (%)
1α-MethylpropionamideCH₃I>99:1>99:194
2α-EthylpropionamideC₂H₅I98:2>99:192
3α-BenzylpropionamideBnBr>99:1>99:199
4α-AllylpropionamideAllyl-Br98:2>99:197
5α-PropargylpropionamidePropargyl-Br98:298:284

Data adapted from Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571.[1][2]

Experimental Protocols

General Procedure for Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol describes the key chemical transformation that generates the diastereomeric products.

Materials:

  • Pseudoephedrine amide (1.0 equiv)

  • Anhydrous lithium chloride (LiCl) (6.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine (2.3 equiv)

  • n-Butyllithium (n-BuLi) (2.2 equiv)

  • Alkyl halide (1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv).

  • Add anhydrous THF and cool the resulting slurry to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 equiv) to a solution of diisopropylamine (2.3 equiv) in anhydrous THF at -78 °C. Allow this solution to warm to 0 °C for 30 minutes before re-cooling to -78 °C.

  • Slowly transfer the LDA solution to the amide/LiCl slurry at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and subsequently re-cool to -78 °C.

  • Add the alkyl halide (1.5 equiv) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC).

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

For accurate determination of the d.r. of the alkylated amide products, a derivatization step is often employed to improve the separation of diagnostic signals in the ¹H NMR spectrum. This involves the cyclization of the amide to form oxazolinium triflate derivatives.

Materials:

  • Crude alkylated pseudoephedrine amide product

  • Anhydrous pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Dissolve a small sample of the crude product in anhydrous pyridine.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) to the solution. This will effect a stereospecific, invertive cyclization to the corresponding 4,5-dihydro-3,4-dimethyl-5-phenyl-1,3-oxazolium triflate derivatives.

  • After the reaction is complete, remove the pyridine under high vacuum.

  • Dissolve the residue in CDCl₃ and transfer to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Identify a set of well-resolved signals corresponding to each diastereomer. The signals for the protons at C4 and C5 of the oxazolinium ring, as well as the N-methyl and C-methyl groups, are often well-separated.

  • Carefully integrate the chosen pair of signals. The ratio of the integrals directly corresponds to the diastereomeric ratio of the product mixture.[3] For reliable quantification, ensure proper phasing and baseline correction of the spectrum.

Comparison with Alternative Method: Chiral HPLC

While ¹H NMR is a powerful and rapid tool for determining diastereomeric ratios, chiral High-Performance Liquid Chromatography (HPLC) is another widely used and often complementary technique.

Feature¹H NMR SpectroscopyChiral HPLC
Principle Distinguishes diastereomers based on the different chemical environments of their nuclei, leading to different chemical shifts. The ratio is determined by the integration of signal areas.Separates diastereomers based on their differential interactions with a chiral stationary phase, resulting in different retention times. The ratio is determined by the integration of peak areas.
Sample Prep Simple dissolution in a deuterated solvent. Derivatization may be required for better signal resolution.Dissolution in the mobile phase and filtration. Method development to find the right column and mobile phase can be time-consuming.
Analysis Time Typically fast (5-15 minutes per sample for a standard ¹H spectrum).Longer per sample (10-30 minutes), with additional time required for method development and column equilibration.
Sample Recovery Non-destructive; the sample can be fully recovered.Destructive; the sample is consumed during the analysis.
Sensitivity Generally lower than HPLC; requires mg quantities of the sample.High sensitivity; can detect analytes in the microgram to nanogram range.
Resolution Can be limited by signal overlap in complex molecules. Advanced techniques or derivatization can improve resolution.Generally provides excellent resolution, often baseline separation of diastereomers.

Visualizations

experimental_workflow cluster_reaction Asymmetric Alkylation cluster_analysis Analysis start Pseudoephedrine Amide enolate Formation of Chiral Enolate (LDA, LiCl, -78 °C) start->enolate alkylation Alkylation with R-X enolate->alkylation product Diastereomeric Mixture alkylation->product nmr_prep ¹H NMR Sample Prep (Derivatization with Tf₂O) product->nmr_prep hplc_prep HPLC Sample Prep (Dissolution & Filtration) product->hplc_prep nmr_acq ¹H NMR Acquisition nmr_prep->nmr_acq hplc_acq Chiral HPLC Analysis hplc_prep->hplc_acq nmr_data Integration of Signals (Determine d.r.) nmr_acq->nmr_data hplc_data Integration of Peak Areas (Determine d.r.) hplc_acq->hplc_data

Caption: Experimental workflow from asymmetric alkylation to d.r. determination.

logic_diagram cluster_nmr_pros Advantages of NMR cluster_nmr_cons Limitations of NMR cluster_hplc_pros Advantages of HPLC cluster_hplc_cons Limitations of HPLC title Choosing an Analytical Method nmr ¹H NMR Spectroscopy title->nmr hplc Chiral HPLC title->hplc nmr_fast Fast Analysis Time nmr_nondestructive Non-destructive nmr_structure Provides Structural Information nmr_sensitivity Lower Sensitivity nmr_overlap Potential Signal Overlap hplc_sensitivity High Sensitivity hplc_resolution Excellent Resolution hplc_destructive Destructive hplc_time Longer Analysis/Method Dev.

Caption: Comparison of ¹H NMR and Chiral HPLC for d.r. determination.

References

A Comparative Guide to Cleavage Methods for the (+)-N-Methylpseudoephedrine Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoretentive cleavage of a chiral auxiliary is a critical step in asymmetric synthesis. The (+)-N-Methylpseudoephedrine auxiliary, a widely used and cost-effective tool for the synthesis of enantiomerically enriched compounds, offers a variety of cleavage methods to yield diverse functionalities. This guide provides an objective comparison of the primary cleavage methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal conditions for a given synthetic target.

Overview of Cleavage Methods

The cleavage of the N-acyl bond of the this compound auxiliary can be broadly categorized into three main pathways: hydrolysis, reduction, and addition of organometallic reagents. The choice of method is dictated by the desired final product, which can be a carboxylic acid, a primary alcohol, an aldehyde, or a ketone.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the various cleavage methods, offering a clear comparison of their performance based on reagents, reaction conditions, and yields.

Table 1: Hydrolytic Cleavage to Carboxylic Acids

MethodReagents and SolventsTemperature (°C)Time (h)Yield (%)Substrate ScopeReference
Acidic Hydrolysis9 N H₂SO₄, Dioxane11512-2489-99General, robust substrates[1][2]
Basic HydrolysisNaOH, H₂O/MeOH/t-BuOH (2:1:1)Reflux8Good to ExcellentGeneral substrates[3]
Basic Hydrolysisn-Bu₄NOH, H₂O/THF951-12Good to ExcellentSterically hindered substrates[3][4]

Table 2: Reductive Cleavage to Alcohols and Aldehydes

ProductReagents and SolventsTemperature (°C)Time (h)Yield (%)NotesReference
Primary AlcoholLithium Aluminum Hydride (LiAlH₄), THF0 to RT1-2HighStandard reducing agent[5]
Primary AlcoholLithium Amidotrihydroborate (LAB), THF23-86Superior for sterically hindered amides[3]
Primary AlcoholLithium Borohydride (LiBH₄)/TMSCl, THFRoom Temp12-16-Milder conditions[4]
AldehydeLithium triethoxyaluminum hydride (LiAl(OEt)₃H), THF-781-2~30-60Prone to over-reduction[1][6]

Table 3: Addition of Organometallic Reagents to form Ketones

ReagentSolventsTemperature (°C)Time (h)Yield (%)Substrate ScopeReference
Organolithium (R'Li)THF-78 to 0-95-98Wide range of R' groups[1]

Experimental Protocols

Detailed methodologies for the key cleavage experiments are provided below.

Protocol 1: Acidic Hydrolysis to a Carboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in dioxane.

  • Reaction: Add an equal volume of 9 N aqueous sulfuric acid. Heat the biphasic mixture to reflux (approximately 115 °C) and maintain for 12-24 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid.

  • Auxiliary Recovery: To recover the this compound auxiliary, basify the aqueous layer with a sodium hydroxide solution until the pH is greater than 12. Extract the basic aqueous layer with dichloromethane. Dry the combined organic layers and concentrate under reduced pressure.[2]

Protocol 2: Basic Hydrolysis for Sterically Hindered Amides
  • Setup: In a round-bottom flask, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a 3:1 mixture of tert-butyl alcohol and water.

  • Reaction: Add tetra-n-butylammonium hydroxide (n-Bu₄NOH) (5-10 equiv). Heat the mixture to 95 °C and stir for 1-12 hours.[3][4]

  • Work-up: Cool the reaction to room temperature and acidify with 3 N HCl. Extract the product with diethyl ether.

  • Auxiliary Recovery: The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[4]

Protocol 3: Reductive Cleavage to a Primary Alcohol using LAB
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered pseudoephedrine amide in THF.

  • Reaction: Cool the solution to the desired temperature (e.g., 23 °C). Add a solution of lithium amidotrihydroborate (LAB) in THF dropwise to the amide solution. Monitor the reaction by TLC.[3]

  • Work-up: Upon completion, carefully quench the reaction by adding an aqueous acid solution. Extract the alcohol product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to yield the crude alcohol.[3]

Protocol 4: Reductive Cleavage to an Aldehyde
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Reaction: Slowly add a solution of lithium triethoxyaluminum hydride (LiAl(OEt)₃H) (1.5-2.0 equiv) in THF. Stir the reaction at -78 °C for 1-2 hours, carefully monitoring the progress by TLC to avoid over-reduction.[6]

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[4]

Protocol 5: Synthesis of a Ketone using an Organolithium Reagent
  • Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in anhydrous THF.

  • Reaction: Cool the solution to -78 °C and add the organolithium reagent (2.0-5.0 equiv) dropwise. Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C.[5]

  • Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The ketone is then purified by column chromatography.[5]

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the described cleavage methods.

Cleavage_Pathways cluster_start Starting Material cluster_methods Cleavage Methods cluster_products Products N-Acyl-(+)-N-Methylpseudoephedrine N-Acyl-(+)-N-Methylpseudoephedrine Hydrolysis Hydrolysis N-Acyl-(+)-N-Methylpseudoephedrine->Hydrolysis Reduction Reduction N-Acyl-(+)-N-Methylpseudoephedrine->Reduction Organometallic_Addition Organometallic_Addition N-Acyl-(+)-N-Methylpseudoephedrine->Organometallic_Addition Carboxylic_Acid Carboxylic_Acid Hydrolysis->Carboxylic_Acid Primary_Alcohol Primary_Alcohol Reduction->Primary_Alcohol Aldehyde Aldehyde Reduction->Aldehyde Ketone Ketone Organometallic_Addition->Ketone

Caption: Cleavage pathways for the this compound auxiliary.

Experimental_Workflow Start Alkylated This compound Amide Cleavage Select Cleavage Method (Hydrolysis, Reduction, etc.) Start->Cleavage Reaction Perform Reaction (Heating, Cooling, Reagent Addition) Cleavage->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Auxiliary_Recovery Auxiliary Recovery (Optional) Workup->Auxiliary_Recovery Product Enantiomerically Enriched Product Purification->Product

References

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of (+)-N-Methylpseudoephedrine and Competing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts reaction efficiency, stereochemical outcome, and overall project cost. This guide provides a comprehensive cost-benefit analysis of (+)-N-Methylpseudoephedrine as a chiral auxiliary, juxtaposed with its prominent alternatives: (+)-Pseudoephedrine, Evans Oxazolidinones, and Oppolzer's Camphorsultam. Through a meticulous examination of performance data, cost-effectiveness, and experimental considerations, this document aims to equip scientists with the necessary information to make informed decisions for their synthetic endeavors.

At the heart of asymmetric synthesis lies the challenge of selectively producing one enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools to achieve this, temporarily imparting their chirality to a prochiral substrate to direct a stereoselective transformation. This compound, a derivative of the readily available and inexpensive (+)-pseudoephedrine, has emerged as a valuable chiral auxiliary. Its utility stems from the predictable stereochemical control it exerts in various carbon-carbon bond-forming reactions, particularly in the formation of α-substituted and α,α-disubstituted chiral centers.

Performance Comparison: A Data-Driven Look at Efficacy

The cornerstone of any chiral auxiliary's value is its ability to deliver high yields and exceptional stereoselectivity. The following tables summarize the performance of this compound and its alternatives in key asymmetric transformations based on published experimental data.

Table 1: Asymmetric Alkylation of Amide Enolates

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
This compound Benzyl bromide>99:1 d.r.90[1]
n-Butyl iodide>99:1 d.r.80[1]
Allyl bromide97:3 d.r.>95[2]
(+)-Pseudoephedrine Benzyl bromide95:5 d.r.>95[2]
n-Butyl iodide98:2 d.r.85-95[3]
Allyl bromide97:3 d.r.>95[2]
Evans Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) Benzyl bromide>99:1 d.r.90-98[4]
Allyl iodide98:2 d.r.90[5]
Oppolzer's Camphorsultam Methyl iodide96:4 d.r.95[6]
Allyl bromide>97:3 d.r.95[6]

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(+)-Pseudoephedrine Benzaldehyde>95:5 (syn)85[7]
Isobutyraldehyde>95:5 (syn)80[8]
Evans Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) Isobutyraldehyde>99:1 (syn)80-95[9]
Benzaldehyde97:3 (syn)88[10]
Oppolzer's Camphorsultam Isovaleraldehyde>98:2 (syn)85[11]

Cost-Benefit Analysis: Weighing Price, Performance, and Practicality

A holistic evaluation of a chiral auxiliary extends beyond its performance in a flask to include its economic viability and ease of use.

Table 3: Cost and Recycling Efficiency

Chiral AuxiliaryTypical Price (USD/g)RecyclabilityTypical Recovery Yield (%)
This compound Inquiry-based; estimated >$100Yes>80
(+)-Pseudoephedrine $5 - $15Yes83[7]
Evans Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) $30 - $40Yes>95
Oppolzer's Camphorsultam ((1S)-(-)-2,10-Camphorsultam) $30 - $40Yes71-79 (crude), 48-56 (recrystallized)[12]

(Note: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may be significantly lower.)

Key Insights from the Cost-Benefit Analysis:

  • (+)-Pseudoephedrine stands out as the most cost-effective option among the highly efficient chiral auxiliaries. Its low price, coupled with good performance and high recovery rates, makes it an attractive choice for large-scale synthesis.[7] However, its use is regulated in many regions due to its potential as a precursor for illicit drug synthesis, which can present logistical challenges.[13]

  • This compound , while likely more expensive than its parent compound due to an additional synthetic step, offers comparable and sometimes superior stereoselectivity, particularly in the creation of sterically hindered quaternary carbons.[1][13] Its regulatory status may also be a consideration.

  • Evans Oxazolidinones are renowned for their exceptional and predictable stereocontrol across a broad range of reactions.[9] While more expensive than pseudoephedrine, their high performance and excellent recovery rates can justify the initial investment, especially in complex, multi-step syntheses where high diastereoselectivity is paramount.[4]

  • Oppolzer's Camphorsultam provides excellent stereoselectivity and has been successfully integrated into continuous flow processes that automate its recycling, significantly improving its overall efficiency and reducing waste.[12][14] This makes it a compelling option for industrial applications where process optimization is critical.

An important alternative to pseudoephedrine-based auxiliaries is pseudoephenamine , which is not a controlled substance and has shown superior performance in some cases, particularly in the formation of quaternary centers.[13] However, its commercial availability is currently limited, often requiring in-house synthesis.[13]

Experimental Protocols: A Practical Guide

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the key steps involved in a typical asymmetric alkylation using a pseudoephedrine-derived auxiliary.

1. Amide Formation (Acylation of the Auxiliary):

  • Materials: (+)-Pseudoephedrine, anhydrous dichloromethane (DCM), pyridine, and propionyl chloride.

  • Procedure: To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq). Slowly add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-propionyl pseudoephedrine can be purified by column chromatography or recrystallization.[15]

2. Diastereoselective Alkylation:

  • Materials: N-propionyl pseudoephedrine, anhydrous tetrahydrofuran (THF), anhydrous lithium chloride (LiCl), lithium diisopropylamide (LDA), and alkyl halide (e.g., benzyl bromide).

  • Procedure: To a flame-dried flask under an inert atmosphere, add the N-propionyl pseudoephedrine (1.0 eq) and anhydrous LiCl (6.0 eq). Add anhydrous THF and cool the mixture to -78 °C. In a separate flask, prepare a solution of LDA (2.2 eq) in THF. Slowly add the LDA solution to the amide solution at -78 °C and stir for 30 minutes. Add the alkyl halide (1.2 eq) dropwise. Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.[1][16]

3. Auxiliary Cleavage (Hydrolysis):

  • Materials: Alkylated pseudoephedrine amide, dioxane, and 9 N sulfuric acid.

  • Procedure: Dissolve the alkylated amide in dioxane and add 9 N sulfuric acid. Heat the mixture to reflux for 4-12 hours. Cool the reaction to room temperature and carefully add water. Make the solution basic (pH > 12) with aqueous sodium hydroxide. Extract the aqueous layer with diethyl ether to recover the pseudoephedrine auxiliary. Acidify the aqueous layer to pH < 2 with concentrated hydrochloric acid and extract with diethyl ether to isolate the chiral carboxylic acid. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[13]

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification Auxiliary This compound Amide_Formation Amide Formation Auxiliary->Amide_Formation Acyl_Chloride Acyl Chloride / Anhydride Acyl_Chloride->Amide_Formation Amide Chiral Amide Amide_Formation->Amide Alkylation Diastereoselective Alkylation Amide->Alkylation Base Base (e.g., LDA) Base->Alkylation Electrophile Electrophile Electrophile->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Cleavage Auxiliary Cleavage (Hydrolysis) Alkylated_Amide->Cleavage Product Chiral Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Recovered_Aux->Auxiliary Recycle

Caption: Experimental workflow for asymmetric synthesis using a chiral auxiliary.

Decision_Pathway Start Select Chiral Auxiliary for Asymmetric Synthesis Cost Is cost the primary constraint? Start->Cost Regulatory Are there regulatory concerns? Cost->Regulatory No Pseudoephedrine (+)-Pseudoephedrine Cost->Pseudoephedrine Yes Performance Is highest possible diastereoselectivity critical? Regulatory->Performance No Pseudoephenamine Pseudoephenamine (if synthesizable) Regulatory->Pseudoephenamine Yes Scalability Is industrial scale-up and process optimization a key goal? Performance->Scalability No Evans Evans Oxazolidinone Performance->Evans Yes N_Methylpseudoephedrine This compound Scalability->N_Methylpseudoephedrine Consider for specific quaternary centers Oppolzer Oppolzer's Camphorsultam Scalability->Oppolzer Yes

Caption: Decision pathway for selecting a chiral auxiliary.

Conclusion

The selection of a chiral auxiliary is a multifaceted decision that requires a careful balancing of cost, performance, and practical considerations. This compound and its parent compound, (+)-pseudoephedrine, offer a cost-effective and highly efficient route to a wide range of chiral molecules. While regulatory hurdles with pseudoephedrine may necessitate the exploration of alternatives, the superior performance of Evans Oxazolidinones and the process optimization potential of Oppolzer's Camphorsultam present compelling advantages for specific applications. For researchers aiming to construct challenging quaternary stereocenters, the exploration of this compound or the in-house synthesis of pseudoephenamine may prove to be the most fruitful avenues. Ultimately, the optimal choice will depend on the specific synthetic challenge, the scale of the reaction, and the resources available to the research team. This guide serves as a foundational resource to navigate these choices with a clear, data-driven perspective.

References

A Comparative Guide to the Scalability of Chiral Auxiliary-Based Methods in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chiral auxiliary is a critical decision in the development of scalable and economically viable asymmetric syntheses. An ideal auxiliary should not only provide high levels of stereocontrol but also be readily available, easily attached and removed, and recyclable. This guide offers an objective comparison of the scalability of several widely used chiral auxiliary-based methods, supported by quantitative performance data and detailed experimental protocols.

Executive Summary

This guide provides a comparative analysis of five prominent classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultam, Pseudoephedrine-based Auxiliaries, Meyers' Chiral Auxiliaries, and Enders' SAMP/RAMP Hydrazones. The comparison focuses on their performance in key asymmetric transformations, scalability considerations, cost-effectiveness, and ease of use in industrial settings.

Chiral Auxiliary ClassKey StrengthsKey WeaknessesScalability
Evans' Oxazolidinones High and predictable stereoselectivity, broad applicability.[1][2]Higher cost for some derivatives, requires cryogenic temperatures.Demonstrated on a multi-kilogram scale.[3]
Oppolzer's Camphorsultam High stereoselectivity, crystalline derivatives aid purification.[4]Higher initial cost.Good potential, especially in continuous flow processes.[5]
Pseudoephedrine-based Low cost, high diastereoselectivity, versatile cleavage.[6]Regulatory restrictions on pseudoephedrine.[5]Amenable to large-scale synthesis.[7]
Meyers' Auxiliaries Early and foundational method for asymmetric alkylation.Less commonly used now compared to newer auxiliaries.Less documented for large-scale industrial processes.
Enders' SAMP/RAMP Excellent for asymmetric α-alkylation of aldehydes and ketones.[8]Use of stoichiometric strong bases (LDA).Used in multi-step total syntheses.[9]

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the performance of these chiral auxiliaries in key asymmetric reactions, providing a quantitative basis for comparison.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
Evans' OxazolidinoneN-Propionyl oxazolidinoneAllyl Iodide61-7798:2
Evans' OxazolidinoneN-Propionyl oxazolidinoneBenzyl Bromide92>99:1
Oppolzer's CamphorsultamN-Propionyl sultamMethyl Iodide85>98% d.e.
Pseudoephedrine AmideN-Propionyl amideBenzyl Bromide95≥99% d.e.[10]
Meyers' AuxiliaryChiral oxazolineEthyl Iodide8478% e.e.[11]
Enders' SAMP Hydrazone3-Pentanone hydrazoneEthyl Iodide7195% e.e.[12]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with high stereocontrol.

Chiral AuxiliaryEnolate SourceAldehydeYield (%)Diastereomeric Ratio (syn:anti)
Evans' OxazolidinoneN-Propionyl imideIsobutyraldehyde85>99:1
Oppolzer's CamphorsultamN-Propionyl imideBenzaldehyde-98:2 (anti:syn)
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a key transformation for the synthesis of cyclic systems with multiple stereocenters.

Chiral AuxiliaryDienophileDieneYield (%)Diastereomeric Ratio (endo:exo) / Diastereomeric Excess (d.e.)
Evans' OxazolidinoneAcrylateCyclopentadiene>90>99:1 / >98% d.e.
Oppolzer's CamphorsultamAcrylateCyclopentadiene9299:1 / 98% d.e.

Experimental Protocols

Detailed methodologies for key experiments cited in the data tables are provided below.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 eq) is added, and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary: The purified allylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (LiOH) (2.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq) are added. The mixture is stirred at 0 °C for 1 hour. The reaction is quenched by the addition of aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction with an organic solvent. The aqueous layer is then acidified and the desired carboxylic acid is extracted.

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Auxiliary[10]

1. Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) is dissolved in an appropriate solvent and reacted with an acyl chloride or anhydride (1.1 equiv) in the presence of a base such as triethylamine or pyridine to form the corresponding amide.

2. Diastereoselective Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C is slowly added a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes. The reaction is then cooled to the desired temperature (e.g., 0 °C or -78 °C), and the alkylating agent (1.1-1.5 equiv) is added. The reaction is monitored by TLC.

3. Cleavage of the Chiral Auxiliary: The alkylated amide can be cleaved under various conditions to yield different products. For example, acidic or basic hydrolysis can provide the corresponding enantiomerically enriched carboxylic acid.

Protocol 3: Asymmetric Alkylation using an Enders' SAMP/RAMP Hydrazone Auxiliary[10]

1. Hydrazone Formation: A ketone or aldehyde is condensed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) in a suitable solvent to form the corresponding hydrazone. The product is then purified by distillation or recrystallization.

2. Diastereoselective Alkylation: The purified hydrazone (1.0 equiv) is dissolved in dry diethyl ether or THF and cooled to 0 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred to ensure complete deprotonation. The reaction is then cooled to a low temperature (e.g., -78 °C or -110 °C), and the alkyl halide (1.1 equiv) is added slowly. The reaction is allowed to warm to room temperature and stirred until completion.

3. Cleavage of the Chiral Auxiliary: The alkylated hydrazone is cleaved to regenerate the chiral ketone or aldehyde. This can be achieved through ozonolysis or hydrolysis.

Visualization of Workflows and Stereochemical Control

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying principles of stereochemical control for the discussed chiral auxiliary methods.

Experimental Workflows

G cluster_evans Evans' Oxazolidinone Workflow cluster_pseudo Pseudoephedrine Workflow cluster_samp SAMP/RAMP Workflow A1 Acylation of Oxazolidinone A2 Formation of Chiral Enolate A1->A2 A3 Diastereoselective Alkylation A2->A3 A4 Cleavage and Recovery A3->A4 B1 Amide Formation B2 Enolate Formation with LiCl B1->B2 B3 Diastereoselective Alkylation B2->B3 B4 Cleavage to Acid, Alcohol, or Ketone B3->B4 C1 Hydrazone Formation C2 Azaenolate Formation (LDA) C1->C2 C3 Diastereoselective Alkylation C2->C3 C4 Ozonolysis or Hydrolysis C3->C4

General workflows for key chiral auxiliary methods.
Principles of Stereochemical Control

G cluster_evans Evans' Auxiliary: Chelation Control cluster_pseudo Pseudoephedrine: Chelation and Solvent Effects cluster_samp SAMP/RAMP: Rigid Azaenolate E1 Chiral Oxazolidinone E2 Rigid Chelated Z-Enolate E1->E2 E3 Steric Shielding by Substituent E2->E3 E4 Facial Selective Electrophile Attack E3->E4 P1 Pseudoephedrine Amide P2 LiCl-Mediated Enolate Aggregation P1->P2 P3 Defined Enolate Geometry P2->P3 P4 Facial Shielding by Auxiliary P3->P4 S1 Chiral Hydrazone S2 Internally Chelated Lithium Azaenolate S1->S2 S3 Fixed Conformation S2->S3 S4 Attack from the Less Hindered Face S3->S4

Mechanisms of stereocontrol for different auxiliaries.

Scalability and Industrial Applications

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, and process efficiency.

Evans' Oxazolidinones: The synthesis of the natural product discodermolide by Novartis involved a multi-kilogram scale synthesis of a key fragment using an Evans' aldol reaction, demonstrating the industrial feasibility of this methodology.[3] While the cost of the auxiliary can be a factor, their high reliability and predictability often justify their use in the synthesis of high-value products like pharmaceuticals.[1]

Oppolzer's Camphorsultam: The robustness and high crystallinity of its derivatives make Oppolzer's sultam attractive for large-scale applications as it can simplify purification processes.[5] Its use in continuous flow manufacturing has been explored, which could enhance its cost-effectiveness through efficient recycling.[5]

Pseudoephedrine-based Auxiliaries: The low cost of pseudoephedrine makes it an economically attractive option.[13] However, its use is regulated in many countries due to its potential as a precursor for illicit drug synthesis.[5] This has led to the development of unregulated analogs like pseudoephenamine, which often exhibit comparable or superior performance and are more amenable to large-scale industrial use.[7]

Meyers' and Enders' Auxiliaries: While foundational and highly effective in specific applications, the large-scale industrial use of Meyers' oxazolines and Enders' SAMP/RAMP hydrazones is less documented in publicly available literature compared to the other auxiliaries. Their application is more prevalent in the context of complex total synthesis in academic and early-stage industrial research.

Conclusion

The choice of a chiral auxiliary for a scalable asymmetric synthesis is a multifaceted decision that requires careful consideration of stereoselectivity, cost, process safety, and regulatory constraints. Evans' oxazolidinones and Oppolzer's camphorsultam offer high and predictable stereocontrol, making them reliable choices for complex, high-value targets. Pseudoephedrine-based auxiliaries, particularly unregulated analogs, present a highly cost-effective and practical option for large-scale alkylations. Meyers' and Enders' auxiliaries remain valuable tools for specific transformations, particularly in the realm of natural product synthesis. Ultimately, the optimal choice will depend on a thorough evaluation of the specific requirements of the synthetic target and the economic and practical realities of the manufacturing process.

References

Safety Operating Guide

Proper Disposal of (+)-N-Methylpseudoephedrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (+)-N-Methylpseudoephedrine is a critical aspect of laboratory safety and regulatory adherence. As a derivative of pseudoephedrine, a controlled substance precursor, this compound requires specific handling and disposal procedures to prevent environmental contamination and potential misuse. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.

The primary regulatory frameworks governing the disposal of this substance are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) due to its nature as a controlled substance analogue.[1] The core principle for disposal is to render the chemical "non-retrievable," meaning it must be permanently altered to prevent its extraction or illicit use.[2][3][4]

Hazard Assessment and Regulatory Data

Before handling, it is crucial to understand the hazards associated with this compound. It is classified as harmful if swallowed.[1][5] All waste containing this compound must be treated as hazardous chemical waste.

Parameter Information Source / Regulation
Hazard Classification Harmful if SwallowedSafety Data Sheet (SDS)
Acute Toxicity Oral LD50: 371 mg/kg (mouse, for pseudoephedrine HCl)Safety Data Sheet (SDS)[6]
Waste Classification Hazardous Chemical WasteEPA (RCRA)[1][7]
Disposal Standard Must be rendered "non-retrievable"DEA[2][3][4]
Recommended Destruction IncinerationDEA[2][1]
Incompatible Materials Strong oxidizing agentsSafety Data Sheet (SDS)[6]
Sewer Disposal Prohibited for hazardous waste pharmaceuticalsEPA[8][9]

Step-by-Step Disposal Protocol

This protocol outlines the institutional procedures for the safe disposal of this compound waste. Direct chemical deactivation by laboratory personnel is not recommended without a specifically validated protocol. The safest and most compliant method is to process the material through your institution's hazardous waste program.

1. Segregation and Containment:

  • Isolate Waste: Immediately segregate all waste containing this compound, including pure substance, contaminated labware (e.g., vials, gloves, weigh boats), and solutions.

  • Prevent Mixing: Do not mix this waste with non-hazardous trash or other waste streams.[1] Keep it separate from incompatible materials like strong oxidizing agents.[1][6]

  • Use Appropriate Containers: Place the waste in a designated, leak-proof container that is compatible with the chemical. The container must be in good condition with a secure lid.[1][9] For liquid waste, do not fill the container beyond 90% capacity.[1]

2. Labeling:

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Include Details: Follow your institution's specific labeling requirements, which may include the date, researcher's name, and contents.

3. Storage:

  • Designated Area: Keep the sealed container in a designated, secure satellite accumulation area within the laboratory.[1]

  • Safe Conditions: The storage area must be well-ventilated and away from heat, ignition sources, and general laboratory traffic.[1][10]

4. Arrange for Disposal:

  • Contact EHS: Do not dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[1][9]

  • Provide Information: Be prepared to provide details about the waste, including the chemical name, quantity, and container type.[9]

5. Professional Destruction:

  • Licensed Disposal: Your EHS office will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility.[1][11]

  • Incineration: Incineration is the DEA's preferred method for destroying controlled substance analogues as it meets the "non-retrievable" standard.[2]

6. Documentation:

  • Maintain Records: Ensure you complete and retain all necessary paperwork, such as a hazardous waste manifest or a Certificate of Destruction (COD), as required by your institution and regulatory agencies. For certain controlled substances, specific DEA forms (like Form 41) are required to document destruction.[2][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional Disposal Process cluster_2 Phase 3: Final Destruction & Documentation start Identify this compound Waste assess Assess Hazards: - Hazardous Chemical - Controlled Substance Analogue start->assess segregate Segregate from other waste streams. Do not dispose in drain or trash. assess->segregate contain Place in a compatible, sealed, and leak-proof container. segregate->contain label_node Label Container: - 'Hazardous Waste' - 'this compound' contain->label_node store Store container in a secure, designated Satellite Accumulation Area. label_node->store contact_ehs Contact Environmental Health & Safety (EHS) to schedule a waste pickup. store->contact_ehs pickup Waste collected by a licensed hazardous waste hauler. contact_ehs->pickup destroy Transport to a licensed facility for incineration to meet DEA 'non-retrievable' standard. pickup->destroy document Complete and retain all required disposal documentation (e.g., manifest, DEA forms). destroy->document end Disposal Complete document->end

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling (+)-N-Methylpseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for handling (+)-N-Methylpseudoephedrine, a stimulant and derivative of pseudoephedrine.[1] Adherence to these procedural steps is critical due to the compound's potential hazards.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] It is crucial to be aware of its primary hazards before handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3][4]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[3]

  • H336: May cause drowsiness or dizziness.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryLevel of ProtectionSpecifications
Respiratory Protection EssentialNIOSH-approved respirator (e.g., N95 or higher) for handling powders or when aerosols may be generated.[5][6] A full-face respirator offers additional eye and face protection.[7][8]
Eye and Face Protection MandatoryChemical safety goggles or a face shield to protect against splashes and airborne particles.[7][8]
Skin and Body Protection MandatoryA lab coat or a chemical-resistant gown with long sleeves and tight-fitting cuffs.[5][6] For extensive handling, chemical-resistant coveralls may be necessary.[6][7]
Hand Protection MandatoryDouble gloving with powder-free, chemical-resistant gloves (e.g., nitrile).[5] The outer glove should be removed and disposed of immediately after handling.[5] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated.[5]

Experimental Protocol: Safe Handling and Disposal Workflow

The following protocol outlines the step-by-step procedure for the safe handling of this compound, from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Ensure the work area is clean and uncluttered.

  • Have all necessary equipment, including PPE and waste containers, readily available.

  • An emergency eyewash station and safety shower must be accessible.

2. Handling the Compound:

  • Don all required PPE before handling the chemical.

  • When weighing the solid, do so in a fume hood to prevent the dispersion of powder.

  • Handle the compound gently to avoid creating dust.

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.[4]

3. Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[4]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of contaminated PPE in the designated hazardous waste stream.

4. Disposal Plan:

  • This compound waste is considered hazardous and must not be disposed of in regular trash or down the drain.[9][10]

  • Segregate waste containing this compound from other waste streams.[9]

  • Collect all solid and liquid waste in clearly labeled, sealed, and chemical-resistant containers. The label should read "Hazardous Waste" and include the full chemical name.[9]

  • Store waste containers in a designated, secure, and well-ventilated area.[9]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[9] The preferred method of destruction is incineration.[9]

Diagram: Safe Handling and Disposal Workflow for this compound

prep Preparation - Designate work area (fume hood) - Assemble PPE and equipment handling Handling - Don PPE - Weigh and handle in fume hood - Keep containers closed prep->handling Proceed to handling decon Decontamination - Clean work surfaces - Wash hands thoroughly handling->decon After handling is complete waste_collection Waste Collection - Segregate hazardous waste - Use labeled, sealed containers handling->waste_collection Generate waste ppe_removal PPE Removal & Disposal - Remove outer gloves first - Dispose of all PPE as hazardous waste decon->ppe_removal After decontamination ppe_removal->waste_collection Dispose of contaminated PPE waste_storage Waste Storage - Store in designated, secure area waste_collection->waste_storage Store waste ehs_pickup EHS Pickup - Contact EHS for disposal waste_storage->ehs_pickup Schedule pickup

A workflow diagram for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(+)-N-Methylpseudoephedrine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(+)-N-Methylpseudoephedrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.